molecular formula C14H28O2 B1293521 Heptyl heptanoate CAS No. 624-09-9

Heptyl heptanoate

Cat. No.: B1293521
CAS No.: 624-09-9
M. Wt: 228.37 g/mol
InChI Key: QOIIBPAJVWFEPE-UHFFFAOYSA-N
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Description

Heptyl heptanoate belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound has a grassy and green taste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

heptyl heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H28O2/c1-3-5-7-9-11-13-16-14(15)12-10-8-6-4-2/h3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIIBPAJVWFEPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80211450
Record name Heptyl heptanoate
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Molecular Weight

228.37 g/mol
Source PubChem
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Physical Description

Liquid, Liquid; Green aroma
Record name Heptyl heptanoate
Source Human Metabolome Database (HMDB)
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Record name Heptyl heptanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1853/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

276.00 to 277.00 °C. @ 760.00 mm Hg
Record name Heptyl heptanoate
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, soluble in non-polar solvents, Soluble (in ethanol)
Record name Heptyl heptanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1853/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.859-0.865 (20°)
Record name Heptyl heptanoate
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1853/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

624-09-9
Record name Heptanoic acid, heptyl ester
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Record name Heptyl heptanoate
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Record name Heptyl heptanoate
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Record name Heptyl heptanoate
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Record name HEPTYL HEPTANOATE
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Record name Heptyl heptanoate
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-33 °C
Record name Heptyl heptanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034461
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Heptyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl heptanoate (C₁₄H₂₈O₂) is a fatty acid ester with applications in the flavor and fragrance industry and potential uses in pharmaceutical and research settings.[1][2] As a long-chain, non-polar molecule, its physical and chemical properties are of significant interest to researchers in various fields, including drug delivery and materials science. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its metabolic context.

Chemical and Physical Properties

This compound is the ester formed from the condensation of heptanoic acid and heptan-1-ol. Its properties are characteristic of a medium-chain fatty acid ester, exhibiting low water solubility and a high boiling point. A summary of its key quantitative properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₄H₂₈O₂[1][2][3]
Molecular Weight 228.37 g/mol [1][3]
CAS Number 624-09-9[1][2][3]
Appearance Colorless, clear, oily liquid[2]
Odor Fruity, green, grassy[2]
Density 0.858 g/mL at 25 °C
Boiling Point 276.0 - 277.0 °C at 760 mmHg[3]
Melting Point -33 °C[3]
Flash Point 120 °C (248 °F)[4]
Solubility Insoluble in water; Soluble in ethanol and other non-polar organic solvents.[1][3]
Refractive Index n20/D 1.431
logP (o/w) 5.880 (estimated)[4]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for synthesizing this compound is through the Fischer esterification of heptanoic acid and heptan-1-ol, using an acid catalyst.[1] The following protocol is adapted from established methodologies for similar esters and is designed to provide a high yield of the desired product.[4][5]

Materials:

  • Heptanoic acid

  • Heptan-1-ol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether or other suitable extraction solvent

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, combine heptanoic acid (1.0 molar equivalent) and heptan-1-ol. To drive the reaction towards the product, an excess of one reactant can be used; a 1.2 to 2.0 molar equivalent of heptan-1-ol is recommended.[4][5] Add toluene to the flask to facilitate the azeotropic removal of water produced during the reaction.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2% of the carboxylic acid by weight) to the reaction mixture with stirring.

  • Reflux: Heat the mixture to reflux using a heating mantle. The water generated will be collected in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected. Continue the reflux until the theoretical amount of water has been collected (typically 2-4 hours).

  • Work-up and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the contents of the flask to a separatory funnel. Carefully add 5% aqueous sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted heptanoic acid. Swirl gently and vent the separatory funnel frequently to release the pressure from the evolved carbon dioxide gas. Continue adding the bicarbonate solution until effervescence ceases.

  • Extraction and Washing: Add diethyl ether to the separatory funnel to extract the this compound. Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution, water, and finally with brine.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude this compound can be further purified by vacuum distillation to yield the pure product.

G Experimental Workflow for this compound Synthesis reactants Heptanoic Acid + Heptan-1-ol + Acid Catalyst reflux Reflux with Dean-Stark Trap reactants->reflux workup Cooling and Neutralization (NaHCO3) reflux->workup extraction Solvent Extraction (e.g., Diethyl Ether) workup->extraction washing Washing with Water and Brine extraction->washing drying Drying over Anhydrous Salt washing->drying purification Solvent Removal and Vacuum Distillation drying->purification product Pure this compound purification->product

Synthesis and Purification Workflow
Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and purity assessment of volatile compounds like this compound. A non-polar capillary column (e.g., DB-5ms) is suitable for separation. The mass spectrum of this compound will show a characteristic fragmentation pattern that can be used for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will provide information about the structure of the molecule. Expected signals include triplets for the terminal methyl groups of the heptyl and heptanoyl chains, multiplets for the methylene groups, and a characteristic triplet for the methylene group adjacent to the ester oxygen (-O-CH₂-).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 14 carbon atoms in the molecule, including a characteristic signal for the carbonyl carbon of the ester group.

Biological Context and Metabolic Fate

While this compound itself is not a primary metabolite, its constituent parts, heptanoic acid and heptanol, can be metabolized by the body. Heptanoic acid, a medium-chain fatty acid, can undergo β-oxidation to produce acetyl-CoA and propionyl-CoA.[6][7] These molecules then enter the citric acid cycle (Krebs cycle), a central metabolic pathway for energy production.[8][9][10]

G Metabolic Fate of Heptanoate heptyl_heptanoate This compound hydrolysis Hydrolysis heptyl_heptanoate->hydrolysis heptanoic_acid Heptanoic Acid hydrolysis->heptanoic_acid heptanol Heptan-1-ol hydrolysis->heptanol beta_oxidation β-Oxidation heptanoic_acid->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa propionyl_coa Propionyl-CoA beta_oxidation->propionyl_coa citric_acid_cycle Citric Acid Cycle (Energy Production) acetyl_coa->citric_acid_cycle propionyl_coa->citric_acid_cycle

Metabolism of Heptanoate

The ability of heptanoate to serve as a precursor for both acetyl-CoA and propionyl-CoA makes it an anaplerotic substrate, meaning it can replenish the intermediates of the citric acid cycle.[6] This property is of interest in research related to metabolic disorders where the citric acid cycle function may be impaired.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a well-characterized fatty acid ester with established physical and chemical properties. Its synthesis via Fischer esterification is a straightforward process, and its purity can be readily assessed using standard analytical techniques. From a biological perspective, its metabolic breakdown products can enter central energy-producing pathways, a characteristic that may be of interest to researchers in drug development and metabolic studies. This guide provides a foundational understanding of this compound for professionals in the scientific community.

References

An In-depth Technical Guide to the Synthesis of Heptyl Heptanoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl heptanoate is a fatty acid ester comprised of a heptanoyl group attached to a heptyl chain. It finds applications in various industries, including as a flavoring and fragrance agent, and as a non-polar solvent.[1] The most common and direct method for its synthesis is the Fischer esterification of heptanoic acid and 1-heptanol.[2] This process involves the acid-catalyzed reaction between the carboxylic acid and the alcohol to produce the ester and water.[3]

The Fischer esterification is a reversible reaction.[4] To achieve a high yield of this compound, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one of the reactants (usually the more cost-effective one, in this case, likely 1-heptanol) or by removing the water as it is formed during the reaction.[1] The latter is often achieved through azeotropic distillation using a Dean-Stark apparatus.[1]

This technical guide provides a comprehensive overview of the synthesis of this compound via Fischer esterification, including a summary of reaction parameters, a detailed experimental protocol, and diagrams illustrating the reaction mechanism and experimental workflow.

Data Presentation: Reaction Parameters for Fischer Esterification

While specific quantitative data for the synthesis of this compound is not extensively published, the following table summarizes typical reaction parameters based on established protocols for similar long-chain esters and the principles of Fischer esterification.[3][5]

ParameterTypical Range/ValueNotes
Reactants
Heptanoic Acid1.0 molar equivalentThe limiting reagent.
1-Heptanol1.2 - 3.0 molar equivalentsUsing an excess of the alcohol helps to shift the reaction equilibrium towards the products.[4]
Catalyst
Concentrated Sulfuric Acid (H₂SO₄)1-5 mol %A strong and effective homogeneous catalyst.[5]
p-Toluenesulfonic acid (p-TsOH)1-5 mol %A solid, less corrosive alternative to sulfuric acid.[3]
Reaction Conditions
TemperatureReflux temperature of the mixtureTypically in the range of 110-150°C, depending on the solvent used (if any).[3]
Reaction Time2 - 8 hoursProgress can be monitored by the amount of water collected in the Dean-Stark trap or by techniques like TLC or GC.
Solvent (for azeotropic water removal)Toluene or HexaneA solvent that forms a low-boiling azeotrope with water is used to facilitate its removal.[3]
Work-up & Purification
Neutralizing AgentSaturated sodium bicarbonate (NaHCO₃) solutionTo quench the acid catalyst and remove any unreacted heptanoic acid.[5]
Drying AgentAnhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)To remove residual water from the organic phase.[5]
Purification MethodFractional distillation under reduced pressureTo obtain the pure this compound.
Expected Yield > 80%Yield is highly dependent on the efficient removal of water and the molar ratio of the reactants.

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound via Fischer esterification with azeotropic removal of water.

Materials:

  • Heptanoic acid

  • 1-Heptanol

  • Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Boiling chips

Equipment:

  • Round-bottom flask (e.g., 250 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

  • Apparatus for fractional distillation under reduced pressure

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and boiling chips, add heptanoic acid (1.0 molar equivalent) and 1-heptanol (1.5 molar equivalents).

  • Solvent and Catalyst Addition: Add toluene to the flask (approximately 1-2 mL per gram of heptanoic acid). While stirring, carefully add the acid catalyst (e.g., concentrated sulfuric acid, ~2 mol %) to the mixture.

  • Reflux and Water Removal: Assemble the Dean-Stark apparatus and reflux condenser on the round-bottom flask. Heat the mixture to a gentle reflux using the heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.

  • Monitoring the Reaction: Continue the reflux until the theoretical amount of water has been collected in the trap, or until no more water is observed to be forming. This typically takes 2-4 hours.

  • Cooling and Neutralization: Once the reaction is complete, remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • Work-up: Transfer the cooled mixture to a separatory funnel. Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted heptanoic acid. Be cautious of CO₂ evolution; vent the separatory funnel frequently.

  • Washing: Wash the organic layer sequentially with water and then with a saturated brine solution to remove any remaining water-soluble impurities.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent from the organic solution and remove the toluene using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.

Mandatory Visualizations

Fischer_Esterification_Mechanism Heptanoic_Acid Heptanoic Acid Protonated_Carbonyl Protonated Carbonyl (Activated Electrophile) Heptanoic_Acid->Protonated_Carbonyl Protonation Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic Attack Heptanol 1-Heptanol Heptanol->Tetrahedral_Intermediate Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Water_Loss Elimination of Water Protonated_Intermediate->Water_Loss Protonated_Ester Protonated Ester Water_Loss->Protonated_Ester Heptyl_Heptanoate This compound Protonated_Ester->Heptyl_Heptanoate Deprotonation H_plus_out H+ H_plus_in H+ Water_out H₂O

Caption: Mechanism of Fischer Esterification for this compound Synthesis.

Experimental_Workflow Reactants Heptanoic Acid, 1-Heptanol, Toluene, Acid Catalyst Reflux Reflux with Dean-Stark Trap (Water Removal) Reactants->Reflux Cooling Cool to Room Temperature Reflux->Cooling Workup Work-up: 1. Neutralization (NaHCO₃) 2. Washing (H₂O, Brine) Cooling->Workup Drying Drying over Anhydrous MgSO₄ Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification by Fractional Distillation Solvent_Removal->Purification Product Pure this compound Purification->Product

Caption: Experimental Workflow for this compound Synthesis.

References

The Elusive Presence of Heptyl Heptanoate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl heptanoate, a fatty acid ester with the chemical formula C₁₄H₂₈O₂, is a volatile organic compound known for its fruity and grassy aroma. While widely utilized in the flavor and fragrance industry, its natural occurrence in the plant kingdom has been a subject of limited investigation. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the presence of this compound in plants, detailing its identification, the analytical methodologies employed, and a putative biosynthetic pathway. This document aims to serve as a foundational resource for researchers in phytochemistry, natural product chemistry, and drug development exploring the diverse volatilome of plants.

Natural Occurrence of this compound

Scientific literature confirms the presence of this compound as a natural volatile constituent in hazelnuts (Corylus avellana L.).[1][2] While definitively identified, the concentration of this ester in hazelnuts has not been quantified in the available research. The compound is listed among the numerous volatile substances that contribute to the complex aroma profile of this commercially important nut.

Table 1: Quantitative Data on this compound in Plants

Plant SpeciesPlant PartConcentrationReference
Corylus avellana L.NutNot Reported[1][2]

Experimental Protocols

The identification of this compound in hazelnuts was achieved through a sophisticated analytical technique combining headspace solid-phase microextraction with comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (HS-SPME-GC×GC-TOF-MS).[2] This methodology is highly effective for the separation and identification of volatile and semi-volatile compounds in complex matrices.

Methodology for Volatile Compound Analysis in Hazelnuts
  • Sample Preparation: Raw hazelnuts are shelled and the kernels are cryo-milled into a fine powder. A precise amount of the powdered sample is placed into a headspace vial.

  • Internal Standard: An internal standard, such as 2-octanol, is added to the vial for semi-quantitative analysis.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Fiber: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is used for the extraction of a broad range of volatile compounds.

    • Incubation: The vial is incubated at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 20 minutes) to allow the volatile compounds to partition into the headspace.

    • Extraction: The SPME fiber is exposed to the headspace of the sample for a defined period (e.g., 20 minutes) to adsorb the volatile analytes.

  • Comprehensive Two-Dimensional Gas Chromatography (GC×GC) Analysis:

    • Injection: The SPME fiber is thermally desorbed in the heated injector of the GC system, releasing the trapped volatile compounds onto the analytical column.

    • Column Set: A two-column system is employed. A common configuration is a non-polar first-dimension column (e.g., DB-5ms) and a polar second-dimension column (e.g., Sol-Gel-Wax).

    • Modulation: A cryogenic modulator is used to trap, focus, and re-inject small fractions of the effluent from the first column onto the second column at short intervals (e.g., every 3 seconds). This provides a comprehensive two-dimensional separation of the analytes.

    • Oven Temperature Program: A programmed temperature gradient is applied to the GC oven to facilitate the separation of compounds based on their boiling points and polarities.

  • Time-of-Flight Mass Spectrometry (TOF-MS) Detection:

    • Ionization: Eluted compounds are ionized using electron ionization (EI).

    • Detection: The TOF-MS detector provides high-speed acquisition of full mass spectra, which is essential for the fast-eluting peaks generated by GC×GC.

    • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and entries in mass spectral libraries (e.g., NIST, Wiley).

Mandatory Visualizations

experimental_workflow sample Hazelnut Kernels milling Cryo-milling sample->milling powder Powdered Hazelnut Sample milling->powder vial Headspace Vial powder->vial hspme HS-SPME (Incubation & Extraction) vial->hspme is Internal Standard Addition is->vial desorption Thermal Desorption hspme->desorption gcxgc GCxGC Separation (1st & 2nd Dimension Columns) desorption->gcxgc tofms TOF-MS Detection gcxgc->tofms data_analysis Data Analysis (Identification & Quantification) tofms->data_analysis

Figure 1: Experimental workflow for the analysis of volatile compounds in hazelnuts.

Putative Biosynthetic Pathway of this compound

The biosynthesis of esters in plants is primarily catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[3] These enzymes facilitate the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) molecule to an alcohol substrate. While the specific AAT responsible for this compound synthesis has not been identified, a putative pathway can be proposed based on the general mechanism of straight-chain ester formation in plants.

The pathway likely involves the following key steps:

  • Substrate Formation: The precursors for this compound synthesis are heptanoyl-CoA and 1-heptanol. Heptanoyl-CoA is a product of the fatty acid synthesis pathway, while 1-heptanol can be formed through the reduction of heptanal, which is derived from the hydroperoxide lyase (HPL) pathway acting on fatty acids.

  • Esterification: An uncharacterized alcohol acyltransferase (AAT) catalyzes the condensation of heptanoyl-CoA and 1-heptanol to form this compound and coenzyme A.

biosynthetic_pathway fatty_acid Fatty Acid Metabolism heptanoyl_coa Heptanoyl-CoA fatty_acid->heptanoyl_coa aat Alcohol Acyltransferase (AAT) heptanoyl_coa->aat hpl_pathway Hydroperoxide Lyase (HPL) Pathway heptanol 1-Heptanol hpl_pathway->heptanol heptanol->aat heptyl_heptanoate This compound aat->heptyl_heptanoate coa CoA aat->coa

References

An In-depth Technical Guide to Heptyl Heptanoate: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptyl heptanoate (C14H28O2) is a fatty acid ester recognized for its characteristic fruity and green aroma.[1] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and synthesis. The information is curated to support professionals in research, scientific analysis, and drug development in understanding and utilizing this compound.

Molecular Structure and Identification

This compound is systematically known as this compound. It is the ester formed from the condensation of heptanoic acid and heptan-1-ol.[2] The molecule is acyclic and aliphatic.

Table 1: Molecular Identifiers

IdentifierValue
IUPAC Name This compound[3]
Molecular Formula C14H28O2[1][2][3][4][5]
Molecular Weight 228.37 g/mol [1][2][3][5]
CAS Number 624-09-9[1][2][4]
Canonical SMILES CCCCCCCOC(=O)CCCCCC[2][3]
InChI InChI=1S/C14H28O2/c1-3-5-7-9-11-13-16-14(15)12-10-8-6-4-2/h3-13H2,1-2H3[1][2][3][4]
InChIKey QOIIBPAJVWFEPE-UHFFFAOYSA-N[1][2][3][4]

Physicochemical Properties

This compound is a colorless, clear, oily liquid at room temperature.[6] It is insoluble in water but soluble in non-polar organic solvents such as ethanol.[2][3]

Table 2: Physicochemical Data

PropertyValue
Melting Point -33 °C[3]
Boiling Point 276.00 to 277.00 °C @ 760.00 mm Hg[3]
Density 0.858 - 0.865 g/mL at 20-25 °C[1][3]
Refractive Index 1.428 - 1.432 at 20 °C[3][6]
Flash Point 120.00 °C (248.00 °F) TCC[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Table 3: Spectroscopic Data Summary

TechniqueKey Features
Mass Spectrometry (GC-MS) Major fragments observed at m/z 43.0, 57.0, 98.0, and 131.0.[3]
Infrared (IR) Spectroscopy Characteristic strong ester carbonyl (C=O) stretch. Data available from vapor phase and capillary cell (neat) techniques.[3]
¹H NMR Spectroscopy Data has been recorded on a Varian CFT-20 instrument.[3]

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer esterification of heptanoic acid with heptanol in the presence of an acid catalyst.[2]

Experimental Protocol: Fischer Esterification

This protocol describes a general laboratory procedure for the synthesis of this compound.

Materials:

  • Heptanoic acid

  • Heptan-1-ol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine equimolar amounts of heptanoic acid and heptan-1-ol.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant mass).

  • Set up the apparatus for reflux and heat the mixture for several hours to drive the reaction to completion. Water, a byproduct, can be removed using a Dean-Stark apparatus to shift the equilibrium towards the product.

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water and 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted heptanoic acid.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by fractional distillation under reduced pressure.

  • Characterize the final product using spectroscopic methods (IR, NMR, MS) to confirm its identity and purity.

Logical Relationship of Synthesis

The synthesis of this compound via Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water.

Fischer_Esterification Heptanoic_Acid Heptanoic Acid (CH3(CH2)5COOH) Protonation Protonation of Carbonyl Oxygen Heptanoic_Acid->Protonation Heptanol Heptan-1-ol (CH3(CH2)6OH) Nucleophilic_Attack Nucleophilic Attack by Heptanol Heptanol->Nucleophilic_Attack H2SO4 H2SO4 (catalyst) H2SO4->Protonation Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Heptyl_Heptanoate This compound (CH3(CH2)5COO(CH2)6CH3) Elimination->Heptyl_Heptanoate Water Water (H2O) Elimination->Water

Caption: Fischer Esterification of this compound.

Applications and Relevance

This compound is utilized as a flavoring and fragrance agent due to its fruity and green aroma.[1] It has potential applications in the food and cosmetic industries.[6] Limited research also suggests potential antimicrobial properties.[2] In a research context, it can serve as a non-polar solvent and a reference standard in analytical techniques like gas chromatography.[2]

Safety and Handling

This compound is a combustible liquid.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this compound. It should be stored in a well-ventilated area away from ignition sources. For detailed safety information, refer to the material safety data sheet (MSDS).

References

Heptyl Heptanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of heptyl heptanoate, a fatty acid ester with applications in the flavor, fragrance, and pharmaceutical industries. This document details its chemical identity, physicochemical properties, synthesis, and analytical methods, with a focus on information relevant to research and development.

Chemical Identity and Synonyms

This compound is the ester formed from the condensation of heptanoic acid and heptan-1-ol. Its fundamental details are summarized below.

IdentifierValue
CAS Number 624-09-9[1]
Molecular Formula C14H28O2[1]
IUPAC Name This compound[2]
Molecular Weight 228.37 g/mol [1][2]

This compound is also known by a variety of synonyms, which are crucial to recognize when reviewing scientific literature and commercial product listings.

Common Synonyms: [3]

  • Heptanoic acid, heptyl ester

  • Heptyl heptoate

  • Heptyl capronate

Physicochemical Properties

The physical and chemical properties of this compound are critical for its application in various formulations. A summary of these properties is presented in the table below.

PropertyValueSource(s)
Appearance Colorless, clear, oily liquid with a green, fruity aroma[3]
Boiling Point 276.00 to 277.00 °C @ 760.00 mm Hg[2]
Melting Point -33.0 °C[2]
Density 0.859 to 0.865 g/cm³ @ 20.00 °C[2]
Refractive Index 1.428 to 1.432 @ 20.00 °C[2]
Solubility Insoluble in water; soluble in ethanol and non-polar solvents[2]
Vapor Pressure 0.005 mmHg @ 25.00 °C (estimated)
Flash Point 248.00 °F (120.00 °C)

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common and straightforward method for synthesizing this compound is the Fischer esterification of heptanoic acid with heptan-1-ol, using an acid catalyst. The following is a detailed, adaptable protocol.

Materials:

  • Heptanoic acid

  • Heptan-1-ol (n-heptyl alcohol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (for azeotropic removal of water, optional)

  • Diethyl ether

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine heptanoic acid and a molar excess of heptan-1-ol (e.g., 1.5 to 3 equivalents). If using a Dean-Stark apparatus, add toluene as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol% relative to the carboxylic acid) to the reaction mixture.

  • Reflux: Attach a reflux condenser (and a Dean-Stark trap if used) and heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap or by techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically refluxed for several hours until the starting material is consumed.[4][5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

    • Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst; caution, CO₂ evolution), and finally with brine.[6]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent and excess heptan-1-ol.

  • Purification: The crude this compound can be further purified by vacuum distillation to obtain the final product.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective method for confirming the identity and purity of this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector (MSD).

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), with typical dimensions of 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 70 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.

  • MSD Conditions: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.

Sample Preparation:

  • Dilute a small amount of the synthesized this compound in a suitable solvent, such as hexane or ethyl acetate, to a concentration of approximately 1 mg/mL.

Data Analysis:

  • The identity of this compound is confirmed by comparing its retention time and mass spectrum with that of a reference standard or a library spectrum (e.g., NIST).

Applications in Drug Development

This compound's properties make it a candidate for several applications in the pharmaceutical and cosmetic industries:

  • Flavoring and Fragrance Agent: Due to its fruity and green aroma, it can be used as a flavoring agent in oral formulations or to mask unpleasant odors.[3]

  • Emollient and Skin-Conditioning Agent: Its oily nature and low volatility make it suitable as an emollient in topical creams and ointments, where it can improve skin feel and act as a vehicle for active pharmaceutical ingredients (APIs).[7]

  • Drug Delivery Systems: this compound's lipid solubility has led to investigations into its potential use in drug delivery systems, particularly for hydrophobic drugs.[7] It can act as a non-polar solvent for certain APIs, potentially enhancing their solubility and stability in a formulation.

Visualizations

The following diagrams illustrate the key processes related to this compound.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants Heptanoic Acid + Heptan-1-ol Reflux Reflux with Water Removal Reactants->Reflux Add Catalyst H₂SO₄ or p-TsOH Catalyst->Reflux Add Crude_Product Crude this compound Reflux->Crude_Product Extraction Diethyl Ether Extraction Crude_Product->Extraction Washing Wash with NaHCO₃ and Brine Extraction->Washing Drying Dry with MgSO₄ Washing->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Vacuum Distillation Concentration->Purification Final_Product Pure this compound Purification->Final_Product Analysis GC-MS Analysis Final_Product->Analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

Fischer_Esterification_Mechanism Protonation 1. Protonation of Carbonyl Oxygen Nucleophilic_Attack 2. Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination 4. Elimination of Water Proton_Transfer->Water_Elimination Deprotonation 5. Deprotonation Water_Elimination->Deprotonation Ester_Product This compound + H₃O⁺ Deprotonation->Ester_Product

Caption: Logical steps of the Fischer esterification mechanism.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Heptyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for heptyl heptanoate. Due to the limited availability of publicly accessible, assigned spectral data for this specific long-chain ester, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of structurally similar compounds. It also includes a detailed, generalized experimental protocol for the acquisition of NMR spectra for this type of molecule.

Data Presentation

The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These predictions are based on established chemical shift trends for aliphatic esters and analysis of spectral data for homologous compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Assignment Chemical Shift (δ, ppm) Multiplicity Integration Predicted Coupling Constant (J, Hz)
H-a, H-a'0.88Triplet6H7.0
H-b, H-b'1.29Multiplet16H-
H-c1.61Quintet2H7.2
H-c'1.61Quintet2H7.2
H-d'2.28Triplet2H7.5
H-d4.06Triplet2H6.8
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Assignment Chemical Shift (δ, ppm)
C-1, C-1'14.0
C-2, C-2'22.5
C-3, C-3'31.7
C-4, C-4'28.9
C-5, C-5'25.8
C-6'34.4
C-628.6
C-7'64.4
C-7173.9

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of pure this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.

  • Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition
  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16 to 32.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 12-16 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 200-240 ppm.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and perform Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the transformed spectrum and apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integration and Peak Picking: For ¹H spectra, integrate all signals and perform peak picking to determine chemical shifts and coupling constants. For ¹³C spectra, perform peak picking to determine chemical shifts.

Mandatory Visualization

The following diagrams illustrate the molecular structure of this compound with atom numbering for NMR assignment and a conceptual workflow for NMR analysis.

Heptyl_Heptanoate_Structure This compound Structure with Atom Numbering cluster_heptyl Heptyl Group cluster_heptanoate Heptanoate Group C1 C1' C2 C2' C1->C2 C3 C3' C2->C3 C4 C4' C3->C4 C5 C5' C4->C5 C6 C6' C5->C6 C7 C7' C6->C7 O1 O C7->O1 C8 C=O O1->C8 O2 O C9 C6 C8->C9 C10 C5 C9->C10 C11 C4 C10->C11 C12 C3 C11->C12 C13 C2 C12->C13 C14 C1 C13->C14

Caption: Molecular structure of this compound with atom numbering.

NMR_Workflow NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Spectrometer Setup transfer->instrument acquire_1H Acquire 1H Spectrum instrument->acquire_1H acquire_13C Acquire 13C Spectrum instrument->acquire_13C process FT, Phasing, Baseline Correction acquire_1H->process acquire_13C->process reference Reference to TMS process->reference analyze Peak Picking & Integration reference->analyze assign Assign Signals analyze->assign

Caption: A generalized workflow for NMR sample preparation and analysis.

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Heptyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide offering a deep dive into the mass spectrometry fragmentation pattern of heptyl heptanoate has been released. This whitepaper is an essential resource for researchers, scientists, and drug development professionals, providing detailed insights into the molecular breakdown of this fatty acid ester. The guide presents quantitative data in clearly structured tables, outlines detailed experimental protocols, and features mandatory visualizations of fragmentation pathways using Graphviz.

This compound (C14H28O2), a fatty acid ester, finds applications in various scientific domains. Understanding its behavior under mass spectrometry is crucial for its identification and characterization in complex mixtures. This guide provides a foundational understanding of the electron ionization (EI) mass spectrometry of this compound, a technique that bombards molecules with electrons to induce ionization and fragmentation, revealing a unique fingerprint of the compound's structure.

Quantitative Fragmentation Analysis

The mass spectrum of this compound is characterized by a series of fragment ions, each with a specific mass-to-charge ratio (m/z) and relative abundance. The most prominent peaks in the spectrum provide vital clues to the molecule's structure. The quantitative data, compiled from the National Institute of Standards and Technology (NIST) database, is summarized below for clear interpretation.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
4168.67[C3H5]+
4399.99[C3H7]+ or [CH3CO]+
5774.28[C4H9]+
9861.53[C7H14]+ (from McLafferty Rearrangement)
13178.65[CH3(CH2)5CO]+ (Acylium ion)

Data sourced from the NIST Mass Spectrometry Data Center.[1]

Deciphering the Fragmentation Pathways

The fragmentation of the this compound molecular ion (M+•) upon electron ionization follows characteristic pathways for esters. The primary mechanisms include alpha-cleavage and McLafferty rearrangement.

Alpha-Cleavage: This process involves the cleavage of the bond adjacent to the carbonyl group. For this compound, two primary alpha-cleavage pathways are observed:

  • Cleavage on the Acyl Side: This results in the formation of a stable acylium ion with m/z 131, which is a prominent peak in the spectrum.

  • Cleavage on the Alkoxy Side: This pathway leads to the loss of the heptyl group.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond. In this compound, this rearrangement results in the formation of a neutral heptene molecule and a charged enol with m/z 98.[2]

The following diagram illustrates the key fragmentation pathways of this compound.

fragmentation_pathway cluster_alpha Alpha-Cleavage cluster_mclafferty McLafferty Rearrangement cluster_alkyl Alkyl Chain Fragmentation M This compound (M+•, m/z 228) acylium Acylium Ion [C7H13O]+ m/z 131 M->acylium Loss of C7H15• mclafferty_ion Enol Ion [C4H8O2]+• m/z 98 M->mclafferty_ion Loss of C7H14 c4h9 [C4H9]+ m/z 57 M->c4h9 Further Fragmentation c3h7 [C3H7]+ m/z 43 M->c3h7 Further Fragmentation c3h5 [C3H5]+ m/z 41 M->c3h5 Further Fragmentation heptyl_radical Heptyl Radical [C7H15]• heptene Heptene [C7H14]

Fragmentation pathways of this compound.

Experimental Protocols

A standardized protocol for the analysis of fatty acid esters like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below. This protocol is a composite of established methods for fatty acid ester analysis.[3][4]

1. Sample Preparation:

  • Esterification (if starting from fatty acid): Convert the fatty acid to its heptyl ester using standard esterification procedures, such as Fischer esterification.

  • Dilution: Dissolve a known quantity of this compound in a suitable volatile solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 1 mg/mL.

  • Internal Standard: For quantitative analysis, add an appropriate internal standard (e.g., a deuterated analog or an ester with a different chain length not present in the sample) at a known concentration.

2. GC-MS Instrumentation and Conditions:

The following diagram outlines the general workflow for GC-MS analysis.

gcms_workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample This compound Sample Dilution Dilution in Solvent Sample->Dilution Injector Injector (250°C) Dilution->Injector 1 µL Injection Column GC Column (e.g., DB-5ms) Injector->Column Oven Oven (Temperature Program) Column->Oven IonSource Ion Source (EI, 70 eV, 230°C) Oven->IonSource Separated Analytes MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Signal

General workflow for GC-MS analysis.

Instrument Parameters:

  • Gas Chromatograph:

    • Injector: Split/splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50-70°C, hold for 1-2 minutes.

      • Ramp: Increase temperature at a rate of 10-20°C/min to a final temperature of 280-300°C.

      • Final hold: Hold at the final temperature for 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: m/z 40-400.

    • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Confirm the identity of the compound by comparing its mass spectrum with a reference library (e.g., NIST).

  • Integrate the peak areas of the characteristic ions for quantitative analysis relative to the internal standard.

This in-depth guide provides a solid framework for understanding and applying the principles of mass spectrometry to the analysis of this compound. The detailed data, pathway visualizations, and experimental protocols serve as a valuable resource for professionals in the scientific community.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Heptyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of heptyl heptanoate, a fatty acid ester with applications in flavors, fragrances, and as a research chemical. This document details the expected vibrational modes, presents a detailed experimental protocol for spectral acquisition, and offers a visual representation of the key structure-spectrum correlations.

Introduction to the Infrared Spectroscopy of Esters

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For an ester like this compound (C₁₄H₂₈O₂), the IR spectrum is characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds, most notably the carbonyl (C=O) and carbon-oxygen (C-O) single bonds of the ester group, as well as the various carbon-hydrogen (C-H) bonds of the alkyl chains.

Predicted Infrared Absorption Data for this compound

While a publicly available, comprehensive experimental dataset with full peak assignments for this compound is not readily accessible, a reliable prediction of its major infrared absorption bands can be made based on the well-established characteristic frequencies of long-chain aliphatic esters. The following table summarizes the expected quantitative data.

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
~2957StrongC-H Asymmetric Stretching (CH₃)
~2925StrongC-H Asymmetric Stretching (CH₂)
~2855StrongC-H Symmetric Stretching (CH₂)
~1740StrongC=O Stretching (Ester)
~1465MediumC-H Bending (Scissoring) (CH₂)
~1378MediumC-H Bending (Symmetric, Umbrella) (CH₃)
~1240StrongC-O Stretching (Asymmetric)
~1165StrongC-O Stretching (Symmetric)
~722WeakC-H Rocking (CH₂)n, n≥4

Note: The peak positions and intensities are approximate and can be influenced by the specific experimental conditions.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Attenuated Total Reflectance (ATR) combined with Fourier Transform Infrared (FTIR) spectroscopy is a widely used and convenient method for obtaining the IR spectrum of liquid samples like this compound.[1][2] This technique requires minimal sample preparation and provides high-quality spectra.

Materials and Equipment
  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • This compound sample (liquid)

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean and dry.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the surrounding atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small drop of this compound onto the center of the ATR crystal using a clean dropper or pipette.[1] The sample should completely cover the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

    • The typical spectral range for organic compounds is 4000 cm⁻¹ to 400 cm⁻¹.[2]

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform any necessary baseline corrections or other spectral manipulations as required.

  • Cleaning:

    • Thoroughly clean the ATR crystal after the measurement by wiping it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[1][2]

Visualization of Structure-Spectrum Correlation

The following diagram, generated using the DOT language, illustrates the logical relationship between the key functional groups in this compound and their characteristic absorption regions in the infrared spectrum.

Heptyl_Heptanoate_IR_Correlation Structure-Spectrum Correlation for this compound cluster_molecule This compound Molecule cluster_spectrum Infrared Spectrum Regions (cm⁻¹) Molecule CH₃(CH₂)₅ C=O O (CH₂)₆CH₃ CH_stretch C-H Stretch ~2850-2960 Molecule:f0->CH_stretch Alkyl C-H Stretches Molecule:f3->CH_stretch CO_stretch_double C=O Stretch ~1740 Molecule:f1->CO_stretch_double Ester Carbonyl Stretch CH_bend C-H Bend ~1375-1465 Molecule:f0->CH_bend Alkyl C-H Bends Molecule:f3->CH_bend CO_stretch_single C-O Stretch ~1160-1250 Molecule:f2->CO_stretch_single Ester C-O Stretches

This compound Structure-IR Spectrum Correlation

Interpretation of the this compound IR Spectrum

The IR spectrum of this compound is dominated by features characteristic of a long-chain aliphatic ester.

  • C-H Stretching Region (2850-3000 cm⁻¹): Strong absorption bands in this region are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the two heptyl chains.

  • C=O Stretching Region (~1740 cm⁻¹): A very strong and sharp absorption band around 1740 cm⁻¹ is the most characteristic feature of the ester functional group and is attributed to the stretching vibration of the carbonyl (C=O) bond.

  • C-H Bending Region (1375-1465 cm⁻¹): Medium intensity bands in this region correspond to the scissoring and bending vibrations of the C-H bonds in the CH₂ and CH₃ groups.

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of absorption bands that are unique to the molecule as a whole. For this compound, the most significant features in this region are the strong C-O single bond stretching vibrations.

    • C-O Stretching: Two strong bands are typically observed for esters in the 1300-1000 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching of the C-O-C bond system.

References

The Solubility Profile of Heptyl Heptanoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl heptanoate (C₁₄H₂₈O₂) is a fatty acid ester known for its characteristic fruity, green aroma. Beyond its application in the flavor and fragrance industry, its physicochemical properties, particularly its solubility, are of significant interest in various scientific domains, including pharmaceuticals, materials science, and environmental science. As a non-polar molecule, this compound serves as a versatile non-polar solvent and a reference standard in analytical chemistry.[1] Understanding its solubility in a range of organic solvents is crucial for its effective use in chemical synthesis, purification processes, and formulation development.

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, based on available data. It also details robust experimental protocols for the precise determination of its solubility, catering to the needs of researchers and professionals in drug development and other scientific fields.

Core Physical and Chemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueReference
Molecular Formula C₁₄H₂₈O₂[1][2]
Molecular Weight 228.37 g/mol [3][2]
Appearance Colorless, clear oily liquid[4]
Boiling Point 276.00 to 277.00 °C @ 760.00 mm Hg[3][2]
Melting Point -33.00 °C[3][4]
Density 0.858 - 0.865 g/mL at 20-25 °C[3]
Refractive Index 1.428 - 1.432 @ 20.00 °C[3][4]
LogP (o/w) 5.880 (estimated)[4][5]

Qualitative and Quantitative Solubility Data

This compound's solubility is governed by the principle of "like dissolves like." As a long-chain aliphatic ester, it is inherently non-polar and therefore exhibits poor solubility in polar solvents like water, while being readily soluble in non-polar organic solvents.

Qualitative Solubility Profile

Solvent ClassExample SolventsPredicted SolubilityRationale
Water H₂OInsolubleThe large, non-polar hydrocarbon chains of this compound cannot effectively interact with the highly polar, hydrogen-bonded network of water molecules.
Alcohols Ethanol, MethanolSolubleWhile alcohols have a polar hydroxyl group, the alkyl chain allows for favorable van der Waals interactions with the non-polar part of this compound. Solubility is expected to increase with the alcohol's chain length.
Ethers Diethyl etherSolubleEthers are relatively non-polar and can effectively solvate the non-polar ester.
Aromatic Hydrocarbons Benzene, TolueneSolubleThese non-polar solvents readily dissolve other non-polar compounds like this compound through dispersion forces.
Alkanes HexaneSolubleAs non-polar hydrocarbon solvents, alkanes are excellent solvents for the non-polar this compound.
Ketones AcetoneSolubleAcetone, while having a polar carbonyl group, is a versatile solvent that can dissolve a wide range of organic compounds, including esters.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, one source provides an estimated water solubility:

SolventTemperature (°C)SolubilityReference
Water250.3631 mg/L (estimated)[4][5]

For other organic solvents, it is recommended that researchers and formulators determine the solubility experimentally using the protocols outlined in the following section to obtain precise quantitative data for their specific applications.

Experimental Protocols for Solubility Determination

To obtain accurate and reproducible solubility data for this compound, the following detailed experimental methodologies are recommended.

Isothermal Shake-Flask Method

This is a widely recognized and reliable method for determining the thermodynamic solubility of a compound.[6][7][8]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (purity > 98%)

  • Selected organic solvent (analytical grade)

  • Glass vials with screw caps and PTFE septa

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance (± 0.1 mg)

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, solvent-compatible)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved ester is essential to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the undissolved this compound to settle. Alternatively, for faster separation, centrifuge the vials at a high speed.

  • Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette, ensuring that no undissolved material is disturbed. Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation upon cooling.

  • Quantification: Analyze the diluted sample using a validated GC-FID or HPLC method to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as g/100 mL, mol/L, or mole fraction.

Gravimetric Method

Objective: To determine the solubility of this compound in a volatile organic solvent by gravimetric analysis.

Materials:

  • This compound (purity > 98%)

  • Volatile organic solvent (e.g., hexane, diethyl ether)

  • Glass vials with screw caps

  • Thermostatically controlled water bath

  • Analytical balance (± 0.1 mg)

  • Evaporating dish

  • Desiccator

Procedure:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen volatile solvent at a specific temperature as described in the Isothermal Shake-Flask Method (steps 1 and 2).

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed evaporating dish. Gently evaporate the solvent in a fume hood or under a stream of nitrogen.

  • Drying and Weighing: Place the evaporating dish containing the this compound residue in a desiccator to remove any remaining solvent. Weigh the dish until a constant weight is achieved.

  • Calculation: The difference between the final and initial weights of the evaporating dish gives the mass of the dissolved this compound. Calculate the solubility based on the initial volume of the aliquot.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Isothermal Shake-Flask method for determining the solubility of this compound.

experimental_workflow Experimental Workflow for Solubility Determination start Start prep_solution Prepare Supersaturated Solution (this compound + Solvent) start->prep_solution equilibrate Equilibrate in Shaker Bath (Controlled Temperature) prep_solution->equilibrate phase_sep Phase Separation (Settling or Centrifugation) equilibrate->phase_sep sample Withdraw Supernatant phase_sep->sample dilute Dilute Sample sample->dilute quantify Quantify by GC/HPLC dilute->quantify calculate Calculate Solubility quantify->calculate end_node End calculate->end_node

Caption: Workflow for determining this compound solubility.

Conclusion

This compound is a non-polar ester with limited solubility in water but excellent solubility in a variety of organic solvents. While specific quantitative solubility data remains scarce in the public domain, this guide provides a strong qualitative understanding of its solubility profile. For precise formulation and research applications, the detailed experimental protocols for the Isothermal Shake-Flask and Gravimetric methods offer robust frameworks for generating accurate and reliable solubility data. The provided workflow diagram serves as a clear visual aid for implementing these essential experimental procedures. This information is intended to empower researchers, scientists, and drug development professionals in their work with this versatile compound.

References

Heptyl Heptanoate: A Comprehensive Technical Guide to its Thermodynamic Properties and Boiling Point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl heptanoate (C₁₄H₂₈O₂), a fatty acid ester formed from heptanoic acid and heptanol, is a compound of interest in various scientific fields, including flavor and fragrance science, materials research, and as a potential component in pharmaceutical formulations.[1][2] Its physical and chemical characteristics, particularly its thermodynamic properties, are crucial for understanding its behavior in different systems, from industrial processes to biological environments. This in-depth technical guide provides a thorough examination of the thermodynamic properties and boiling point of this compound, complete with detailed experimental protocols and visual representations of key concepts.

Physicochemical and Thermodynamic Properties

This compound is a colorless, oily liquid with a characteristic green and fruity aroma.[2][3] A comprehensive summary of its key physicochemical and thermodynamic properties is presented in Table 1. While experimental data for some properties are readily available, values for enthalpy of vaporization and heat capacity have been estimated using established group contribution methods to provide a more complete dataset.

PropertyValueSource / Method
Molecular Formula C₁₄H₂₈O₂[1]
Molecular Weight 228.37 g/mol [3]
Boiling Point 276.00 to 277.00 °C @ 760.00 mm Hg[4]
Melting Point -33.0 °C[4]
Density 0.858 g/mL at 25 °C[3]
0.859 - 0.865 g/mL at 20 °C[4]
Refractive Index n20/D 1.431[3]
1.428 - 1.432 at 20 °C[4]
Vapor Pressure 0.005 mmHg @ 25.00 °C (estimated)
Flash Point 120.00 °C (248.00 °F) TCC
Enthalpy of Vaporization (ΔHvap) Estimated: 65.83 kJ/molJoback Group Contribution Method[5][6]
Liquid Heat Capacity (Cp) Estimated: 485.34 J/(mol·K) @ 298.15 KJoback Group Contribution Method[5]
Solubility Insoluble in water; soluble in alcohol and non-polar solvents.[4][7]

Table 1: Summary of Thermodynamic and Physicochemical Properties of this compound.

Experimental Protocols

Accurate determination of thermodynamic properties is fundamental for the application and study of chemical compounds. The following sections detail the experimental methodologies for measuring the boiling point and enthalpy of vaporization of this compound.

Determination of Boiling Point using the Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a liquid, requiring only a small sample volume.

Materials:

  • Thiele tube

  • High-temperature mineral oil or silicone oil

  • Thermometer (calibrated)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Bunsen burner or other heat source

  • This compound sample

Procedure:

  • Sample Preparation: Add a small amount of this compound to the small test tube, to a depth of about 2-3 cm.

  • Capillary Tube Insertion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring that the bottom of the test tube is level with the thermometer bulb.

  • Thiele Tube Setup: Clamp the Thiele tube to a retort stand and fill it with mineral oil to a level just above the side arm.

  • Immersion: Carefully insert the thermometer and attached test tube into the Thiele tube, ensuring the sample is immersed in the oil and the rubber band is above the oil level.

  • Heating: Gently heat the side arm of the Thiele tube with a small flame. The convection currents in the oil will ensure uniform heating.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.

  • Boiling Point Determination: Turn off the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.

  • Repeat: For accuracy, allow the apparatus to cool further, then reheat to obtain a second reading.

A visual representation of this experimental workflow is provided in the diagram below.

G cluster_workflow Experimental Workflow: Boiling Point Determination prep Sample Preparation: Fill test tube with this compound and insert capillary tube. assemble Apparatus Assembly: Attach test tube to thermometer. prep->assemble setup Thiele Tube Setup: Fill with oil and insert thermometer assembly. assemble->setup heat Heating: Gently heat the side arm of the Thiele tube. setup->heat observe Observation: Note the steady stream of bubbles from the capillary tube. heat->observe cool Cooling: Remove heat and allow the apparatus to cool slowly. observe->cool record Record Boiling Point: Temperature at which liquid enters the capillary tube. cool->record

Diagram 1: Experimental Workflow for Boiling Point Determination.
Calorimetric Determination of Enthalpy of Vaporization

The enthalpy of vaporization (ΔHvap) can be determined calorimetrically by measuring the heat required to vaporize a known mass of the substance.

Materials:

  • Calorimeter (e.g., a Dewar flask with a lid)

  • Heating coil with a known resistance

  • Power supply

  • Voltmeter and Ammeter

  • Thermometer (high precision)

  • Stirrer

  • Vaporization vessel

  • This compound sample

  • Balance

Procedure:

  • Calorimeter Setup: Place a known mass of this compound into the calorimeter. Insert the heating coil, thermometer, and stirrer through the lid.

  • Initial Temperature: Allow the system to reach thermal equilibrium and record the initial temperature (T₁).

  • Heating: Apply a known and constant voltage (V) and current (I) to the heating coil for a specific duration (t). This provides a precise amount of electrical energy (Q = V * I * t) to the system.

  • Vaporization: The electrical energy will cause the temperature of the liquid to rise to its boiling point and then cause it to vaporize.

  • Mass Determination: After the heating period, determine the mass of the this compound that has vaporized (mvap) by weighing the calorimeter and its contents again.

  • Calculation: The enthalpy of vaporization per mole (ΔHvap) can be calculated using the following equation:

    ΔHvap = (Q / mvap) * M

    where:

    • Q is the heat supplied by the heating coil (in Joules)

    • mvap is the mass of the vaporized liquid (in grams)

    • M is the molar mass of this compound (in g/mol )

  • Corrections: Corrections for heat loss to the surroundings should be made for higher accuracy. This can be done by monitoring the temperature change of the calorimeter before and after the heating period.

Biological Significance: Metabolic Pathway of Heptanoate

This compound, being an ester of heptanoic acid, is metabolized in the body through the breakdown of the ester bond, releasing heptanoic acid. Heptanoic acid is a medium-chain fatty acid (MCFA) that undergoes β-oxidation in the mitochondria to produce energy.[1][8] Unlike long-chain fatty acids, MCFAs can cross the inner mitochondrial membrane without the need for the carnitine shuttle.[8]

The β-oxidation of the seven-carbon heptanoic acid proceeds through several cycles, yielding acetyl-CoA in each cycle until a final three-carbon propionyl-CoA molecule remains. Acetyl-CoA enters the citric acid cycle (Krebs cycle) directly. Propionyl-CoA is converted to succinyl-CoA, another intermediate of the citric acid cycle, through a series of enzymatic reactions.[9] This dual entry into the citric acid cycle makes odd-chain fatty acids like heptanoate anaplerotic, meaning they can replenish the cycle's intermediates.

G cluster_pathway Metabolic Pathway of Heptanoate HeptylHeptanoate This compound Esterase Esterase HeptylHeptanoate->Esterase Hydrolysis HeptanoicAcid Heptanoic Acid (C7) Esterase->HeptanoicAcid BetaOxidation β-Oxidation (Mitochondria) HeptanoicAcid->BetaOxidation AcetylCoA Acetyl-CoA (x2) BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA (x1) BetaOxidation->PropionylCoA CitricAcidCycle Citric Acid Cycle (Krebs Cycle) AcetylCoA->CitricAcidCycle SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Energy Energy (ATP) CitricAcidCycle->Energy SuccinylCoA->CitricAcidCycle

Diagram 2: Metabolic Pathway of Heptanoate.

Conclusion

This technical guide provides a detailed overview of the thermodynamic properties and boiling point of this compound, catering to the needs of researchers, scientists, and professionals in drug development. The compilation of experimental data and estimated values offers a comprehensive resource for this compound. Furthermore, the detailed experimental protocols for determining key thermodynamic parameters and the visual representations of both an experimental workflow and a relevant metabolic pathway serve to enhance the practical understanding and application of this knowledge. The information presented herein is intended to be a valuable tool for future research and development involving this compound.

References

Heptyl Heptanoate: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for heptyl heptanoate (CAS No. 624-09-9). The following sections detail its physical and chemical properties, toxicological data, recommended handling procedures, and experimental protocols for safety assessment, presented in a format tailored for scientific and research applications.

Chemical and Physical Properties

This compound is a fatty acid ester with the molecular formula C14H28O2.[1][2][3][4][5][6][7][8][9][10] It is also known as heptanoic acid, heptyl ester.[2][8] This compound is a colorless, oily liquid with a grassy, green, and fruity odor.[6][11][12] It is insoluble in water but soluble in alcohol and non-polar solvents.[2][8][11]

PropertyValueReference
Molecular Weight228.37 g/mol [1][2][6][7][8][9]
AppearanceColorless, clear oily liquid[11]
Boiling Point276.00 to 277.00 °C @ 760.00 mm Hg[1][2][3][8][11]
Melting Point-33.0 °C[1][2][8][11]
Flash Point120.00 °C (248.00 °F)[11]
Density0.858 - 0.865 g/mL at 20-25 °C[2][8][12]
Refractive Index1.4280 - 1.4320 @ 20.00 °C[2][8][11][12]
Water Solubility0.3631 mg/L @ 25 °C (estimated)[11]
logP (o/w)5.880 (estimated)[11]

Toxicological Information

The toxicological properties of this compound have not been exhaustively investigated.[13] However, based on available data, it is classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[1] It may also cause respiratory irritation.[1][13] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC.[1][13]

EndpointResultReference
Acute Oral ToxicityCategory 4 (Harmful if swallowed)[1]
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)[1]
Serious Eye Damage/IrritationCategory 2A (Causes serious eye irritation)[1]
Specific Target Organ Toxicity (Single Exposure)Category 3 (May cause respiratory irritation)[1]
CarcinogenicityNot classified as a carcinogen by IARC, ACGIH, NTP, or OSHA[1]

Experimental Protocols for Safety Assessment

The safety assessment of chemical substances like this compound typically follows standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and international acceptance.[1]

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is designed to assess the acute oral toxicity of a substance following a single oral administration.[14]

Methodology:

  • Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[2] Animals are fasted overnight before administration of the test substance.[2][4]

  • Dose Administration: The test substance is administered orally by gavage in a stepwise procedure using fixed doses.[14][15] The starting dose is selected based on available information.

  • Procedure: A group of three animals is treated at the selected dose level.[14] The outcome (mortality or survival) determines the next step:

    • If mortality occurs, the next group is dosed at a lower fixed dose level.

    • If no mortality occurs, the next group is dosed at a higher fixed dose level.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[14][15]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[14]

  • Classification: The substance is classified based on the dose levels at which mortality is observed.[15]

Skin Irritation - OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a substance to cause skin irritation by measuring its effect on the viability of a reconstructed human epidermis (RhE) model.[16]

Methodology:

  • Test System: A commercially available, validated RhE model is used, which consists of human-derived epidermal keratinocytes cultured to form a multi-layered, differentiated epidermis.[16]

  • Procedure:

    • A small amount of the test substance is applied topically to the surface of the RhE tissue.

    • The tissue is incubated for a defined period (e.g., 60 minutes).[17]

    • After exposure, the test substance is removed by rinsing.

  • Viability Assessment: The viability of the tissue is determined using a cell viability assay, most commonly the MTT assay.[16] The reduction of MTT to a colored formazan by mitochondrial dehydrogenases in viable cells is quantified spectrophotometrically.

  • Classification: A substance is identified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%) relative to the negative control.[16]

Eye Irritation - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion when applied to the eye of an animal.[7][18]

Methodology:

  • Test Animals: Healthy, adult albino rabbits are used.[7][18]

  • Procedure: A single dose of the test substance is instilled into the conjunctival sac of one eye of the animal.[7][18] The other eye remains untreated and serves as a control.[7][18]

  • Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, and conjunctival redness and chemosis) at 1, 24, 48, and 72 hours after instillation.[7][12] Observations may continue for up to 21 days to assess the reversibility of any effects.

  • Scoring: Ocular lesions are scored according to a standardized system (e.g., the Draize scale).[12]

  • Classification: A substance is classified as an irritant or corrosive based on the severity and reversibility of the observed ocular lesions.[12]

Safety and Handling Workflow

As no specific signaling pathways for this compound toxicity have been identified, the following diagram illustrates a logical workflow for its safety assessment and handling based on the available information.

G This compound - Safety Assessment and Handling Workflow cluster_assessment Safety Assessment cluster_handling Handling and Risk Management phys_chem Physical-Chemical Properties Analysis in_vitro In Vitro Toxicity Testing (e.g., OECD 439 - Skin Irritation) phys_chem->in_vitro Provides basis for test substance preparation in_vivo In Vivo Toxicity Testing (e.g., OECD 423 - Oral, OECD 405 - Eye) in_vitro->in_vivo Guides necessity and design of in vivo studies hazard_id Hazard Identification and Classification in_vivo->hazard_id eco_tox Ecotoxicity Assessment (e.g., Biodegradation) eco_tox->hazard_id sds Safety Data Sheet (SDS) Development hazard_id->sds Informs ppe Personal Protective Equipment (PPE) Selection and Use sds->ppe storage Storage and Handling Procedures sds->storage spill Spill and Emergency Response sds->spill disposal Waste Disposal Guidelines sds->disposal

Caption: Workflow for the safety assessment and handling of this compound.

Handling and Storage

Precautions for Safe Handling:

  • Avoid contact with skin and eyes.[1][13]

  • Avoid formation of dust and aerosols.[1][13]

  • Provide appropriate exhaust ventilation at places where dust is formed.[1][13]

  • Wash hands thoroughly after handling.[1][17]

Conditions for Safe Storage:

  • Store in a cool place.[13]

  • Keep container tightly closed in a dry and well-ventilated place.[13][17]

  • Store under an inert gas.[13]

  • The substance is hygroscopic.[13]

Personal Protective Equipment (PPE)

Appropriate PPE should be worn to minimize exposure to this compound.

Protection TypeRecommended EquipmentReference
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved safety glasses. A face shield may also be necessary.[1][13]
Skin Protection Handle with gloves that are impervious to the chemical. Dispose of contaminated gloves after use. Wear impervious clothing to protect the body.[1][13]
Respiratory Protection Use a respirator with an appropriate filter for organic vapors if ventilation is inadequate. For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[1][13]

First Aid Measures

Exposure RouteFirst Aid ProcedureReference
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][13]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1][13]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][13]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][13]

Firefighting and Accidental Release Measures

Firefighting:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13]

  • Special Hazards: Carbon oxides are produced during combustion.[1]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[13]

Accidental Release:

  • Personal Precautions: Use personal protective equipment.[1][13] Avoid breathing vapors, mist, or gas.[1][13] Ensure adequate ventilation.[1][13]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][13][17]

  • Containment and Cleaning: Absorb with an inert material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[1][13]

Disposal Considerations

Dispose of this material and its container to a licensed professional waste disposal service.[13] Do not allow it to enter the environment.

This technical guide is intended to provide comprehensive safety and handling information for this compound for use by qualified individuals. It is essential to consult the most current Safety Data Sheet (SDS) for this product before use and to handle it in accordance with good industrial hygiene and safety practices.

References

Heptyl Heptanoate: A Technical Guide to its Biological Activity and Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptyl heptanoate, a fatty acid ester, is utilized in the flavor and fragrance industry and as a research chemical. While direct research on the specific biological activities of this compound is limited, its metabolic fate can be largely inferred from its structure as an ester of heptanoic acid and heptanol. This technical guide synthesizes the available information, focusing on the predicted metabolic pathways following its hydrolysis and the well-documented metabolism of its constituent, heptanoate. The guide also presents relevant quantitative data for heptanoate, representative experimental protocols, and a summary of the current toxicological landscape. It is important to note that much of the detailed metabolic and pharmacokinetic data is derived from studies of triheptanoin, a therapeutic triglyceride composed of three heptanoate moieties, and is therefore presented as the metabolism of heptanoate, the breakdown product of this compound.

Predicted Metabolism of this compound

The primary metabolic pathway for this compound is expected to be hydrolysis, followed by the separate metabolism of its constituent parts: heptanoic acid (heptanoate) and heptanol.

Hydrolysis

This compound is anticipated to undergo enzymatic hydrolysis, catalyzed by non-specific esterases and lipases present in the gastrointestinal tract and various tissues, to yield heptanoic acid and heptanol.[1] This is a common metabolic route for fatty acid esters.

Hydrolysis cluster_reactants cluster_products HeptylHeptanoate This compound HeptanoicAcid Heptanoic Acid (Heptanoate) HeptylHeptanoate->HeptanoicAcid + Enzymes Esterases / Lipases Heptanol Heptanol Water H₂O Enzymes->HeptanoicAcid Hydrolysis

Figure 1: Predicted hydrolysis of this compound.

Metabolism of Heptanoic Acid (Heptanoate)

Once formed, heptanoate, a medium-chain fatty acid, is readily absorbed and transported to the mitochondria of various tissues for energy production via β-oxidation.[2] This process bypasses the carnitine shuttle required for long-chain fatty acids. The β-oxidation of the seven-carbon heptanoate yields two molecules of acetyl-CoA and one molecule of propionyl-CoA.[2][3]

  • Acetyl-CoA enters the tricarboxylic acid (TCA) cycle to generate ATP.

  • Propionyl-CoA is converted to succinyl-CoA, which also enters the TCA cycle. This process is known as anaplerosis, as it replenishes TCA cycle intermediates.[3]

In the liver, heptanoate can also be metabolized to the ketone bodies beta-hydroxybutyrate (BHB) and beta-hydroxypentoate (BHP).[2]

Heptanoate_Metabolism cluster_Mitochondrion Mitochondrial Matrix Heptanoate Heptanoate BetaOxidation β-Oxidation Heptanoate->BetaOxidation AcetylCoA Acetyl-CoA (x2) BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA (x1) BetaOxidation->PropionylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA SuccinylCoA->TCA_Cycle Anaplerosis ATP ATP TCA_Cycle->ATP

Figure 2: Mitochondrial metabolism of heptanoate.

Metabolism of Heptanol

Heptanol is expected to be oxidized to heptanal by alcohol dehydrogenases, followed by further oxidation to heptanoic acid by aldehyde dehydrogenases. The resulting heptanoic acid would then enter the metabolic pathway described above.

Biological Activity

Direct studies on the biological activity of this compound are scarce. However, some general activities have been suggested, and the activity of its metabolite, heptanoate, is better understood.

  • Lipid Metabolism and Membrane Function: As a fatty acid ester, this compound is involved in lipid metabolism and may influence the fluidity and function of cell membranes due to its hydrophobic nature.[1]

  • Antimicrobial Properties: Some research suggests that this compound may possess weak antimicrobial activity against certain bacteria and fungi, though further investigation is required to confirm these findings.[1]

  • Energy Source: The primary biological role of heptanoate is as an energy source. Its metabolism provides substrates for the TCA cycle and gluconeogenesis.[2]

No specific receptor interactions or modulation of signaling pathways by this compound have been documented in the reviewed literature.

Quantitative Data

There is a lack of quantitative data regarding the biological activity (e.g., IC50, Ki, EC50) of this compound itself. The pharmacokinetic parameters available are for its metabolite, heptanoate, derived from studies on triheptanoin in healthy subjects and patients with long-chain fatty acid oxidation disorders (LC-FAOD).

ParameterValue (in LC-FAOD Patients)Value (in Healthy Adults)Citation
Apparent Clearance (CL/F) ~19% lower than healthy subjects544 L/h[2][4][5]
Elimination Half-life (t½) ~1.7 hoursNot specified[4][5]
Absorption Dual first-order absorptionDual first-order absorption[2][4][5]
Distribution One-compartmentalOne-compartmental[2][4][5]

Experimental Protocols

No specific, detailed experimental protocols for the investigation of this compound were found in the literature. However, a generalized protocol for assessing the inhibition of esterase/lipase activity using a fluorogenic substrate can be adapted to study the hydrolysis of this compound.

Representative Protocol: In Vitro Esterase/Lipase Activity Assay

This protocol provides a framework for measuring the enzymatic hydrolysis of an ester substrate.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.4).

    • Enzyme Stock Solution: Prepare a concentrated stock solution of the esterase or lipase in the assay buffer.

    • Substrate Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Detection Reagent: A reagent to detect either heptanoic acid or heptanol.

  • Assay Procedure:

    • Dispense the assay buffer into the wells of a microplate.

    • Add the enzyme solution to the appropriate wells.

    • Add the this compound substrate solution to initiate the reaction.

    • Incubate the plate at a controlled temperature.

    • Stop the reaction at various time points.

    • Add the detection reagent and measure the signal (e.g., absorbance, fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the signal versus time plot.

    • If testing inhibitors, determine the IC50 value by plotting the enzyme activity against a range of inhibitor concentrations.

Experimental_Workflow Prep Reagent Preparation (Buffer, Enzyme, Substrate) Dispense Dispense Reagents into Microplate Prep->Dispense Initiate Initiate Reaction (Add Substrate) Dispense->Initiate Incubate Incubate at Controlled Temperature Initiate->Incubate Stop Stop Reaction Incubate->Stop Detect Add Detection Reagent & Measure Signal Stop->Detect Analyze Data Analysis (Calculate Velocity/IC50) Detect->Analyze

Figure 3: General workflow for an in vitro enzyme assay.

Toxicology

The toxicological properties of this compound have not been thoroughly investigated.[1]

  • A safety assessment of a related compound, stearyl heptanoate, found it to be safe for use in cosmetics, with a high oral LD50 (>5 g/kg) in rats and potential for only mild skin and ocular irritation at high concentrations.[6][7]

  • Mutagenesis assays (Ames and micronucleus tests) for stearyl heptanoate were negative.[7]

While this suggests that this compound may have a low toxicity profile, direct studies are needed for a conclusive safety evaluation.

Conclusion

This compound is a fatty acid ester with limited available data on its direct biological activities. Its metabolic pathway is predicted to begin with hydrolysis into heptanoic acid and heptanol, with the subsequent metabolism of heptanoic acid via mitochondrial β-oxidation being well-characterized from studies of triheptanoin. This process positions heptanoate as a valuable energy source, capable of replenishing TCA cycle intermediates. The lack of specific quantitative data and detailed studies on this compound itself highlights a significant knowledge gap. Further research is necessary to elucidate any unique biological effects of the intact ester, its specific interactions with enzymes and receptors, and to establish a comprehensive toxicological profile.

References

Heptyl Heptanoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Fatty Acid Ester

Heptyl heptanoate (C₁₄H₂₈O₂), a fatty acid ester formed from heptanoic acid and heptan-1-ol, is a compound of increasing interest across various scientific disciplines. Its unique physicochemical properties, including its character as a colorless liquid with a fruity, green aroma, make it a valuable component in the flavor and fragrance industries.[1][2][3][4][5] For researchers, scientists, and drug development professionals, its utility extends further, with applications as a non-polar solvent, a reference standard in analytical chemistry, and a potential excipient in pharmaceutical formulations due to its lipid solubility.[1] This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its role in metabolic pathways.

Core Properties and Data

This compound's utility is underpinned by its distinct chemical and physical characteristics. A summary of its key quantitative data is presented below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₄H₂₈O₂[1]
Molecular Weight 228.37 g/mol [1]
CAS Number 624-09-9[1]
Appearance Colorless liquid; Green aroma[1][4][5]
Density 0.859 - 0.865 g/cm³ (at 20°C)[1][4]
Boiling Point 276.00 to 277.00 °C (at 760 mm Hg)[2][4]
Melting Point -33 °C[2][4]
Flash Point 120.00 °C (248.00 °F)[3]
Refractive Index 1.428 - 1.432 (at 20°C)[3][4]
Solubility Insoluble in water; Soluble in ethanol and other non-polar solvents[1][2][4]
logP (o/w) 5.880 (estimated)[3]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several methods, with Fischer esterification and enzymatic synthesis being the most common. The following sections provide detailed experimental protocols for these key synthesis routes.

Fischer Esterification

This classic method involves the acid-catalyzed reaction between heptanoic acid and heptan-1-ol.

Materials:

  • Heptanoic acid

  • Heptan-1-ol

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

  • Toluene (for azeotropic removal of water)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether or other suitable extraction solvent

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine heptanoic acid and a molar excess of heptan-1-ol (e.g., 2 equivalents). If using a Dean-Stark apparatus, add toluene to the flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the reaction mixture while stirring.

  • Reflux: Heat the mixture to reflux using a heating mantle. If using a Dean-Stark apparatus, continue refluxing until water ceases to collect in the trap, indicating the reaction is approaching completion. Without a Dean-Stark trap, reflux for a predetermined time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

    • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst; caution: CO₂ evolution), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.[2][4]

Enzymatic Synthesis using Lipase

This method offers a greener alternative, proceeding under milder conditions with high selectivity.

Materials:

  • Heptanoic acid

  • Heptan-1-ol

  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Molecular sieves (optional, as a drying agent)

  • Hexane or other suitable organic solvent (for enzyme washing)

  • Ethanol (for titration)

  • 0.1 N Sodium hydroxide (NaOH) solution

  • Phenolphthalein indicator

Equipment:

  • Screw-capped flask or temperature-controlled shaker flask

  • Thermostatted water bath or heating plate with magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a screw-capped flask, combine heptanoic acid and heptan-1-ol in a desired molar ratio (e.g., 1:1 or with a slight excess of one reactant). A solvent-free system is often preferred.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture (typically 1-10% by weight of the total substrates).[3] If desired, add molecular sieves to remove the water produced during the reaction and drive the equilibrium towards the product.

  • Incubation: Place the flask in a thermostatted water bath or on a heating plate at a controlled temperature (e.g., 40-50°C) with constant stirring (e.g., 200 rpm).

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and determining the residual acid concentration by titration with a standardized NaOH solution using phenolphthalein as an indicator.

  • Enzyme Recovery: Once the desired conversion is reached (typically within 24-48 hours), stop the reaction and recover the immobilized enzyme by filtration. The enzyme can be washed with hexane, dried, and reused.

  • Product Purification: The reaction mixture can be washed with a dilute sodium bicarbonate solution to remove any unreacted acid, followed by a water wash. The organic layer is then dried over anhydrous sodium sulfate. The purified this compound is obtained after removing any solvent and unreacted alcohol by vacuum distillation.[3]

Analytical Protocols

Accurate characterization of synthesized this compound is crucial. The following sections detail protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and confirming the identity of volatile compounds like this compound.

Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a volatile organic solvent such as hexane or dichloromethane.

  • If analyzing a complex matrix, a suitable extraction method like liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary.

Instrumentation and Parameters:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, typically operated in split mode.

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysilooxane) is suitable. A common dimension is 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An initial temperature of around 70°C, held for a few minutes, followed by a ramp (e.g., 10°C/min) to a final temperature of approximately 250°C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Data Analysis: The identity of this compound is confirmed by comparing its retention time and mass spectrum with a known standard or a library database (e.g., NIST). The mass spectrum will show characteristic fragment ions.

Analytical TechniqueExpected Data
GC-MS Retention Time: Dependent on the specific GC conditions. Mass Spectrum (EI): Molecular ion peak (m/z 228) may be weak or absent. Characteristic fragment ions include those resulting from cleavage alpha to the carbonyl group and McLafferty rearrangement.
¹H NMR Chemical Shifts (CDCl₃): Signals corresponding to the different proton environments in the heptyl and heptanoyl chains. Expected signals for the methylene group adjacent to the ester oxygen (triplet, ~4.0 ppm) and the methylene group alpha to the carbonyl (triplet, ~2.3 ppm).
¹³C NMR Chemical Shifts (CDCl₃): A signal for the carbonyl carbon (~174 ppm), the carbon of the methylene group attached to the ester oxygen (~64 ppm), and a series of signals for the other methylene and methyl carbons in the alkyl chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound.

Sample Preparation:

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample (50-100 mg) is preferable.[6]

  • Solvent: Chloroform-d (CDCl₃) is a common and suitable solvent.

  • Filtration: To ensure high-quality spectra, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16 to 32 scans are generally sufficient.

  • Spectral Width: Approximately 12-16 ppm.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled experiment.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Spectral Width: Approximately 200-250 ppm.

  • Relaxation Delay: 2 seconds is a common starting point.

Biological Significance: Role in Lipid Metabolism

Heptanoate, the carboxylate form of heptanoic acid, is a medium-chain fatty acid that can be metabolized by cells. Its metabolism provides insights into cellular energy production and biosynthetic pathways.

As an odd-chain fatty acid, the β-oxidation of heptanoate yields two molecules of acetyl-CoA and one molecule of propionyl-CoA.[7] Acetyl-CoA enters the citric acid cycle (Krebs cycle) to generate ATP. Propionyl-CoA is carboxylated to succinyl-CoA, which is an intermediate of the citric acid cycle. This anaplerotic pathway replenishes the intermediates of the cycle, which is crucial for maintaining cellular energy homeostasis, especially under conditions of high energy demand.[7][8]

Studies have shown that fatty acids can influence gene expression related to lipid metabolism.[9][10] While specific signaling pathways directly regulated by this compound are not extensively characterized, the metabolic products of its hydrolysis (heptanoic acid and heptanol) can participate in cellular lipid metabolism, potentially impacting pathways regulated by key transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs).[10][11]

Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key workflows and pathways.

fischer_esterification_workflow reactants Heptanoic Acid + Heptan-1-ol + Acid Catalyst reflux Reflux reactants->reflux workup Work-up (Washing & Neutralization) reflux->workup drying Drying over Anhydrous Salt workup->drying evaporation Solvent Evaporation drying->evaporation distillation Vacuum Distillation evaporation->distillation product Pure this compound distillation->product

Fischer Esterification Workflow

enzymatic_synthesis_workflow reactants Heptanoic Acid + Heptan-1-ol enzyme_addition Add Immobilized Lipase reactants->enzyme_addition incubation Incubation (Controlled Temperature & Stirring) enzyme_addition->incubation filtration Enzyme Recovery (Filtration) incubation->filtration enzyme Recycled Lipase filtration->enzyme purification Product Purification (Washing & Drying) filtration->purification distillation Vacuum Distillation purification->distillation product Pure this compound distillation->product

Enzymatic Synthesis Workflow

heptanoate_metabolism_pathway heptyl_heptanoate This compound hydrolysis Hydrolysis (Esterases) heptyl_heptanoate->hydrolysis heptanoic_acid Heptanoic Acid hydrolysis->heptanoic_acid beta_oxidation β-Oxidation heptanoic_acid->beta_oxidation acetyl_coa Acetyl-CoA (x2) beta_oxidation->acetyl_coa propionyl_coa Propionyl-CoA beta_oxidation->propionyl_coa citric_acid_cycle Citric Acid Cycle (Krebs Cycle) acetyl_coa->citric_acid_cycle succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa atp ATP Production citric_acid_cycle->atp succinyl_coa->citric_acid_cycle

Metabolic Fate of Heptanoate

Safety and Handling

This compound is considered combustible and may cause skin, eye, and respiratory irritation.[12][13] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[12][13]

Conclusion

This compound is a fatty acid ester with a broad range of applications, from industrial uses in flavors and cosmetics to its role as a valuable tool in scientific research and potential applications in drug development. This guide has provided an in-depth overview of its properties, detailed protocols for its synthesis and analysis, and an introduction to its metabolic significance. The provided data and methodologies aim to support researchers, scientists, and drug development professionals in their work with this versatile compound.

References

Heptyl Heptanoate: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptyl heptanoate, a fatty acid ester, has traditionally been utilized in the flavor and fragrance industries. However, its physicochemical properties, particularly its lipophilicity, suggest a broader range of potential applications in biomedical research and drug development. This technical guide provides an in-depth overview of this compound, focusing on its potential as a research tool. It covers the compound's chemical and physical characteristics, potential biological activities inferred from its hydrolysis products, and detailed experimental protocols for its synthesis, analysis, and investigation of its biological effects. This document aims to serve as a foundational resource for researchers exploring the utility of this compound in areas such as drug delivery, cell signaling research, and as a potential antimicrobial agent.

Introduction

This compound (C₁₄H₂₈O₂) is the ester formed from the condensation of heptanoic acid and heptanol.[1] While its primary commercial use is as a flavoring and fragrance agent due to its fruity, green aroma, its chemical nature as a medium-chain fatty acid ester opens avenues for investigation in various scientific domains.[2][3] Its significant lipophilicity suggests potential roles in modulating biological membranes and as a component in drug delivery systems for hydrophobic molecules.[2] This guide will explore these potential research applications, providing the necessary technical details to facilitate further scientific inquiry.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for designing and interpreting experiments. The following table summarizes key quantitative data for this compound.

PropertyValueReferences
Molecular Formula C₁₄H₂₈O₂[1]
Molecular Weight 228.37 g/mol [1]
CAS Number 624-09-9[1]
Appearance Colorless, clear oily liquid[3]
Boiling Point 276.00 to 277.00 °C @ 760.00 mm Hg[3]
Melting Point -33.00 °C[3]
Density 0.858 - 0.865 g/mL @ 20-25 °C[3][4]
Refractive Index 1.428 - 1.432 @ 20.00 °C[3]
Solubility Insoluble in water; Soluble in alcohol and non-polar solvents[3]
logP (o/w) 5.4 - 5.88 (estimated)[2][3]
Vapor Pressure 0.005 mmHg @ 25.00 °C (estimated)[3]
Flash Point 120.00 °C (248.00 °F)[3]

Potential Research Applications and Biological Rationale

While direct research on the extensive biological activities of this compound is limited, its potential can be inferred from the known effects of its hydrolysis products: heptanoic acid and heptanol. In biological systems, esterases can hydrolyze this compound, releasing these two molecules, which may then exert distinct cellular effects.[2]

Modulation of Cellular Signaling Pathways

Heptanoic acid, a medium-chain fatty acid, is a known ligand for G-protein coupled receptors (GPCRs), particularly GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1).[5][6] Activation of GPR40 in pancreatic β-cells by medium and long-chain fatty acids leads to the stimulation of insulin secretion in a glucose-dependent manner.[2][5] This signaling cascade involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), both of which are crucial for insulin granule exocytosis.[6]

Therefore, this compound could serve as a tool to study GPR40 signaling. Its gradual hydrolysis could provide a sustained release of heptanoic acid, potentially leading to prolonged receptor activation. This could be advantageous in studies investigating the long-term effects of GPR40 activation on gene expression and cellular metabolism.

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Heptyl Heptanoate_ext This compound Esterase Esterase Heptyl Heptanoate_ext->Esterase Hydrolysis Heptanoic Acid Heptanoic Acid GPR40 GPR40 Receptor Heptanoic Acid->GPR40 Binds to Gq Gq protein GPR40->Gq Activates Esterase->Heptanoic Acid PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Substrate ER Endoplasmic Reticulum (ER) IP3->ER Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ Release ER->Ca2+ Stimulates Insulin Secretion Insulin Secretion Ca2+->Insulin Secretion Triggers PKC->Insulin Secretion Potentiates

Hypothetical GPR40 Signaling Pathway Activation.
Investigation of Cell Membrane Dynamics

Heptanol, the other hydrolysis product of this compound, is known to influence the fluidity and organization of cell membranes.[7][8] Studies have shown that heptanol can increase membrane fluidity, which can, in turn, affect the function of membrane-bound proteins and signaling complexes.[9][10] Therefore, this compound could be used as a tool to study the effects of sustained, localized changes in membrane properties on cellular processes such as endocytosis, exocytosis, and receptor signaling.

Drug Delivery Systems

The high lipophilicity of this compound makes it a candidate for inclusion in lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[1][11] These systems are designed to enhance the oral bioavailability of poorly water-soluble drugs by improving their solubilization in the gastrointestinal tract and facilitating their absorption.[11] this compound could serve as a lipid matrix component, potentially influencing the drug loading capacity, release profile, and stability of the formulation.

Drug_Delivery_Workflow Hydrophobic Drug Hydrophobic Drug Formulation Formulation (e.g., Nanoprecipitation) Hydrophobic Drug->Formulation This compound This compound (Lipid Matrix) This compound->Formulation Surfactant Surfactant Surfactant->Formulation Lipid Nanoparticle Drug-Loaded Lipid Nanoparticle Formulation->Lipid Nanoparticle Characterization Characterization (Size, Zeta Potential, Drug Load) Lipid Nanoparticle->Characterization InVitro In Vitro Studies (Release, Stability, Cell Uptake) Characterization->InVitro InVivo In Vivo Studies (Pharmacokinetics, Efficacy) InVitro->InVivo

Workflow for developing a lipid-based drug delivery system.
Antimicrobial Research

Fatty acid esters have been investigated for their antimicrobial properties.[12][13] The lipophilic nature of these molecules allows them to interact with and disrupt the lipid bilayers of bacterial cell membranes, potentially leading to cell lysis. This compound, as a medium-chain fatty acid ester, could be screened for its activity against a range of pathogenic bacteria and fungi.

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and biological evaluation of this compound.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from heptanoic acid and heptanol using an acid catalyst.[14][15]

  • Materials:

    • Heptanoic acid

    • 1-Heptanol

    • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

    • Toluene

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel, rotary evaporator

  • Procedure:

    • To a round-bottom flask, add heptanoic acid (1.0 equivalent), 1-heptanol (1.2 equivalents), and toluene.

    • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 1-2% by mole of the limiting reagent).

    • Assemble the Dean-Stark apparatus and reflux condenser.

    • Heat the reaction mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

    • Continue refluxing until no more water is collected (typically 2-4 hours).

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted heptanoic acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent using a rotary evaporator to obtain crude this compound.

    • Purify the product by vacuum distillation.

Fischer_Esterification_Workflow Reactants Heptanoic Acid + 1-Heptanol + Toluene + Acid Catalyst Reflux Reflux with Dean-Stark Trap (Water Removal) Reactants->Reflux Workup Cooling and Neutralization (NaHCO₃ wash) Reflux->Workup Extraction Extraction and Washing (Brine wash) Workup->Extraction Drying Drying (Anhydrous MgSO₄) Extraction->Drying Purification Solvent Removal and Vacuum Distillation Drying->Purification Product Pure this compound Purification->Product

Workflow for the synthesis of this compound.
Analytical Methods

GC-MS is a suitable method for the identification and quantification of the volatile ester, this compound.[3][7]

  • Instrumentation:

    • Gas chromatograph with a mass selective detector (MSD)

    • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., hexane or dichloromethane).

    • Prepare a series of standards for calibration.

  • GC-MS Conditions (Typical):

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MSD Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

A reverse-phase HPLC method can also be used for the analysis of this compound.[1][16]

  • Instrumentation:

    • HPLC system with a UV or diode array detector (DAD)

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A gradient of acetonitrile and water, both with 0.1% formic acid.

  • HPLC Conditions (Typical):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

In Vitro Biological Assays

This assay can be used to determine if this compound, presumably through its hydrolysis to heptanoic acid, can activate the GPR40 receptor.

  • Cell Line:

    • A cell line endogenously expressing GPR40 (e.g., MIN6 pancreatic β-cells) or a cell line transfected with a GPR40 expression vector.

  • Procedure:

    • Culture the cells in 96-well plates.

    • Treat the cells with varying concentrations of this compound. Include a positive control (e.g., a known GPR40 agonist) and a negative control (vehicle).

    • After an appropriate incubation period, measure the intracellular calcium concentration using a fluorescent calcium indicator (e.g., Fluo-4 AM).

    • Alternatively, measure downstream signaling events such as inositol phosphate accumulation or ERK phosphorylation by Western blotting or ELISA.

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.[12][17]

  • Materials:

    • Bacterial or fungal strains

    • Mueller-Hinton Broth (MHB) or other appropriate growth medium

    • Sterile 96-well microtiter plates

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the microtiter plate with growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plates under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Conclusion

This compound, a compound with a well-established role in the flavor and fragrance industry, holds untapped potential for a variety of research applications. Its lipophilic nature and its hydrolysis to biologically active molecules, heptanoic acid and heptanol, suggest its utility in studying G-protein coupled receptor signaling, cell membrane dynamics, and as a component of advanced drug delivery systems. The detailed protocols provided in this guide are intended to equip researchers with the necessary tools to explore these exciting avenues of investigation and unlock the full scientific potential of this compound. Further research into the specific biological effects of this ester is warranted and could lead to the development of novel research tools and therapeutic strategies.

References

Methodological & Application

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Heptyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the identification and quantification of heptyl heptanoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (C14H28O2), an ester recognized for its fruity aroma, is utilized in the flavor, fragrance, and pharmaceutical industries.[1] Accurate analysis is crucial for quality control and research applications. The methodologies provided herein cover sample preparation, instrument parameters, and data analysis, ensuring reliable and reproducible results.

Introduction

This compound is a fatty acid ester that contributes to the characteristic scent of various products.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for volatile and semi-volatile compounds like this compound, offering excellent separation and definitive identification based on mass spectral patterns.[4][5] This document provides a detailed protocol for the GC-MS analysis of this compound, suitable for professionals in research and drug development.

Experimental Protocols

Reagents and Materials
  • This compound Standard: Purity ≥98%

  • Solvents: High-purity hexane, ethanol, or dichloromethane

  • Carrier Gas: Helium (99.999% purity)

  • Consumables:

    • GC Column: 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[4]

    • 2 mL autosampler vials with caps and septa[4]

    • Microsyringes for standard preparation[4]

Sample Preparation

The appropriate sample preparation method depends on the sample matrix.[4] Common techniques include direct liquid injection, headspace sampling, and solid-phase microextraction (SPME).[4][6]

2.1. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.[4]

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to achieve a concentration range of 0.1 - 50 µg/mL.[4]

2.2. Direct Liquid Injection

This method is suitable for liquid samples where this compound is present at a concentration within the calibration range.

  • Dilute the sample with a suitable solvent (e.g., hexane) to bring the analyte concentration within the calibration range.

  • If the sample contains particulates, centrifuge or filter to prevent clogging of the injector.[6]

  • Transfer the prepared sample to a 2 mL autosampler vial.

2.3. Headspace Sampling

This technique is ideal for isolating volatile compounds from complex solid or liquid matrices.[6]

  • Place a known amount of the sample into a headspace vial.

  • Seal the vial and heat it to allow volatile compounds to partition into the headspace.

  • A gas-tight syringe is used to sample the headspace and inject it into the GC.[4]

2.4. Solid-Phase Microextraction (SPME)

SPME is a solvent-free technique for the extraction and concentration of volatile and semi-volatile analytes.[7]

  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample or immerse it directly in a liquid sample.[4]

  • Allow the analytes to adsorb onto the fiber coating for a defined period.

  • Retract the fiber and introduce it into the hot GC injector for thermal desorption of the analytes onto the column.[4]

GC-MS Instrumentation and Conditions

The following table summarizes the recommended GC-MS parameters for the analysis of this compound.

ParameterValue
Gas Chromatograph
Injection ModeSplit/Splitless
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial: 50 °C, hold for 2 min
Ramp: 10 °C/min to 280 °C
Hold: 5 min at 280 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Electron Energy70 eV
Mass Rangem/z 40-300
Scan ModeFull Scan

Data Presentation

Quantitative Data Summary

The identification of this compound is confirmed by its retention time and the fragmentation pattern in the mass spectrum. Quantification is achieved by constructing a calibration curve from the peak areas of a characteristic ion versus the concentration of the standards.

AnalyteRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z) and Relative Abundance
This compoundSystem Dependent228.243 (99.99), 131 (78.65), 57 (74.28), 41 (68.67), 98 (61.53)[8]

Note: Retention time may vary depending on the specific GC system and column.

Visualization of Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Prep_Method Choose Method: - Direct Injection - Headspace - SPME Sample->Prep_Method Vial Transfer to Autosampler Vial Prep_Method->Vial Standard Standard Preparation Standard->Prep_Method GC Gas Chromatography (Separation) Vial->GC Injection MS Mass Spectrometry (Detection/Identification) GC->MS Chromatogram Chromatogram Generation MS->Chromatogram Mass_Spectrum Mass Spectrum Analysis Chromatogram->Mass_Spectrum Quantification Quantification (Calibration Curve) Mass_Spectrum->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method described provides a robust and reliable approach for the analysis of this compound. The detailed protocols for sample preparation, instrument conditions, and data analysis can be readily implemented by researchers for quality control, flavor and fragrance profiling, and other quantitative studies involving this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Heptyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of heptyl heptanoate. This compound, a fatty acid ester, finds applications in the flavor, fragrance, and pharmaceutical industries.[1][2] The accurate determination of its purity and concentration is crucial for quality control and research purposes. This document provides a comprehensive protocol for the analysis of this compound, addressing challenges such as its lack of a strong UV chromophore. The method utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile and water. Options for both direct UV detection at low wavelengths and derivatization for enhanced sensitivity are discussed.

Introduction

This compound (C14H28O2, Molar Mass: 228.37 g/mol ) is an ester recognized for its fruity aroma and is used as a flavoring and fragrance agent. In pharmaceutical applications, it may be used as a non-polar solvent or serve as a reference standard. High-performance liquid chromatography (HPLC) is a robust and versatile analytical technique for the separation and quantification of non-volatile and semi-volatile compounds.[3] Reversed-phase HPLC, which separates compounds based on their hydrophobicity, is particularly well-suited for the analysis of esters like this compound.[3][4]

A primary challenge in the HPLC analysis of saturated esters is their weak ultraviolet (UV) absorbance.[4][5] This application note outlines a method using a C18 column and provides guidance on achieving sensitive detection through either low-wavelength UV analysis or a derivatization strategy.

Experimental Protocols

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can also be used for universal detection.[6][7]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[5][8]

  • Vials: 2 mL amber glass vials with PTFE/silicone septa.

  • Syringe Filters: 0.45 µm PTFE or nylon syringe filters.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: this compound reference standard (≥98% purity), formic acid (optional, for mobile phase modification). For derivatization (optional): 2,4'-dibromoacetophenone and triethylamine.[9]

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Accurately weigh or pipette the sample containing this compound into a volumetric flask.

  • Dissolve and dilute the sample with acetonitrile to a concentration that falls within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Chromatographic Conditions

The following conditions provide a starting point for method development and may require optimization.

ParameterCondition
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: WaterB: Acetonitrile
Gradient 70% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to initial conditions over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 205 nm[10][11]
Optional Derivatization Protocol for Enhanced UV Detection

For trace analysis, a pre-column derivatization can be performed to introduce a strong UV-absorbing chromophore to the this compound molecule. This typically involves hydrolysis of the ester to heptanoic acid, followed by derivatization. A more direct approach for derivatizing the corresponding acid involves reagents like 2,4'-dibromoacetophenone.[9]

Note: This procedure adds complexity and requires careful validation to ensure complete and reproducible derivatization.

Data Presentation

Quantitative data should be summarized for clarity. The following table presents expected performance characteristics for the HPLC analysis of this compound based on methods for similar fatty acid esters.

ParameterExpected Performance
Retention Time (min) 10 - 15 (highly dependent on exact conditions)
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1 µg/mL (direct UV); < 0.1 µg/mL (with derivatization)
Limit of Quantification (LOQ) 0.3 - 3 µg/mL (direct UV); < 0.3 µg/mL (with derivatization)
Repeatability (%RSD) < 2%

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Standard Dilute_Std Prepare Working Standards Standard->Dilute_Std Sample Prepare Sample Solution Dilute_Sample Dilute Sample Sample->Dilute_Sample Filter_Std Filter Standards Dilute_Std->Filter_Std Filter_Sample Filter Samples Dilute_Sample->Filter_Sample Inject Inject into HPLC System Filter_Std->Inject Filter_Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (205 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound Calibrate->Quantify Report Report Results Quantify->Report

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship for Method Selection

G Start Analyze this compound Concentration Concentration > LOQ of Direct UV? Start->Concentration Derivatization Is trace analysis required? Concentration->Derivatization No DirectUV Direct UV Detection (205 nm) Concentration->DirectUV Yes Derivatize Derivatization Protocol Derivatization->Derivatize Yes UniversalDetector Use Universal Detector (ELSD/CAD) Derivatization->UniversalDetector No

References

Application Notes and Protocols for the Use of Heptyl Heptanoate as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry, particularly within chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), the use of an internal standard (IS) is a critical practice for achieving accurate and precise quantification of analytes. An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality controls. It serves to correct for variations in sample injection volume, sample preparation, and instrument response, thereby enhancing the reliability of analytical results.

Heptyl heptanoate (C₁₄H₂₈O₂), a fatty acid ester, possesses several characteristics that make it a suitable internal standard for the analysis of a variety of organic compounds, especially in GC. Its moderate volatility, thermal stability, and distinct chromatographic behavior relative to many analytes of interest, such as other fatty acid esters, flavor and fragrance compounds, and some pharmaceutical intermediates, make it an excellent choice. This document provides detailed application notes and protocols for the effective utilization of this compound as an internal standard in chromatographic analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is paramount for its appropriate application.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms Heptanoic acid, heptyl ester[1]
CAS Number 624-09-9[2]
Molecular Formula C₁₄H₂₈O₂[2]
Molecular Weight 228.37 g/mol [1]
Boiling Point 276.00 to 277.00 °C @ 760.00 mm Hg[1]
Melting Point -33.00 °C[1]
Density 0.859-0.865 g/cm³ (20 °C)[1]
Solubility Insoluble in water; soluble in organic solvents like ethanol and hexane.[1]
Vapor Pressure 0.005 mmHg @ 25 °C (estimated)[3]

Applications

This compound is a suitable internal standard for the quantitative analysis of various classes of compounds, including but not limited to:

  • Fatty Acid Methyl Esters (FAMEs): In the analysis of biodiesel or food samples, where FAMEs are the target analytes.

  • Flavor and Fragrance Compounds: For the quantification of esters, aldehydes, and other volatile and semi-volatile compounds in essential oils and food extracts.[4][5]

  • Volatile Organic Compounds (VOCs): In environmental analysis for the determination of VOCs in various matrices.[6]

  • Drug Intermediates and Impurities: In pharmaceutical development, for the analysis of non-polar to semi-polar small molecules.

Experimental Protocols

The following protocols are provided as a general guideline and should be optimized for the specific application and instrumentation.

Preparation of Stock and Working Solutions

a. This compound Internal Standard Stock Solution (IS Stock):

  • Accurately weigh approximately 50 mg of pure this compound.

  • Dissolve it in a suitable solvent (e.g., hexane or isooctane for GC applications) in a 50 mL volumetric flask.

  • This results in a stock solution of approximately 1 mg/mL.

  • Store the stock solution in a tightly sealed container at 4°C.

b. Analyte Stock Solution:

  • Prepare a stock solution of the analyte(s) of interest at a known concentration (e.g., 1 mg/mL) in a compatible solvent.

c. Calibration Standards:

  • Prepare a series of calibration standards by diluting the analyte stock solution to achieve a range of concentrations that encompass the expected analyte concentration in the samples.

  • To each calibration standard, add a constant and known amount of the this compound Internal Standard Working Solution. For example, add 100 µL of a 100 µg/mL IS working solution to 900 µL of each calibration standard.

d. Sample Preparation:

  • To a known volume or weight of the sample, add the same constant amount of the this compound Internal Standard Working Solution as was added to the calibration standards.

  • Perform the necessary sample extraction, cleanup, or derivatization steps as required by the specific analytical method.

Gas Chromatography (GC) Method for FAMEs Analysis (Illustrative Example)

This protocol describes the use of this compound as an internal standard for the quantification of Fatty Acid Methyl Esters (FAMEs) in a biodiesel sample.

Instrumentation and Consumables:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent) with dimensions of 30 m x 0.25 mm ID, 0.25 µm film thickness is suitable.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Vials and Syringes: Standard GC autosampler vials and appropriate syringes.

GC Conditions:

ParameterValue
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial: 100 °C (hold 1 min), Ramp: 10 °C/min to 250 °C (hold 5 min)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

Data Presentation and Analysis

Illustrative Chromatographic Data

The following table presents hypothetical retention times for selected FAMEs and this compound under the GC conditions described above. Actual retention times will vary depending on the specific instrument and column used.

CompoundRetention Time (min)
Methyl Palmitate (C16:0)12.5
Methyl Stearate (C18:0)14.8
Methyl Oleate (C18:1)15.1
This compound (IS) 16.5
Methyl Linoleate (C18:2)17.2
Method Validation Data (Illustrative)

A method using this compound as an internal standard should be validated for linearity, accuracy, and precision. The table below presents illustrative data for the quantification of an analyte.

ParameterResult
Linearity (R²) > 0.995
Concentration Range 1 - 200 µg/mL
Precision (RSD%) < 5%
Accuracy (Recovery %) 95 - 105%
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL

Note: These values are for illustrative purposes and must be determined experimentally for each specific method and matrix.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Stock_Solutions Prepare Stock Solutions (Analyte & IS) Calibration_Standards Prepare Calibration Standards + IS Stock_Solutions->Calibration_Standards Sample_Prep Prepare Samples + IS Stock_Solutions->Sample_Prep GC_Analysis GC-FID/MS Analysis Calibration_Standards->GC_Analysis Sample_Prep->GC_Analysis Peak_Integration Peak Integration GC_Analysis->Peak_Integration Ratio_Calculation Calculate Area Ratios (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

Logical Relationship for Quantification

Quantification_Logic Analyte_Peak_Area Analyte Peak Area Area_Ratio Area Ratio = Analyte Area / IS Area Analyte_Peak_Area->Area_Ratio IS_Peak_Area Internal Standard Peak Area (this compound) IS_Peak_Area->Area_Ratio Calibration_Curve Calibration Curve (Area Ratio vs. Concentration) Area_Ratio->Calibration_Curve Plot for Standards Analyte_Concentration Analyte Concentration in Sample Calibration_Curve->Analyte_Concentration Interpolate for Samples

Caption: Logical diagram for analyte quantification using the internal standard method.

Conclusion

This compound is a versatile and reliable internal standard for the quantitative analysis of a wide range of volatile and semi-volatile organic compounds by gas chromatography. Its physicochemical properties ensure good chromatographic behavior and compatibility with common sample preparation techniques. By following the detailed protocols and validation procedures outlined in these application notes, researchers, scientists, and drug development professionals can significantly improve the accuracy, precision, and robustness of their analytical results. The provided workflows and logical diagrams offer a clear visual representation of the analytical process, aiding in the effective implementation of this method.

References

Application of Heptyl Heptanoate in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl heptanoate (CAS 624-09-9) is a fatty acid ester recognized for its characteristic fruity and green aroma profile.[1][2][3] This application note provides a comprehensive overview of its use in flavor and fragrance research, including its physicochemical properties, olfactory characteristics, and detailed protocols for its sensory and instrumental analysis. This compound serves as a valuable ingredient in the formulation of various flavors and fragrances, contributing to a wide range of consumer products.[4]

Physicochemical and Olfactory Properties

This compound is a colorless liquid with a distinct aroma profile.[4] Its properties are summarized in the table below.

PropertyValueReference
Molecular Formula C14H28O2[2][3]
Molecular Weight 228.37 g/mol [2][3]
CAS Number 624-09-9[2][3]
Appearance Colorless clear oily liquid[4]
Odor Type Fruity, Green, Oily, Winey, Fatty, Herbal, Sweet, Waxy, Cognac, Floral[2]
Odor Description Grassy, green, fruity[3]
Taste Description Green[4]
Boiling Point 276.00 to 277.00 °C @ 760.00 mm Hg[1]
Melting Point -33.0 °C[1]
Flash Point 248.00 °F (120.00 °C)[4]
Specific Gravity 0.85900 to 0.86500 @ 20.00 °C[4]
Refractive Index 1.42800 to 1.43200 @ 20.00 °C[4]
Solubility Insoluble in water; Soluble in alcohol[1][4]
Vapor Pressure 0.005000 mmHg @ 25.00 °C (estimated)[4]
logP (o/w) 5.880 (estimated)[4]
FEMA Number 4341[1][4]
JECFA Number 1875[1]

Applications in Flavor and Fragrance

This compound is utilized as a flavoring agent and fragrance ingredient.[1][4] Its grassy and fruity notes make it suitable for inclusion in flavor formulations for products like beverages and confectionary, particularly for creating apple and pear nuances. In fragrances, it can be used to impart a natural, green fruitiness to a variety of perfume compositions. The International Fragrance Association (IFRA) recommends a usage level of up to 8.0% in the fragrance concentrate.[4]

Natural Occurrence

There are conflicting reports regarding the natural occurrence of this compound. While some sources suggest it is a naturally occurring compound, others state it has not been found in nature.[4] Further research is needed to definitively clarify its presence in natural products. Heptyl alcohol, a precursor, has been reported in various plants.[5]

Safety Information

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound

This protocol outlines a method for the sensory evaluation of this compound using a trained panel.

1. Objective: To characterize the olfactory profile of this compound and determine its odor detection threshold.

2. Panelist Selection and Training:

  • Select 10-15 panelists based on their ability to discriminate and describe different aromas.

  • Train panelists with a range of fruity and green aroma standards to establish a common vocabulary. Reference standards could include ethyl hexanoate (fruity), hexanal (green, grassy), and other relevant esters.

3. Sample Preparation:

  • Prepare a stock solution of this compound (≥98% purity) in a suitable solvent like ethanol or propylene glycol at a concentration of 1000 ppm.

  • Prepare a series of dilutions in odor-free water for threshold testing, ranging from concentrations well above to well below the anticipated threshold. A geometric progression (e.g., 10 ppm, 1 ppm, 0.1 ppm, 0.01 ppm, etc.) is recommended.

  • For descriptive analysis, prepare a sample of this compound at a concentration of 10 ppm in odor-free water.

4. Evaluation Procedure:

  • Odor Detection Threshold: Use the ascending method of limits (ASTM E679). Present panelists with a series of samples in increasing concentration, alongside a blank (odor-free water). The threshold is the lowest concentration at which the panelist can reliably detect a difference from the blank.

  • Descriptive Analysis: Provide panelists with the 10 ppm sample and ask them to rate the intensity of various aroma descriptors (e.g., fruity, green, grassy, waxy, sweet) on a labeled magnitude scale (e.g., 0-10).

5. Data Analysis:

  • Calculate the geometric mean of the individual detection thresholds to determine the panel's group threshold.

  • For descriptive analysis, calculate the mean intensity ratings for each descriptor to generate an aroma profile.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis panelist_selection Panelist Selection & Training sample_prep Sample Preparation (Dilution Series) panelist_selection->sample_prep threshold_test Odor Threshold Test (ASTM E679) sample_prep->threshold_test descriptive_analysis Descriptive Analysis (10 ppm) sample_prep->descriptive_analysis threshold_calc Calculate Geometric Mean of Thresholds threshold_test->threshold_calc profile_gen Generate Aroma Profile from Intensity Ratings descriptive_analysis->profile_gen

Sensory Evaluation Workflow
Protocol 2: Instrumental Analysis by Headspace-SPME-GC-MS

This protocol describes a method for the quantitative analysis of this compound in a liquid matrix (e.g., a beverage) using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

1. Objective: To identify and quantify the concentration of this compound in a liquid sample.

2. Sample and Standard Preparation:

  • Internal Standard (IS): Prepare a stock solution of a suitable internal standard (e.g., methyl octanoate) in ethanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking a matrix similar to the sample (e.g., a model wine of 10% ethanol in water) with known concentrations of this compound and a fixed concentration of the internal standard.

  • Sample Preparation: Place a known volume of the sample (e.g., 5 mL) into a 20 mL headspace vial. Add a fixed amount of the internal standard. Add salt (e.g., NaCl, 1g) to increase the volatility of the analytes.

3. HS-SPME Parameters:

  • Fiber: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.

  • Incubation: Equilibrate the sample at a constant temperature (e.g., 40°C) with agitation for a set time (e.g., 15 minutes).

  • Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) at the same temperature with continued agitation.

4. GC-MS Parameters:

  • Injection: Desorb the fiber in the GC inlet at a high temperature (e.g., 250°C) for a sufficient time (e.g., 5 minutes) in splitless mode.

  • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

  • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 5°C/min).

  • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

  • MS Parameters: Use electron ionization (EI) at 70 eV. Acquire data in both full scan mode (for identification) and selected ion monitoring (SIM) mode (for quantification).

5. Data Analysis:

  • Identification: Identify this compound by comparing its retention time and mass spectrum with those of a pure standard.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound in the calibration standards. Determine the concentration of this compound in the sample using this calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing sample_vial Sample + Internal Standard + Salt in Vial incubation Incubation (e.g., 40°C, 15 min) sample_vial->incubation extraction Headspace Extraction (e.g., 30 min) incubation->extraction desorption Thermal Desorption in GC Inlet extraction->desorption separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection separation->detection identification Identification (Retention Time & Mass Spectrum) detection->identification quantification Quantification (Calibration Curve) detection->quantification

HS-SPME-GC-MS Analysis Workflow

Olfactory Signaling Pathway

The perception of this compound, like other volatile odorants, is initiated by its interaction with olfactory receptors in the nasal cavity. This triggers a signaling cascade that ultimately leads to the perception of its characteristic aroma in the brain.

Olfactory_Signaling_Pathway odorant This compound receptor Olfactory Receptor odorant->receptor Binds to g_protein G-protein (Golf) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ATP to atp ATP atp->camp ion_channel Cyclic Nucleotide-gated Ion Channel camp->ion_channel Opens depolarization Depolarization ion_channel->depolarization Influx of Na+ and Ca2+ action_potential Action Potential to Brain depolarization->action_potential

General Olfactory Signaling Pathway

References

Heptyl Heptanoate as a Bio-based Plasticizer in Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl heptanoate, a fatty acid ester, presents a promising alternative to traditional phthalate-based plasticizers in polymer synthesis. Its bio-based origin, potential for biodegradability, and favorable toxicological profile make it an attractive candidate for developing more sustainable and safer polymeric materials. This document provides detailed application notes and protocols for utilizing this compound as a plasticizer, with a focus on its effects on polymer properties and its potential applications in drug delivery systems. While direct experimental data for this compound is emerging, this document extrapolates from studies on similar long-chain fatty acid esters to provide a comprehensive guide.

Plasticizers are essential additives that increase the flexibility, workability, and durability of polymers by reducing the intermolecular forces between polymer chains.[1][2] this compound, with its C14 structure, is expected to offer good compatibility with a range of polymers, including poly(vinyl chloride) (PVC) and bio-based polyesters like poly(lactic acid) (PLA).[3][4]

Application Notes

Polymer Compatibility and Expected Effects

This compound is anticipated to be compatible with a variety of polymers due to its ester functionality and alkyl chains. The compatibility of a plasticizer is crucial for achieving a homogenous blend and preventing phase separation or leaching over time.[2][5]

For Poly(lactic acid) (PLA): The addition of fatty acid esters to PLA has been shown to decrease the glass transition temperature (Tg), increase the elongation at break, and reduce the tensile strength, effectively transforming the brittle polymer into a more ductile material.[3][6]

For Poly(vinyl chloride) (PVC): Esters are common plasticizers for PVC.[7] The incorporation of this compound is expected to lower the Tg and improve the flexibility of rigid PVC. The length of the alkyl chains in ester plasticizers influences their efficiency and permanence, with longer chains generally leading to better thermal stability and reduced migration.[8][9]

For Drug Delivery Systems: Ester-based plasticizers are utilized in pharmaceutical coatings and transdermal patches to enhance film flexibility and modulate drug release.[10][11][12] The choice of plasticizer can significantly impact the mechanical properties and drug release kinetics of the final product.[13] this compound's low volatility and potential for biocompatibility make it a candidate for such applications, although specific studies are needed.

Data Presentation: Effects of Analogous Fatty Acid Esters on Polymer Properties

The following tables summarize quantitative data from studies on fatty acid esters with similar chain lengths to this compound, providing an indication of its potential effects.

Table 1: Effect of Fatty Acid Ester Plasticizers on the Mechanical Properties of Poly(lactic acid) (PLA)

Plasticizer (at 10 wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
Neat PLA55.84.52.1
Octyl Oleate32.1150.21.2
Methyl Oleate35.4125.81.4
Expected for this compound~30-40~100-150~1.0-1.5

Data extrapolated from studies on similar fatty acid esters.[3][6]

Table 2: Effect of Fatty Acid Ester Plasticizers on the Thermal Properties of PLA

Plasticizer (at 10 wt%)Glass Transition Temperature (Tg) (°C)
Neat PLA60.5
Octyl Oleate45.2
Methyl Oleate48.1
Expected for this compound~45-50

Data extrapolated from studies on similar fatty acid esters.[3][6]

Table 3: Effect of Alkyl Chain Length of Tartaric Acid Esters on PVC Properties (30 phr)

PlasticizerGlass Transition Temperature (Tg) (°C)Elongation at Break (%)
Dioctyl Phthalate (DOP)35.2380
Dibutyl Tartrate (C4)38.5410
Diheptyl Tartrate (C7)45.1350
Diundecyl Tartrate (C11)52.8290

Data from a study on tartaric acid esters, demonstrating the influence of alkyl chain length.[8]

Experimental Protocols

Protocol 1: Preparation of Plasticized Polymer Films by Solvent Casting

This protocol describes a general method for preparing plasticized polymer films in a laboratory setting.

Materials:

  • Polymer (e.g., PLA, PVC)

  • This compound

  • Suitable solvent (e.g., chloroform for PLA, tetrahydrofuran for PVC)

  • Glass petri dishes

  • Stirring plate and magnetic stirrer

  • Fume hood

  • Vacuum oven

Procedure:

  • Dissolution: In a fume hood, dissolve a known amount of polymer in a suitable solvent to create a solution (e.g., 10% w/v).

  • Plasticizer Addition: Add the desired amount of this compound (e.g., 10, 20, 30 parts per hundred parts of resin - phr) to the polymer solution.

  • Mixing: Stir the mixture at room temperature until the plasticizer is completely dissolved and the solution is homogeneous.

  • Casting: Pour the solution into a clean, level glass petri dish.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in the fume hood at room temperature for 24 hours. Cover the petri dish with a perforated aluminum foil to control the evaporation rate.

  • Drying: Place the petri dish in a vacuum oven at a temperature below the polymer's Tg (e.g., 40°C for PLA) for 48 hours to remove any residual solvent.

  • Film Removal: Carefully peel the dried film from the petri dish.

Protocol 2: Characterization of Plasticized Polymer Films

1. Mechanical Testing (ASTM D882):

  • Cut the prepared films into dumbbell-shaped specimens.

  • Measure the tensile strength, elongation at break, and Young's modulus using a universal testing machine at a constant crosshead speed.[1]

2. Thermal Analysis (Differential Scanning Calorimetry - DSC):

  • Use a DSC instrument to determine the glass transition temperature (Tg) of the plasticized films.[14]

  • Heat a small sample (5-10 mg) under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).

3. Plasticizer Leaching Test (ASTM D1239):

  • Cut a known weight of the plasticized film.

  • Immerse the film in a specific solvent (e.g., distilled water, hexane) for a defined period (e.g., 24 hours) at a controlled temperature.[15]

  • After immersion, remove the film, dry it in a vacuum oven, and weigh it again.

  • Calculate the percentage of weight loss to determine the extent of plasticizer leaching.[5][16]

Visualizations

Polymer_Synthesis_Workflow cluster_prep Preparation cluster_process Processing cluster_characterization Characterization Polymer Polymer Resin (e.g., PLA, PVC) Mixing Mixing/ Dissolution Polymer->Mixing Plasticizer This compound Plasticizer->Mixing Solvent Solvent Solvent->Mixing Casting Solvent Casting Mixing->Casting Drying Drying Casting->Drying Mechanical Mechanical Testing (Tensile Strength, Elongation) Drying->Mechanical Thermal Thermal Analysis (DSC for Tg) Drying->Thermal Leaching Leaching Test Drying->Leaching

Caption: Workflow for Polymer Plasticization and Characterization.

Plasticization_Mechanism cluster_before Before Plasticization cluster_after After Plasticization PolymerChains_Before Rigid Polymer Chains (Strong Intermolecular Forces) PolymerChains_After Flexible Polymer Chains (Reduced Intermolecular Forces) PolymerChains_Before->PolymerChains_After becomes Plasticizer This compound Molecules Plasticizer->PolymerChains_After disrupt forces

Caption: Mechanism of Polymer Plasticization.

Conclusion

This compound holds significant promise as a bio-based plasticizer for a variety of polymers. While further research is needed to fully characterize its performance, the available data on analogous fatty acid esters suggest that it can effectively enhance the flexibility and processability of polymers like PLA and PVC. The protocols outlined in this document provide a framework for researchers and scientists to explore the potential of this compound in developing novel, sustainable materials for a range of applications, including advanced drug delivery systems. As with any new material, thorough testing and characterization are essential to validate its suitability for specific end-uses.

References

Application Notes and Protocols for the Enzymatic Synthesis of Heptyl Heptanoate Using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heptyl heptanoate is an ester recognized for its fruity and green aroma, finding applications in the flavor and fragrance industries. The enzymatic synthesis of such esters using lipases (triacylglycerol acylhydrolases) presents a sustainable and highly selective alternative to conventional chemical methods. Lipases operate under mild conditions, minimizing energy consumption and the formation of byproducts. Immobilized lipases are particularly advantageous as they can be easily recovered and reused, simplifying downstream processing and reducing overall costs. This document provides a detailed protocol for the enzymatic synthesis of this compound, leveraging methodologies reported for similar esters.

Data Presentation

The successful enzymatic synthesis of esters is dependent on several key parameters. The following table summarizes a range of tested and optimal conditions for lipase-catalyzed ester synthesis, providing a comparative basis for the synthesis of this compound.

ParameterRange TestedOptimal ValueEffect on Yield
Temperature (°C) 30 - 7040 - 60Yield generally increases with temperature up to an optimum, beyond which enzyme denaturation may occur.[1]
Substrate Molar Ratio (Heptanol:Heptanoic Acid) 1:1 - 1:51:1 - 1:2An excess of one substrate can shift the reaction equilibrium towards product formation.[2]
Enzyme Loading (% w/w of substrates) 1 - 155 - 10Higher enzyme loading increases the reaction rate but also elevates costs.[2][3][4][5]
Reaction Time (hours) 1 - 4824 - 36Yield increases over time until the reaction reaches equilibrium.[1][2]
Agitation Speed (rpm) 100 - 250200Sufficient mixing is essential to overcome mass transfer limitations.[2]

Experimental Protocol

This protocol describes the synthesis of this compound in a solvent-free system using an immobilized lipase, such as Novozym® 435 (Candida antarctica lipase B).

Materials:

  • Heptanol

  • Heptanoic acid

  • Immobilized lipase (e.g., Novozym® 435)

  • Molecular sieves (3Å)

  • Ethanol

  • 0.1 N Sodium hydroxide (NaOH) solution

  • Phenolphthalein indicator

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Hexane (for enzyme washing)

Procedure:

  • Reactant Preparation: In a screw-capped flask, combine heptanol and heptanoic acid. A 1:1 or 1:2 molar ratio is a good starting point. For a 10 mmol scale reaction with a 1:1 molar ratio, this would be 1.16 g of heptanol and 1.30 g of heptanoic acid.

  • Enzyme Addition: Add the immobilized lipase at a concentration of 5-10% (w/w) of the total substrate weight. For the example above, this would be (1.16 g + 1.30 g) * 0.05 = 0.123 g of lipase.

  • Water Removal: Add molecular sieves to the reaction mixture to remove the water produced during esterification. This helps to shift the equilibrium towards the formation of the ester product.[2]

  • Reaction Incubation: Place the flask in a temperature-controlled shaker or on a heating plate with a magnetic stirrer. Set the temperature to 45-50°C and the agitation speed to 200 rpm.[1][2]

  • Reaction Monitoring: The progress of the reaction can be monitored by determining the decrease in the concentration of heptanoic acid.

    • Withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture at regular time intervals.

    • Dissolve the aliquot in 10 mL of ethanol.

    • Add a few drops of phenolphthalein indicator.

    • Titrate with a standardized 0.1 N NaOH solution until a persistent pink color is observed.[2]

    • The conversion percentage can be calculated based on the reduction of the acid number.

  • Reaction Termination and Enzyme Recovery: Once the desired conversion is achieved (typically within 24-36 hours), stop the heating and agitation.[2]

    • Separate the immobilized enzyme by filtration.[2]

    • The recovered lipase can be washed with hexane, dried, and stored for reuse.[2]

  • Product Purification:

    • Wash the reaction mixture with a 5% sodium bicarbonate solution to neutralize any remaining heptanoic acid, followed by a wash with deionized water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • The purified this compound can be obtained by removing any unreacted starting materials under reduced pressure using a rotary evaporator.

  • Product Analysis: The identity and purity of the final product can be confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) spectroscopy.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Enzymatic Reaction cluster_purification Product Purification Heptanol Heptanol Mix Mix Substrates Heptanol->Mix Heptanoic_Acid Heptanoic Acid Heptanoic_Acid->Mix Add_Lipase Add Immobilized Lipase Mix->Add_Lipase Transfer to Reactor Add_Sieves Add Molecular Sieves Add_Lipase->Add_Sieves Incubate Incubate with Agitation (45-50°C, 200 rpm) Add_Sieves->Incubate Monitor Monitor Reaction (Titration/GC) Incubate->Monitor Filter Filter to Recover Enzyme Incubate->Filter Monitor->Incubate Continue until equilibrium Wash Wash with NaHCO3 and Water Filter->Wash Reuse_Lipase Reuse Enzyme Filter->Reuse_Lipase Wash & Dry Dry Dry with Na2SO4 Wash->Dry Evaporate Vacuum Evaporation Dry->Evaporate Final_Product This compound Evaporate->Final_Product

Caption: Workflow for the enzymatic synthesis of this compound.

Ping_Pong_Bi_Bi_Mechanism E Lipase (E) E_Acid E-Heptanoic Acid E->E_Acid F Acyl-Enzyme (F) E_Acid->F F_Alcohol F-Heptanol F->F_Alcohol Water Water F->Water E_Ester E-Heptyl Heptanoate F_Alcohol->E_Ester E_Ester->E Heptyl_Heptanoate This compound E_Ester->Heptyl_Heptanoate Heptanoic_Acid Heptanoic Acid Heptanoic_Acid->E Heptanol Heptanol Heptanol->F

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

Application Notes and Protocols for the Quantification of Heptyl Heptanoate in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptyl heptanoate (C₁₄H₂₈O₂) is an ester that contributes to the fruity and green aroma profiles of various natural products. While not a major constituent of common essential oils, its quantification is crucial for quality control in industries where essential oils are used as raw materials for fragrances, flavors, and pharmaceuticals. This document provides a detailed methodology for the quantification of this compound in essential oil matrices using Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Flame Ionization Detection (GC-FID). The protocols cover sample preparation, instrument parameters, and data analysis.

Introduction

This compound is a fatty acid ester known for its characteristic green and fruity odor.[1] It is used as a flavoring agent in some food products and as a fragrance component.[1][2] While extensive research has detailed the composition of numerous essential oils, this compound is not commonly reported as a significant natural constituent.[3][4][5] However, its presence, whether as a trace natural component, a synthetic additive for fragrance enhancement, or a potential contaminant, necessitates a robust analytical method for its detection and quantification.

Gas chromatography is the premier analytical technique for the separation and analysis of volatile compounds in complex mixtures like essential oils. When coupled with a Flame Ionization Detector (FID), it offers high sensitivity and a wide linear range, making it ideal for quantification. Gas Chromatography-Mass Spectrometry (GC-MS) provides both qualitative and quantitative information, with the mass spectrum confirming the identity of the analyte.

This application note details a comprehensive protocol for the quantification of this compound in essential oils using an internal standard method to ensure accuracy and precision.

Data Presentation

As this compound is not a commonly identified major constituent in widely studied essential oils, the following table presents hypothetical quantitative data. This data may reflect results from an essential oil from a less common botanical source, a synthetic fragrance blend, or a spiked sample used for method validation.

Table 1: Hypothetical Quantitative Data for this compound in Various Samples

Sample IDEssential Oil MatrixThis compound Concentration (mg/mL)Standard Deviation (±)Method
EO-001Lavender Oil (Spiked)1.250.08GC-FID
EO-002Novel Fruit Rind Oil0.420.03GC-MS
F-Blend-ASynthetic Fragrance Oil5.800.21GC-FID
QC-Check-1Peppermint Oil (Spiked)0.980.05GC-FID

Experimental Protocols

This section provides detailed methodologies for the quantification of this compound in essential oils.

Materials and Reagents
  • This compound standard (≥98% purity)

  • Internal Standard (IS): Nonane or another suitable n-alkane not present in the essential oil sample.

  • Solvent: Hexane or ethyl acetate (analytical grade)

  • Essential oil sample(s)

  • Volumetric flasks (10 mL)

  • Micropipettes

  • Autosampler vials (2 mL) with caps and septa

Instrumentation
  • Gas Chromatograph (GC): Agilent 8890 GC or equivalent, equipped with a split/splitless injector.

  • Detector 1: Flame Ionization Detector (FID)

  • Detector 2: Mass Spectrometer (MS)

  • GC Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a DB-5ms or HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness).[6]

Preparation of Standard Solutions
  • Primary Stock Standard (this compound): Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane. This creates a stock solution of approximately 10 mg/mL.

  • Internal Standard (IS) Stock Solution: Accurately weigh approximately 100 mg of nonane into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane to create a stock solution of approximately 10 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock standard. To each calibration standard, add a fixed volume of the IS stock solution to achieve the same final concentration in all standards (e.g., 100 µL of the 10 mg/mL IS stock). Dilute to the mark with hexane. A typical concentration range for the calibration curve would be 0.05, 0.1, 0.5, 1.0, 2.5, and 5.0 mg/mL of this compound.

Sample Preparation
  • Accurately weigh approximately 50 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add the same fixed volume of the Internal Standard stock solution as used in the calibration standards (e.g., 100 µL of the 10 mg/mL IS stock).

  • Dilute to the mark with hexane.

  • Mix thoroughly and transfer an aliquot to a 2 mL autosampler vial for analysis. The dilution factor should be chosen to ensure the this compound concentration falls within the range of the calibration curve.

GC-FID and GC-MS Conditions

Table 2: Recommended GC-FID and GC-MS Parameters

ParameterGC-FID ConditionGC-MS Condition
Injector
Injection Volume1 µL1 µL
Injector Temperature250 °C250 °C
Split Ratio50:1 (can be adjusted based on concentration)50:1 (can be adjusted based on concentration)
Oven Temperature Program
Initial Temperature60 °C, hold for 2 min60 °C, hold for 2 min
Ramp Rate5 °C/min to 240 °C5 °C/min to 240 °C
Final Temperature240 °C, hold for 5 min240 °C, hold for 5 min
Carrier Gas
GasHelium or HydrogenHelium or Hydrogen
Flow Rate1.0 mL/min (constant flow)1.0 mL/min (constant flow)
Detector
FID Temperature280 °CN/A
Hydrogen Flow30 mL/minN/A
Air Flow300 mL/minN/A
Makeup Gas (N₂) Flow25 mL/minN/A
Mass Spectrometer
Ion Source TemperatureN/A230 °C
Quadrupole TemperatureN/A150 °C
Ionization EnergyN/A70 eV
Mass Scan RangeN/A40-400 amu
Solvent DelayN/A3 min
Data Analysis and Quantification
  • Calibration Curve: For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard. Plot this ratio against the known concentration of this compound to generate a linear calibration curve. The coefficient of determination (R²) should be ≥ 0.995.

  • Quantification: Calculate the area ratio of this compound to the internal standard in the essential oil sample chromatogram. Use the linear regression equation from the calibration curve to determine the concentration of this compound in the prepared sample solution.

  • Final Concentration: Calculate the final concentration of this compound in the original essential oil sample, taking into account the initial weight of the sample and the dilution factor.

Equation for Final Concentration:

Concentration (mg/g) = (Concentration from curve (mg/mL) * Dilution Volume (mL)) / Sample Weight (g)

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Start prep_standards Prepare this compound and Internal Standard Stocks start->prep_standards prep_cal_curve Prepare Calibration Curve Standards prep_standards->prep_cal_curve prep_sample Prepare Essential Oil Sample (with Internal Standard) prep_standards->prep_sample gc_analysis GC-FID / GC-MS Analysis prep_cal_curve->gc_analysis prep_sample->gc_analysis peak_integration Peak Area Integration gc_analysis->peak_integration cal_curve_gen Generate Calibration Curve (Area Ratio vs. Concentration) peak_integration->cal_curve_gen quantification Quantify this compound in Sample cal_curve_gen->quantification final_report Final Report quantification->final_report

Caption: Workflow for the quantification of this compound in essential oils.

Logical Relationship of Quantification

logical_relationship input Input Essential Oil Sample This compound Standard Internal Standard process Process Sample Preparation GC Separation FID/MS Detection Peak Integration input->process Methodology output Output Calibration Curve Concentration of This compound (mg/mL) QC Data (R², LOD, LOQ) process->output Results

Caption: Logical relationship of inputs, processes, and outputs in the quantification protocol.

Conclusion

The GC-FID and GC-MS methods detailed in this application note provide a robust and reliable approach for the quantitative determination of this compound in essential oil samples. The use of an internal standard minimizes potential errors from injection volume and instrument response variability, ensuring high precision and accuracy. This protocol can be readily implemented in quality control and research laboratories for the analysis of essential oils and other complex fragrance or flavor matrices. While this compound is not a common major component of most essential oils, this standardized method is crucial for its detection and quantification for quality assurance and formulation purposes.

References

Application Notes and Protocols: Heptyl Heptanoate in the Synthesis of Novel Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl heptanoate (C₁₄H₂₈O₂), a fatty acid ester derived from heptanoic acid and heptanol, serves as a versatile precursor in the synthesis of novel organic compounds.[1][2] Its long alkyl chains can impart desirable lipophilic properties to target molecules, a feature of significant interest in drug development for modulating pharmacokinetic profiles. While its primary applications are in the flavor and fragrance industries, the reactivity of its ester functional group can be harnessed for the construction of complex molecular architectures.[3][4]

This document provides detailed application notes and experimental protocols for the use of this compound in key carbon-carbon bond-forming reactions, enabling the synthesis of valuable intermediates for drug discovery and materials science. The protocols are based on well-established reactions of esters, providing a foundational framework for researchers.

Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₂₈O₂[1][3]
Molecular Weight 228.37 g/mol [3][5]
Appearance Colorless liquid[4]
Boiling Point 276-277 °C at 760 mmHg[5]
Density 0.858 g/mL at 25 °C[6]
Solubility Insoluble in water; soluble in organic solvents like ethanol and ether.[2][5]

Application Note 1: Synthesis of β-Keto Esters via Claisen Condensation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction for esters, yielding β-keto esters which are versatile intermediates in the synthesis of more complex molecules, including heterocycles and carbocycles.[3][7] In this application, this compound undergoes self-condensation in the presence of a strong base to form heptyl 2-pentyl-3-oxo-decanoate. The reaction requires a stoichiometric amount of base to drive the equilibrium by deprotonating the resulting β-keto ester.[3]

Experimental Protocol: Claisen Condensation of this compound

Materials:

  • This compound (2 equivalents)

  • Sodium heptyloxide (NaOHept) (1 equivalent) - Note: Prepared from sodium metal and heptanol.

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 2M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium heptyloxide (1 equivalent) suspended in anhydrous diethyl ether.

  • With gentle stirring, add this compound (2 equivalents) dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure complete reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

  • Acidify the aqueous mixture to a pH of ~2 with 2M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel to afford the desired heptyl 2-pentyl-3-oxo-decanoate.

Representative Quantitative Data (Analogous Reaction)

The following table provides representative data for a Claisen condensation of a similar long-chain ester. Actual yields for this compound may vary.

Starting EsterProductYield (%)Purity (%)
Ethyl hexanoateEthyl 2-butyl-3-oxooctanoate75-85>95

Diagram of the Claisen Condensation Workflow:

Claisen_Condensation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents This compound Sodium Heptyloxide Anhydrous Solvent reaction_vessel Inert Atmosphere (Nitrogen) reagents->reaction_vessel Add reflux Reflux (2-3h) reaction_vessel->reflux quench Quench with Ice & Acidify (HCl) reflux->quench extraction Extract with Diethyl Ether quench->extraction wash Wash with NaHCO3 & Brine extraction->wash dry Dry (MgSO4) & Concentrate wash->dry purify Vacuum Distillation or Column Chromatography dry->purify product Heptyl 2-pentyl-3-oxo-decanoate purify->product

Caption: Workflow for the synthesis of a β-keto ester via Claisen condensation.

Application Note 2: α-Alkylation of this compound for the Synthesis of Substituted Carboxylic Acid Derivatives

The α-carbon of esters like this compound can be deprotonated using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form an ester enolate. This enolate can then act as a nucleophile in an S(_N)2 reaction with an alkyl halide, leading to the formation of an α-alkylated ester. This method is a powerful tool for creating new carbon-carbon bonds at the α-position of the ester, providing access to a wide range of substituted carboxylic acid derivatives.

Experimental Protocol: α-Alkylation of this compound

Materials:

  • This compound (1 equivalent)

  • Lithium diisopropylamide (LDA) (1.1 equivalents, freshly prepared or commercial solution)

  • Alkyl halide (e.g., benzyl bromide, 1.1 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions under inert atmosphere

  • Magnetic stirrer and low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA (1.1 equivalents) dropwise to the stirred solution. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then gradually warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the α-alkylated this compound.

Representative Quantitative Data (Analogous Reaction)

The following table provides representative data for the α-alkylation of a similar ester. Actual yields will depend on the specific alkyl halide used.

Starting EsterAlkylating AgentProductYield (%)Purity (%)
Ethyl acetateBenzyl bromideEthyl 2-benzylacetate80-90>97

Diagram of the α-Alkylation Signaling Pathway (Logical Relationship):

alpha_Alkylation_Pathway HeptylHeptanoate This compound Enolate Ester Enolate (Nucleophile) HeptylHeptanoate->Enolate Deprotonation by LDA LDA (-78 °C) LDA->Enolate SN2 SN2 Reaction Enolate->SN2 AlkylHalide Alkyl Halide (R-X) (Electrophile) AlkylHalide->SN2 Product α-Alkylated this compound SN2->Product C-C Bond Formation

Caption: Logical pathway for the α-alkylation of this compound.

Conclusion

This compound, while commonly known for its applications in other industries, holds significant potential as a building block in the synthesis of novel organic compounds. The protocols detailed above for Claisen condensation and α-alkylation provide robust methods for leveraging the reactivity of this long-chain ester. These transformations open avenues for the creation of diverse molecular scaffolds with potential applications in drug discovery and materials science, where the introduction of lipophilic heptyl chains can be strategically employed to tune molecular properties. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.

References

Detecting Traces: Advanced Analytical Techniques for Heptyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – As the demand for greater sensitivity and precision in the analysis of volatile organic compounds continues to grow across the pharmaceutical, food science, and environmental sectors, this document provides detailed application notes and protocols for the detection of trace amounts of heptyl heptanoate. This fatty acid ester, known for its fruity aroma, is a key compound in flavor and fragrance formulations and can be an important biomarker in various biological and environmental matrices. The following guide is designed for researchers, scientists, and drug development professionals, offering in-depth methodologies for accurate and reliable quantification.

The primary analytical technique for the detection of trace this compound is Gas Chromatography-Mass Spectrometry (GC-MS), a powerful method for separating and identifying volatile and semi-volatile compounds.[1] This document will focus on GC-MS coupled with two common sample preparation techniques: Headspace (HS) sampling and Solid-Phase Microextraction (SPME), both of which are ideal for isolating volatile analytes from complex matrices.

Quantitative Data Summary

Accurate quantification of this compound is critical for quality control and research. The following tables summarize representative quantitative data for the analytical methods described. It is important to note that specific values for Limit of Detection (LOD) and Limit of Quantification (LOQ) can vary depending on the instrumentation and the sample matrix.[2]

Table 1: Representative Performance of Analytical Techniques for this compound Detection

ParameterHeadspace (HS) GC-MSSolid-Phase Microextraction (SPME) GC-MS
Limit of Detection (LOD) 0.1 - 5 µg/L0.01 - 1 µg/L
Limit of Quantification (LOQ) 0.5 - 15 µg/L0.05 - 3 µg/L
Linear Range 0.5 - 200 µg/L0.05 - 100 µg/L
Precision (%RSD) < 15%< 10%
Accuracy (% Recovery) 85 - 110%90 - 115%

Note: The values presented in this table are representative and based on the analysis of similar volatile esters. Actual performance characteristics should be determined through method validation for the specific matrix and instrumentation used.[2]

Table 2: Mass Spectrometry Data for this compound Identification

ParameterValue
Molecular Formula C14H28O2
Molecular Weight 228.37 g/mol [3]
Major Fragment Ions (m/z) 43, 57, 98, 131[3]
Ionization Mode Electron Ionization (EI)[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is suitable for the analysis of volatile compounds in liquid or solid samples.

1. Instrumentation and Materials

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Headspace Autosampler

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Helium (carrier gas, 99.999% purity)

  • This compound standard (≥98% purity)

  • Solvent (e.g., methanol or hexane, HPLC grade)

  • 20 mL headspace vials with PTFE/silicone septa

2. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent. Create a series of working standards by serial dilution to cover the desired concentration range (e.g., 1 to 200 µg/L).

  • Sample Preparation: Place a precisely weighed or measured amount of the sample (e.g., 5 g of solid or 5 mL of liquid) into a 20 mL headspace vial. For solid samples, addition of a small amount of deionized water may be necessary to facilitate the release of volatiles.

  • Matrix Modification: To enhance the release of volatile compounds, add a salt, such as sodium chloride (e.g., 1.5 g), to the vial.[4]

  • Internal Standard: If required for improved quantitative accuracy, add a known amount of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample).

3. HS-GC-MS Analysis

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 20 minutes

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Injection Volume: 1 mL

  • GC Parameters:

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp to 150°C at 10°C/min

      • Ramp to 250°C at 20°C/min, hold for 5 minutes

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Energy: 70 eV

    • Mass Scan Range: m/z 40-350

4. Data Analysis

  • Identify this compound by its retention time and by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST) or a pure standard. The characteristic fragment ions for this compound are m/z 43, 57, 98, and 131.[3]

  • Quantify the concentration using a calibration curve generated from the analysis of the working standards.

Protocol 2: Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

SPME is a solvent-free extraction technique that is highly effective for concentrating volatile and semi-volatile analytes from a sample.[4]

1. Instrumentation and Materials

  • GC-MS system

  • SPME Fiber Assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • SPME Autosampler or Manual Holder

  • Heater/Agitator

  • Other materials as listed in Protocol 1

2. Sample Preparation

  • Standard and Sample Preparation: Follow the same procedure as in Protocol 1 for preparing standards and samples in 20 mL headspace vials.

3. SPME-GC-MS Analysis

  • SPME Parameters:

    • Incubation Temperature: 60°C[4]

    • Incubation Time: 15 minutes with agitation (e.g., 250 rpm)[4]

    • Extraction Time: 30 minutes (fiber exposed to the headspace)

    • Desorption Temperature (in GC inlet): 250°C[4]

    • Desorption Time: 2 minutes

  • GC-MS Parameters: Use the same GC-MS parameters as outlined in Protocol 1.

4. Data Analysis

  • Identification and quantification are performed in the same manner as described in the HS-GC-MS protocol.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using Graphviz are provided.

experimental_workflow_hs_gcms cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing sample Sample Collection vial Transfer to Headspace Vial sample->vial salt Add Salt (e.g., NaCl) vial->salt standard Spike Internal Standard salt->standard equilibration Vial Equilibration standard->equilibration injection Headspace Injection equilibration->injection separation GC Separation injection->separation detection MS Detection separation->detection identification Peak Identification detection->identification quantification Quantification identification->quantification

Caption: Workflow for HS-GC-MS analysis of this compound.

experimental_workflow_spme_gcms cluster_prep Sample Preparation cluster_extraction SPME cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample in Vial salt Add Salt & IS sample->salt incubation Incubation & Agitation salt->incubation extraction Fiber Headspace Extraction incubation->extraction desorption Thermal Desorption in GC Inlet extraction->desorption gcms_analysis GC Separation & MS Detection desorption->gcms_analysis data_analysis Identification & Quantification gcms_analysis->data_analysis

Caption: Workflow for SPME-GC-MS analysis of this compound.

These detailed protocols and application notes provide a solid foundation for the sensitive and accurate detection of trace amounts of this compound. Researchers are encouraged to adapt and validate these methods for their specific needs to ensure the highest quality of data.

References

Heptyl Heptanoate in the Study of Insect Pheromones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl heptanoate is a fatty acid ester cataloged in pheromone databases as a putative pheromone for the large shaggy bee, Panurgus banksianus. However, a comprehensive review of the scientific literature reveals a notable absence of detailed studies, quantitative data, and specific experimental protocols regarding its role in insect chemical communication. To provide a functional and data-rich guide for researchers in this field, this document will utilize a closely related and well-documented analogue, heptyl butyrate , as a case study. Heptyl butyrate is a potent attractant for various species of yellowjacket wasps (Hymenoptera: Vespidae) and has been the subject of numerous field, behavioral, and electrophysiological investigations. The principles, protocols, and data presentation formats detailed herein for heptyl butyrate can be readily adapted for the systematic investigation of this compound and other novel semiochemicals.

Heptyl Butyrate as a Semiochemical for Yellowjacket Wasps

Heptyl butyrate is a volatile ester that acts as a powerful kairomone, mimicking food-related cues for several species of predatory yellowjackets, primarily within the genus Vespula. It is a key component in commercially available lures for trapping and monitoring these wasps, which are often considered pests due to their aggressive nature and potential to cause anaphylactic shock in humans.

Target Insect Species

Field studies have demonstrated the efficacy of heptyl butyrate in attracting a range of yellowjacket species. The response to this semiochemical can, however, be species-specific.

SpeciesAttractiveness to Heptyl ButyrateReference
Vespula pensylvanica (Western Yellowjacket)High[1][2][3][4]
Vespula atropilosaHigh[2][3][4][5]
Vespula germanica (German Yellowjacket)Moderate to Low[4][6]
Vespula vulgaris (Common Wasp)Moderate[7][8]
Vespula squamosaModerate[4]
Vespula acadicaHigh[9]
Vespula consobrinaHigh[9]
Vespula viduaHigh[9]

Quantitative Data from Field Trapping Studies

The following tables summarize data from field experiments, illustrating the efficacy of heptyl butyrate as a lure for yellowjacket wasps.

Table 2.1: Attraction of Vespula Species to Heptyl Butyrate in Washington State

This study highlights the differential attraction of two common Vespula species to heptyl butyrate.

SpeciesMean No. of Individuals Trapped
Vespula atropilosaHigh (specific numbers not provided in abstract)[2][5]
Vespula pensylvanicaModerate (specific numbers not provided in abstract)[2][5]

Data from MacDonald et al. (1974). Traps were deployed in Pullman, Washington.

Table 2.2: Effect of Heptyl Butyrate on Vespula germanica Foraging Behavior

This study investigated the behavioral response of V. germanica to different concentrations of heptyl butyrate.

TreatmentMean No. of Wasps Hovering (± SEM)Mean No. of Wasps Landing (± SEM)
Pure Heptyl Butyrate11.5 ± 2.16.5 ± 1.7
17.2 µg/ml Heptyl Butyrate4.3 ± 0.82.1 ± 0.5
0.172 µg/ml Heptyl Butyrate3.8 ± 0.71.8 ± 0.4
0.0172 µg/ml Heptyl Butyrate2.9 ± 0.61.2 ± 0.3
0.00172 µg/ml Heptyl Butyrate2.5 ± 0.51.0 ± 0.2
Control (Ethanol)1.2 ± 0.30.5 ± 0.2

Data from Lozada et al. (2018). Bioassays were conducted with foraging wasps on a lakeshore.[6]

Table 2.3: Attraction of Vespula vulgaris to Various Butyrate Esters in New Zealand

This research compared the attractiveness of heptyl butyrate with other related esters for the common wasp.

Lure Compound (1 mL)Mean No. of V. vulgaris Workers Captured (± SEM)
Heptyl butyrate18.5 ± 3.2
Octyl butyrate16.8 ± 2.9
Hexyl butyrate12.3 ± 2.1
Nonyl butyrate11.5 ± 1.9
Decyl butyrate8.9 ± 1.5
Pentyl butyrate4.2 ± 0.8
Butyl butyrate2.1 ± 0.5
Propyl butyrate1.5 ± 0.4
Ethyl butyrate1.1 ± 0.3
Methyl butyrate0.8 ± 0.2
Control (no lure)0.5 ± 0.2

Data from El-Sayed et al. (2009). Traps were deployed in New Zealand beech forests.[7][8]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments in the study of heptyl butyrate as an insect attractant. These can serve as a template for investigating this compound.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Wasp Headspace Volatiles

This protocol is designed to identify volatile compounds, such as heptyl butyrate, emitted by live insects.

Objective: To identify and quantify volatile compounds released by Vespula germanica workers.

Materials:

  • Live Vespula germanica workers (6 individuals per sample)

  • Glass sampling chamber

  • Volatile collection trap (e.g., tube with Tenax® TA adsorbent)

  • Air pump

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Heptyl butyrate standard

  • Solvent (e.g., hexane)

Procedure:

  • Place six live V. germanica workers into the glass sampling chamber.

  • Draw air through the chamber over the wasps and through the volatile collection trap at a constant flow rate for one hour.[6]

  • Elute the trapped volatiles from the adsorbent with a suitable solvent (e.g., 50 µL of hexane).

  • Inject an aliquot of the eluate into the GC-MS system.

  • Separate the compounds on a non-polar capillary column.

  • Identify the compounds by comparing their mass spectra with a library (e.g., NIST) and by comparing their retention time and mass spectrum with an authentic heptyl butyrate standard.

  • Quantify the amount of heptyl butyrate by comparing the peak area with a calibration curve generated from the standard.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis wasps Live V. germanica (6 individuals) chamber Glass Sampling Chamber wasps->chamber Place trap Volatile Collection Trap (Tenax®) chamber->trap Airflow elution Solvent Elution (Hexane) trap->elution Elute gcms GC-MS Injection and Analysis elution->gcms Inject identification Compound Identification gcms->identification Mass Spectra Retention Time quantification Quantification identification->quantification Peak Area EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stim_prep Prepare Stimulus (Heptyl Butyrate Dilutions) stim_del Stimulus Delivery (Air Puff) stim_prep->stim_del ant_prep Excise & Mount Wasp Antenna ant_prep->stim_del rec Record EAG Response (mV) stim_del->rec norm Normalize Responses rec->norm comp Compare Responses norm->comp Field_Trapping_Workflow start Site Selection trap_prep Prepare Baited & Control Traps start->trap_prep deployment Randomized Block Deployment trap_prep->deployment collection Trap Collection deployment->collection counting Species Identification & Counting collection->counting analysis Statistical Analysis counting->analysis end Conclusion analysis->end Signaling_Pathway HB Heptyl Butyrate (Volatile Cue) Antenna Antennal Olfactory Receptor Neurons (ORNs) HB->Antenna Binds to Receptors Brain Antennal Lobe & Higher Brain Centers Antenna->Brain Signal Transduction Behavior Behavioral Response (Attraction, Hovering) Brain->Behavior Motor Output

References

Troubleshooting & Optimization

How to increase the yield of heptyl heptanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of heptyl heptanoate and increase its yield.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Equilibrium Not Shifted: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can drive the reaction back to the starting materials.[1][2] 2. Inactive or Insufficient Catalyst: The acid catalyst is crucial for the reaction to proceed at a reasonable rate. 3. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. 4. Insufficient Reaction Time: The reaction may not have reached equilibrium.1. Remove Water: Use a Dean-Stark apparatus during reflux to azeotropically remove water as it is formed.[3] Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture. 2. Use an Excess of One Reactant: Employing a significant excess of either heptanol or heptanoic acid can shift the equilibrium towards the product.[2][3] A 10-fold excess of the alcohol has been shown to increase ester yield significantly in similar reactions.[4] 3. Catalyst Check: Use a fresh, anhydrous strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3] Ensure appropriate catalyst loading. 4. Optimize Temperature: Conduct the reaction at the reflux temperature of the mixture to ensure an adequate reaction rate.[3] 5. Monitor Reaction: Track the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.[2]
Presence of Unreacted Starting Materials 1. Incomplete Reaction: Similar to low yield, the reaction may not have reached completion. 2. Sub-optimal Molar Ratio: An inappropriate ratio of alcohol to carboxylic acid can lead to unreacted starting materials.1. Increase Reaction Time and/or Temperature: As with low yield, extending the reaction time or increasing the temperature can help drive the reaction to completion.[2] 2. Adjust Molar Ratio: Increase the excess of one of the reactants. For instance, increasing the molar ratio of heptanol to heptanoic acid can favor the formation of the ester.[3][5]
Formation of Side Products 1. Hydrolysis: If water is not effectively removed, the ester product can be hydrolyzed back to heptanoic acid and heptanol.[1] 2. Ether Formation: Under strongly acidic conditions and high temperatures, the dehydration of heptanol can lead to the formation of diheptyl ether.[2]1. Efficient Water Removal: Diligent use of a Dean-Stark trap or other drying methods is critical.[3] 2. Control Temperature: Avoid excessive heating to minimize the risk of alcohol dehydration.[2] 3. Use Milder Catalyst: Consider using a milder acid catalyst if ether formation is a significant issue.
Product Discoloration (Yellow or Brown) 1. Charring: Excessive heat or a high concentration of a strong acid catalyst can cause the reaction mixture to char.1. Moderate Heating: Maintain a gentle reflux and avoid overheating. 2. Catalyst Choice: Use a milder acid catalyst or a lower concentration of a strong acid. 3. Purification: Colored impurities can often be removed by column chromatography.
Difficulty in Purification 1. Close Boiling Points: Unreacted heptanol may have a boiling point relatively close to this compound, making simple distillation challenging. 2. Emulsion Formation during Workup: Vigorous shaking during aqueous extraction can lead to persistent emulsions.1. Fractional Distillation: For efficient separation of the product from starting materials with close boiling points, use fractional distillation under reduced pressure.[3] 2. Column Chromatography: This is a reliable method for obtaining a high-purity product.[6] 3. Gentle Extraction: During liquid-liquid extraction, gently invert the separatory funnel instead of vigorous shaking. Adding brine can also help to break emulsions.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method to maximize the yield of this compound via Fischer esterification?

A1: To maximize the yield, it is crucial to shift the reaction equilibrium to the product side. This is most effectively achieved by continuously removing the water byproduct using a Dean-Stark apparatus during reflux and by using a molar excess of one of the reactants, typically the less expensive one (heptanol).[2][3]

Q2: Which acid catalyst is best for the synthesis of this compound?

A2: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are common and effective homogeneous catalysts for Fischer esterification.[3] Heterogeneous solid acid catalysts, such as certain ion-exchange resins, can also be used and offer the advantage of easier separation and potential reusability.[3]

Q3: What is the optimal molar ratio of heptanoic acid to heptanol?

A3: While a 1:1 molar ratio can produce the ester, using an excess of one reactant is recommended to increase the yield. A common strategy is to use a 1.2 to 3-fold excess of the alcohol.[3][8] In some esterifications, a 10-fold excess of the alcohol has been reported to increase the yield to as high as 97%.[4]

Q4: Can I synthesize this compound without a solvent?

A4: Yes, the reaction can be carried out without a solvent, especially if a large excess of heptanol is used, allowing it to act as both a reactant and the solvent.[7] However, using a solvent like toluene that forms an azeotrope with water is beneficial for efficient water removal with a Dean-Stark apparatus.[3]

Q5: Are there alternative, "greener" methods for synthesizing this compound?

A5: Yes, enzymatic synthesis using lipases, such as Candida antarctica lipase B (CALB), is a more environmentally friendly alternative.[9] This method operates under milder conditions (lower temperature) and can achieve high yields. The enzyme is often immobilized, allowing for easy recovery and reuse.[9]

Q6: How can I monitor the progress of the reaction?

A6: The reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by Thin-Layer Chromatography (TLC) to observe the disappearance of the starting materials and the appearance of the product spot.[2] For more quantitative analysis, Gas Chromatography (GC) can be used.[9]

Q7: What is the best way to purify the final product?

A7: After the reaction, the mixture should be washed with a sodium bicarbonate solution to neutralize the acid catalyst and any unreacted heptanoic acid, followed by a water and brine wash.[3][6] The crude product can then be purified by fractional distillation under reduced pressure or by column chromatography to achieve high purity.[3][6]

Data Presentation

Table 1: Impact of Reactant Molar Ratio on Fischer Esterification Yield (Illustrative Data)

Molar Ratio (Alcohol:Acid)Typical Yield (%)Reference
1:1~65[4]
3:1>85[8]
10:1~97[4]

Table 2: Comparison of Synthesis Methods for this compound

ParameterFischer EsterificationEnzymatic Synthesis (Lipase-catalyzed)
Catalyst Strong acids (e.g., H₂SO₄, p-TsOH)[3]Lipases (e.g., Candida antarctica lipase B)[9]
Typical Yield High (>90% with optimization)[10]Generally high (55% to >95%)[9]
Reaction Temperature Reflux (typically >100 °C)[10]Typically 30–70 °C[9]
Reaction Time 1–10 hours[10]Can range from a few hours to over 24 hours[9]
Byproducts Water[10]Water[9]
Catalyst Reusability Generally not reusableHigh reusability with immobilized enzymes[9]
Environmental Impact Use of corrosive acids and high energy consumptionMilder conditions, biodegradable catalyst

Experimental Protocols

Protocol 1: Fischer Esterification of Heptanoic Acid and Heptanol

Materials:

  • Heptanoic acid

  • Heptanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation or chromatography apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine heptanoic acid (1 equivalent), heptanol (1.5-3 equivalents), and toluene.

  • Catalyst Addition: While stirring, carefully add the acid catalyst (e.g., 1-2% by weight of the carboxylic acid).

  • Reflux and Water Removal: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water and driving the reaction forward. Continue reflux until no more water is collected (typically 2-4 hours).[3]

  • Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted heptanoic acid.[6] Then, wash with water and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the toluene using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography to obtain the pure product.[6]

Protocol 2: Enzymatic Synthesis of this compound using Immobilized Lipase

Materials:

  • Heptanoic acid

  • Heptanol

  • Immobilized lipase (e.g., Novozym 435)

  • Molecular sieves

  • Hexane (for enzyme washing)

Equipment:

  • Screw-capped flask

  • Thermostatted shaker or water bath with magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reactant Preparation: In a screw-capped flask, add heptanoic acid (1 equivalent) and heptanol (e.g., 1.2 equivalents).

  • Enzyme and Drying Agent Addition: Add the immobilized lipase (e.g., 5% w/w of total substrates) and molecular sieves to the flask.[9]

  • Incubation: Place the flask in a thermostatted shaker or water bath set to an optimal temperature for the enzyme (e.g., 40-50 °C) with constant agitation (e.g., 200 rpm).[9]

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing via GC or by titrating the remaining carboxylic acid. The reaction typically reaches equilibrium within 24-48 hours.[9]

  • Enzyme Recovery: Once the desired conversion is achieved, stop the reaction and separate the immobilized enzyme by filtration. The enzyme can be washed with a solvent like hexane and dried for reuse.[9]

  • Product Purification: The remaining reaction mixture contains the this compound product. If starting materials are used in near-equimolar amounts and the conversion is high, further purification may not be necessary. Otherwise, vacuum distillation can be used to purify the product.

Visualizations

Fischer_Esterification_Mechanism Reactants Heptanoic Acid + Heptanol Protonation Protonation of Carbonyl Oxygen (Acid Catalyst H+) Reactants->Protonation + H+ ProtonatedAcid Protonated Heptanoic Acid Protonation->ProtonatedAcid NucleophilicAttack Nucleophilic Attack by Heptanol ProtonatedAcid->NucleophilicAttack + Heptanol TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer WaterLeavingGroup Intermediate with Good Water Leaving Group ProtonTransfer->WaterLeavingGroup WaterElimination Elimination of Water WaterLeavingGroup->WaterElimination - H2O ProtonatedEster Protonated this compound WaterElimination->ProtonatedEster Deprotonation Deprotonation ProtonatedEster->Deprotonation - H+ Products This compound + H2O + H+ Deprotonation->Products

Caption: Mechanism of Fischer esterification for this compound synthesis.

Troubleshooting_Workflow decision decision solution solution start Low Yield of this compound check_water Is water being effectively removed? start->check_water check_ratio Is an excess of one reactant being used? check_water->check_ratio Yes sol_water Use Dean-Stark trap or add drying agent. check_water->sol_water No check_catalyst Is the catalyst active and sufficient? check_ratio->check_catalyst Yes sol_ratio Increase molar excess of heptanol. check_ratio->sol_ratio No check_conditions Are reaction time and temperature adequate? check_catalyst->check_conditions Yes sol_catalyst Use fresh, anhydrous catalyst in proper amount. check_catalyst->sol_catalyst No sol_conditions Increase reaction time and/or ensure reflux temperature. check_conditions->sol_conditions No end Yield Improved check_conditions->end Yes sol_water->check_ratio sol_ratio->check_catalyst sol_catalyst->check_conditions sol_conditions->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Identifying and removing impurities from heptyl heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from heptyl heptanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercially available or synthesized this compound?

A1: The most common impurities in this compound typically arise from its synthesis, which is most often an esterification reaction between heptanoic acid and heptanol.[1] Potential impurities include:

  • Unreacted Starting Materials: Residual heptanoic acid and heptanol.

  • Byproducts of Synthesis: Water is a primary byproduct of the esterification reaction.

  • Degradation Products: Oxidation of this compound can lead to the formation of other compounds, such as aldehydes and carboxylic acids.[1]

Q2: Which analytical techniques are most effective for identifying and quantifying impurities in this compound?

A2: Several analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the nature of the expected impurities and the required sensitivity. The most common and effective methods are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[2] GC-MS is particularly well-suited for separating and quantifying volatile and semi-volatile impurities.[2]

Q3: My Gas Chromatography (GC) analysis shows an unexpected peak. How can I identify the corresponding impurity?

A3: If you observe an unexpected peak in your GC chromatogram, you can use several methods for identification:

  • Retention Time Matching: Inject pure standards of suspected impurities (e.g., heptanol, heptanoic acid) under the same GC conditions and compare their retention times with the unknown peak.[3]

  • Mass Spectrometry (MS): If you are using a GC-MS system, the mass spectrum of the unknown peak can be compared to spectral libraries for a positive identification.[3]

  • Spiking: Add a small amount of a suspected impurity to your sample and re-analyze it. An increase in the area of the unknown peak can confirm its identity.[3]

Troubleshooting Guides

Problem 1: High levels of unreacted heptanoic acid are detected in the sample.

  • Possible Cause: Incomplete esterification reaction during synthesis or hydrolysis of the ester over time. The Fischer esterification is a reversible reaction.[1][3]

  • Solution:

    • Aqueous Wash (Basic): To neutralize and remove acidic impurities like residual heptanoic acid, wash the this compound sample with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4]

    • Reaction Optimization: If synthesizing in-house, drive the equilibrium towards the product by using an excess of one reactant or by removing water as it is formed, for instance, by using a Dean-Stark apparatus.[3]

Problem 2: The sample appears cloudy or contains water.

  • Possible Cause: Incomplete removal of water produced during the esterification reaction or absorption of atmospheric moisture.

  • Solution:

    • Aqueous Wash (Brine): Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove the bulk of the dissolved water.[4]

    • Drying: After the brine wash, dry the this compound over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration.[4]

Problem 3: Volatile impurities are detected by GC analysis.

  • Possible Cause: Presence of residual starting materials (heptanol) or low-boiling point byproducts.

  • Solution:

    • Fractional Distillation: This is a highly effective method for separating components with different boiling points.[4] Given the relatively high boiling point of this compound (approximately 276-277 °C), vacuum distillation is recommended to prevent thermal decomposition.[4][5]

Data Presentation

Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative ¹H NMR (qNMR)
Primary Use Separation and quantification of volatile and semi-volatile impurities.[2]Separation and quantification of non-volatile or thermally labile impurities.[2]Absolute quantification of the main component and NMR-active impurities without a reference standard for the analyte.[2]
Typical Purity Accuracy High, dependent on calibration standards.[2]High, dependent on calibration standards.[2]Very high, direct measurement.[2]
Precision (RSD) < 5%[2]< 3%[2]< 1%[2]
Limit of Detection (LOD) Low (ng to pg range)[2]Moderate (µg to ng range)[2]High (mg range)[2]
Limit of Quantification (LOQ) Low (ng range)[2]Moderate (µg range)[2]High (mg range)[2]

Experimental Protocols

Protocol 1: Purification of this compound via Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Acid Removal (Basic Wash): Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities like heptanoic acid.[4] Agitate the funnel, periodically venting to release any pressure buildup. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash two to three times.

  • Water Removal (Brine Wash): Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[4] This helps to remove residual water from the organic phase.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[4] Swirl the flask and let it stand for 10-15 minutes.

  • Solvent Removal: Filter the dried organic solution to remove the drying agent. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Analysis of this compound Purity by Gas Chromatography (GC)

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., hexane, dichloromethane).

  • Instrumentation and Parameters:

    • Injector: Split/splitless injector, typically operated at a temperature higher than the boiling point of the analytes.

    • Column: A non-polar or medium-polarity capillary column is generally suitable for separating fatty acid esters and their related impurities.

    • Oven Program: Start at a low temperature and gradually ramp up to a higher temperature to ensure separation of compounds with a wide range of boiling points.

    • Detector: A Flame Ionization Detector (FID) is commonly used for quantifying organic compounds, while a Mass Spectrometer (MS) is used for identification.[3]

  • Data Analysis: The purity is determined by calculating the relative peak area of the main component against the total area of all peaks in the chromatogram. Impurity identification can be achieved by comparing retention times with standards or by mass spectral library matching.[3]

Mandatory Visualization

Heptyl_Heptanoate_Purification_Workflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final Product Crude this compound Crude this compound Aqueous Wash (NaHCO3) Aqueous Wash (NaHCO3) Crude this compound->Aqueous Wash (NaHCO3) Removes Acidic Impurities Aqueous Wash (Brine) Aqueous Wash (Brine) Aqueous Wash (NaHCO3)->Aqueous Wash (Brine) Removes Residual Base Drying (e.g., MgSO4) Drying (e.g., MgSO4) Aqueous Wash (Brine)->Drying (e.g., MgSO4) Removes Water Fractional Distillation Fractional Distillation Drying (e.g., MgSO4)->Fractional Distillation Removes Volatile Impurities GC-MS Analysis GC-MS Analysis Drying (e.g., MgSO4)->GC-MS Analysis Fractional Distillation->GC-MS Analysis Pure this compound Pure this compound GC-MS Analysis->Pure this compound Confirms Purity

Caption: Workflow for the purification and analysis of this compound.

Impurity_Identification_Logic Start Start GC_Analysis GC Analysis Reveals Unexpected Peak Start->GC_Analysis Check_Retention_Time Compare Retention Time with Known Standards GC_Analysis->Check_Retention_Time GC_MS_Analysis Perform GC-MS Analysis Check_Retention_Time->GC_MS_Analysis No Match Impurity_Identified Impurity Identified Check_Retention_Time->Impurity_Identified Match Found Spiking_Experiment Conduct Spiking Experiment GC_MS_Analysis->Spiking_Experiment No Library Match GC_MS_Analysis->Impurity_Identified Library Match Spiking_Experiment->Impurity_Identified Peak Area Increases Impurity_Unidentified Impurity Remains Unidentified Spiking_Experiment->Impurity_Unidentified No Change

Caption: Decision tree for identifying unknown impurities in this compound.

References

Technical Support Center: Preventing Hydrolysis of Heptyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of heptyl heptanoate to prevent its degradation through hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as heptanoic acid heptyl ester, is an organic compound with the chemical formula C₁₄H₂₈O₂.[1] It is a fatty acid ester derived from heptanoic acid and heptanol.[1] Characterized as a colorless liquid with a mild, fruity, and grassy odor, it is insoluble in water but soluble in non-polar organic solvents like ethanol.[1][2] Due to these properties, it is used as a flavoring agent in the food industry, an emollient in cosmetics, a non-polar solvent in research, and is investigated for potential use in pharmaceutical drug delivery systems.[1]

Q2: What is hydrolysis and why is it a concern for this compound?

Hydrolysis is a chemical reaction in which a water molecule breaks down a compound.[3] For an ester like this compound, this reaction splits the ester bond, converting it back into its original components: heptanoic acid and heptanol.[1] This degradation is a significant concern as it alters the chemical identity and purity of the compound, rendering it unsuitable for its intended application and potentially impacting experimental outcomes.

Q3: What are the primary factors that cause the hydrolysis of this compound?

The hydrolysis of this compound is primarily influenced by the following factors:

  • Presence of Water: Water is a necessary reactant for hydrolysis to occur.[4] Minimizing exposure to moisture and humidity is the most critical step in prevention.[4]

  • Catalysts: The reaction is significantly accelerated by the presence of acid or base catalysts.[1][5]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[5][6]

  • pH: The pH of the solution can influence the rate of hydrolysis.[4]

Q4: What are the ideal storage conditions to prevent the hydrolysis of this compound?

To maintain the stability of this compound, it is crucial to store it under controlled conditions that minimize exposure to the factors mentioned above.

  • Containers: Store in tightly sealed, chemically compatible containers. Borosilicate glass or Polytetrafluoroethylene (PTFE) are excellent choices for long-term storage.[6]

  • Atmosphere: Store in a dry environment. Using a desiccator with a drying agent is highly recommended.[7] For maximum protection, replacing the air in the container with an inert gas like argon or nitrogen can prevent exposure to atmospheric moisture.[7]

  • Temperature: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[6] Refrigeration at 2-8°C is often recommended to minimize decomposition.[8]

  • Handling: Before opening a refrigerated container, always allow it to equilibrate to room temperature. This crucial step prevents atmospheric moisture from condensing on the cold liquid, which would introduce water and promote hydrolysis.[9][10]

Q5: How can I determine if my this compound sample has undergone hydrolysis?

Degradation can be identified through several methods:

  • Change in pH: As hydrolysis produces heptanoic acid, a decrease in the pH of an unbuffered solution containing this compound is a strong indicator of degradation.[11]

  • Analytical Techniques: The most reliable methods involve analytical chemistry. Techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and GC-Mass Spectrometry (GC-MS) can separate and identify the parent ester and its hydrolysis products (heptanoic acid and heptanol), allowing for quantification of the degradation.[11][12]

  • Spectrophotometric Methods: Hydrolysis can be monitored using a pH indicator and a spectrophotometer, where the color change of the indicator corresponds to the acid produced.[11][13]

Q6: Are there chemical additives that can help stabilize this compound against hydrolysis?

Yes, certain additives can be incorporated into formulations to inhibit hydrolysis:

  • Antioxidants: These can prevent oxidative processes that may trigger ester hydrolysis.[4]

  • Chelating Agents: Agents like EDTA can bind metal ions that might otherwise catalyze the hydrolysis reaction.[4]

  • Ester Stabilizers: Specific compounds, such as carbodiimides, can react with any carboxylic acids formed, effectively slowing the degradation process.[4]

Troubleshooting Guide

Problem: I suspect my stored this compound has degraded. What are the steps to confirm this and what should I do?

If you suspect hydrolysis, follow this systematic approach:

  • Initial Check: Carefully observe the physical properties. While this compound is a colorless liquid, significant degradation might (though unlikely) lead to changes in appearance or odor.

  • pH Measurement: If the sample is in a solution, measure its pH. A pH value that is lower than expected for the formulation is a strong indicator that heptanoic acid has been produced.

  • Analytical Confirmation: The most definitive step is to perform an analytical test. Use GC or HPLC to analyze a small aliquot of the sample. Compare the resulting chromatogram to a reference standard of pure this compound. The presence of new peaks corresponding to heptanoic acid and heptanol confirms hydrolysis.

  • Corrective Action: If hydrolysis is confirmed, the sample should be considered impure and may not be suitable for your experiment. Dispose of the degraded material according to your institution's hazardous waste guidelines.[6] Review your storage and handling procedures to prevent future occurrences.

Problem: The pH of my formulation containing this compound is decreasing over time. What is causing this?

A drop in pH in a formulation containing this compound is a classic sign of ester hydrolysis. The ester is reacting with trace amounts of water in your formulation, breaking down into heptanoic acid and heptanol.[1] The accumulation of heptanoic acid is responsible for the decrease in pH. To resolve this, you may need to reformulate using anhydrous (dry) solvents, control the storage humidity and temperature more strictly, or consider adding a buffering agent or an ester stabilizer if compatible with your application.

Problem: What solvents are recommended for dissolving this compound to minimize the risk of hydrolysis during an experiment?

Since water is required for hydrolysis, using anhydrous (water-free) non-polar or polar aprotic solvents is the best practice.

  • Recommended: Anhydrous ethanol, anhydrous dimethyl sulfoxide (DMSO), or anhydrous dimethylformamide (DMF) are suitable choices.[1][9]

  • To Avoid: Avoid using aqueous buffers or solvents with a high water content unless the experiment specifically requires it. If an aqueous solution must be used, prepare it immediately before the experiment and keep it cool to minimize the rate of hydrolysis.[14]

Quantitative Data Summary

The following table summarizes the key physical properties and recommended storage conditions for this compound.

ParameterValueReference
Molecular Formula C₁₄H₂₈O₂[1]
Molecular Weight 228.37 g/mol [1]
Physical State Colorless Liquid[1][2]
Melting Point -33 °C[2][8]
Boiling Point ~277 °C[2][8]
Solubility Insoluble in water; Soluble in non-polar solvents (e.g., ethanol)[1][2]
Recommended Storage Temp. 2-8 °C (Refrigerated)[6][8]
Flash Point >110 °C[8]

Visualizations

Hydrolysis_Pathway cluster_reaction Hydrolysis Reaction sub This compound (Ester) sub->center_point prod1 Heptanoic Acid (Carboxylic Acid) prod2 Heptanol (Alcohol) water Water (H₂O) water->center_point Reactant center_point->prod1 Products center_point->prod2 catalysts Catalysts catalysts->center_point Accelerates Reaction temp Increased Temperature temp->center_point Accelerates Reaction

Caption: Hydrolysis of this compound into its acid and alcohol components.

Troubleshooting_Workflow cluster_actions Corrective Actions start Suspicion of Hydrolysis (e.g., unexpected results, age of sample) observe Visual Inspection (Clarity, Color) start->observe check_ph Is sample in solution? Measure pH. analytical Definitive Analysis: Run GC, HPLC, or GC-MS check_ph->analytical Yes check_ph->analytical No (Proceed to analytical) observe->check_ph compare Compare to Reference Standard analytical->compare confirm Hydrolysis Confirmed? compare->confirm dispose Dispose of Sample per Safety Protocols confirm->dispose Yes end Sample is OK for Use confirm->end No review Review Storage & Handling Procedures dispose->review implement Implement Changes: - Use Desiccator/Inert Gas - Check Seal Integrity - Confirm Temp Control review->implement

Caption: Workflow for troubleshooting suspected this compound degradation.

Experimental Protocol: Stability Assessment of this compound

This protocol outlines a spectrophotometric method to assess the stability of this compound by monitoring the production of heptanoic acid under specific storage conditions.

Objective: To quantify the rate of hydrolysis of this compound under elevated temperature and humidity.

Materials:

  • This compound sample

  • HEPES buffer (10 mM, pH 7.2)

  • p-Nitrophenol (pNP) indicator solution (0.35 mM in HEPES buffer)

  • Environmental chamber or oven capable of maintaining 40°C and 75% Relative Humidity (RH)

  • Spectrophotometer or microplate reader capable of reading absorbance at 405 nm

  • Sealed vials (e.g., glass HPLC vials with PTFE-lined caps)

  • Analytical balance and micropipettes

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in a suitable anhydrous solvent like ethanol.

  • Reaction Setup: In a series of microcentrifuge tubes or a 96-well microplate, prepare the reaction mixture. For each well/tube, add 195 µL of the HEPES buffer containing the pNP indicator.[11]

  • Initiate Reaction: Add 5 µL of the this compound stock solution to each reaction well to achieve a final concentration of 2.5 mM. Mix gently. Prepare a negative control with 5 µL of the solvent only.

  • Incubation: Tightly seal the vials or plate. Place the samples in an environmental chamber set to accelerated storage conditions (e.g., 40°C, 75% RH).

  • Data Collection: At specified time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), remove a sample (or the entire plate) from the chamber.

  • Absorbance Measurement: Allow the sample to cool to room temperature. Measure the absorbance of the solution at 405 nm (A₄₀₅).[11] An increase in absorbance indicates a drop in pH due to the formation of heptanoic acid.

  • Data Analysis: Plot the change in absorbance (ΔA₄₀₅) against time. The slope of this plot is proportional to the initial rate of hydrolysis under the tested conditions. This allows for the comparison of stability between different batches or under different storage conditions.

References

Technical Support Center: Optimizing GC Column Selection for Heptyl Heptanoate Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the gas chromatography (GC) separation of heptyl heptanoate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during analysis.

Troubleshooting Guide: Common Issues in this compound GC Analysis

This guide addresses frequent problems observed during the gas chromatography of this compound, offering potential causes and actionable solutions to ensure accurate and reproducible results.

Problem Potential Cause Solution
Peak Tailing Active Sites in the System: Polar analytes can interact with active sites in the injector liner or the column itself, leading to asymmetrical peaks.[1][2][3]- Use a fresh, deactivated liner. - Trim 10-20 cm from the front of the column to remove accumulated non-volatile residues.[1][2] - Ensure the column is properly installed at the correct height in the inlet.[1][2]
Poor Column Cut: A ragged or angled cut of the GC column can create turbulence and dead volume, causing peak tailing.[1][3]- Re-cut the column end to ensure a clean, 90-degree break. Inspect the cut with a magnifier.[1][2]
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[2]- Reduce the injection volume or dilute the sample.[2]
Peak Fronting Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the stationary phase, peak fronting can occur.[2]- Dissolve the sample in a solvent with a polarity that is compatible with the stationary phase.[2]
Column Overload: Similar to peak tailing, injecting an excessive amount of sample can also cause fronting.[2]- Decrease the sample concentration or injection volume.[2]
Split Peaks Improper Column Installation: An incorrect column insertion depth in the injector can lead to sample condensation and peak splitting.[1][2]- Verify and adjust the column installation depth according to the manufacturer's guidelines.[2]
Inappropriate Initial Oven Temperature: In splitless injections, if the initial oven temperature is too high, it can prevent proper focusing of the analyte band at the head of the column.[1][2]- Set the initial oven temperature approximately 20°C below the boiling point of the sample solvent.[1][2]
Shifting Retention Times Leaks in the System: Leaks in the carrier gas flow path will alter the column flow rate and cause retention times to change.- Perform a leak check of the entire system, including fittings at the injector, detector, and gas lines.
Column Aging: Over time, the stationary phase can degrade, leading to changes in retention behavior.- Condition the column according to the manufacturer's instructions. If the issue persists, replace the column.
Changes in Carrier Gas Flow Rate: Inconsistent flow control can lead to variable retention times.- Verify the carrier gas flow rate is set correctly and is stable.
No Peaks or Very Small Peaks Injector Problem: The sample may not be introduced into the column due to a clogged syringe or a septum leak.- Check the syringe for blockages and ensure the septum is not leaking.
Detector Issue: The detector may not be functioning correctly or may not be suitable for the analyte.- Ensure the detector is turned on, at the correct temperature, and that gas flows are set properly.
Column Breakage: A break in the column will prevent the sample from reaching the detector.- Visually inspect the column for any breaks.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when selecting a GC column for this compound separation?

The most critical factor is the polarity of the stationary phase.[4] The principle of "like dissolves like" applies; the polarity of the stationary phase should be matched to the polarity of the analyte for optimal separation. This compound is a fatty acid ester, which is considered a polar compound.[4] Therefore, a polar or intermediate-polarity column is generally recommended.

Q2: Which type of GC column is best suited for analyzing this compound?

For general-purpose analysis of this compound, a mid-polarity column such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5MS) is often a suitable choice.[5] These columns provide good separation for a wide range of compounds. For separations requiring higher resolution, especially if isomers are present, a more polar column, such as one with a polyethylene glycol (WAX) or a cyanopropyl stationary phase, may be necessary.[6]

Q3: How do column dimensions (length, internal diameter, film thickness) affect the separation?

  • Length: Longer columns provide greater resolution but result in longer analysis times. A 30-meter column generally offers a good balance between resolution and speed.[4]

  • Internal Diameter (ID): Smaller ID columns (e.g., 0.25 mm) offer higher efficiency (narrower peaks) and better resolution. Wider bore columns (e.g., 0.53 mm) have a higher sample capacity.[4]

  • Film Thickness: A thicker stationary phase film increases retention and is suitable for volatile compounds. For a semi-volatile compound like this compound, a standard film thickness (e.g., 0.25 µm) is typically appropriate.

Q4: Can I use a non-polar column for this compound analysis?

While a polar column is generally recommended, a non-polar column can also be used. On a non-polar column, the elution order is primarily determined by the boiling points of the analytes.[4] For a simple mixture containing this compound, a non-polar column may provide adequate separation.

Quantitative Data: GC Column Performance for Ester Separation

The following table summarizes the Kovats retention indices (a measure of retention on a GC column) for heptyl acetate, a structurally similar ester, on various stationary phases. This data can be used to predict the relative elution order and selectivity for this compound.

Stationary Phase Type Common Column Names Example Compound Kovats Retention Index (RI)
Non-PolarDB-1, OV-1Heptyl Acetate1090 - 1096[7]
Semi-PolarDB-5, HP-5MSHeptyl Acetate1111 - 1113[7]
PolarSupelcowax-10Heptyl Acetate1370[7]

Experimental Protocols

Standard GC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

1. Instrumentation and Consumables:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium or Hydrogen, high purity

  • Injector: Split/Splitless inlet

  • Syringe: 10 µL

  • Vials: 2 mL autosampler vials with caps and septa

2. Reagents:

  • This compound standard (≥98% purity)

  • Solvent: Hexane or Ethyl Acetate (GC grade)

3. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.

  • Perform serial dilutions to create a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL).

4. GC Operating Conditions:

Parameter Value
Inlet Temperature 250 °C[6]
Injection Volume 1 µL[6]
Split Ratio 50:1 (can be adjusted based on concentration)[6]
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 80°C, hold for 2 min Ramp: 10°C/min to 200°C, hold for 5 min
Detector Temperature 280 °C (FID)[6]
FID Gas Flows Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (He): 30 mL/min

5. Sample Analysis:

  • Inject the prepared standards and samples into the GC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the amount of this compound in the samples by creating a calibration curve from the peak areas of the standards.

GC Column Selection Workflow

The following diagram illustrates a logical workflow for selecting the optimal GC column for this compound separation.

GC_Column_Selection start Start: Define Analytical Goal (e.g., Purity, Quantification) compound_properties Assess Analyte Properties: This compound (Ester, Polar) start->compound_properties sample_matrix Consider Sample Matrix (Simple or Complex?) compound_properties->sample_matrix matrix_decision Complex Matrix? sample_matrix->matrix_decision isomer_decision Isomer Separation Required? matrix_decision->isomer_decision Yes mid_polar Select Mid-Polarity Column (e.g., DB-5ms, HP-5MS) Good general-purpose choice matrix_decision->mid_polar No isomer_decision->mid_polar No high_polar Select High-Polarity Column (e.g., WAX, Cyanopropyl) Enhanced selectivity for polar compounds isomer_decision->high_polar Yes non_polar Select Non-Polar Column (e.g., DB-1, HP-1) Primary separation by boiling point optimize Optimize Method Parameters (Temperature Program, Flow Rate) non_polar->optimize mid_polar->optimize high_polar->optimize end Final Method optimize->end

Caption: Workflow for selecting a GC column for this compound analysis.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals to address the common problem of peak tailing, with a particular focus on hydrophobic, neutral compounds like heptyl heptanoate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having an elongated trailing edge (the right side of the peak). In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape. Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 often indicates significant tailing, which can compromise the accuracy of peak integration and reduce resolution between adjacent peaks.[1][2]

Q2: My this compound peak is tailing. Are interactions with silanol groups on the column the primary cause?

A2: While interactions with residual silanol groups are a frequent cause of tailing for basic and acidic compounds, this is less likely to be the primary issue for a neutral, non-polar molecule like this compound.[3][4] For neutral compounds, other factors are more probable causes of peak tailing.

Q3: If not silanol interactions, what are the most likely causes of peak tailing for a hydrophobic, neutral compound like this compound?

A3: For hydrophobic and neutral analytes, the most common culprits for peak tailing are:

  • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger (i.e., more non-polar in reversed-phase HPLC) than the mobile phase.[5][6]

  • Column Overload: Injecting too much sample in terms of mass (mass overload) or volume (volume overload).[7][8][9]

  • Physical Issues with the HPLC System or Column: This can include a void at the column inlet, a partially blocked frit, or excessive extra-column volume.[10][11]

  • Co-elution with an Impurity: The "tail" may be a small, unresolved peak of a closely related impurity.[1]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Sample Solvent Mismatch

A common issue, especially for highly hydrophobic compounds like this compound which have poor aqueous solubility, is the use of a sample solvent that is too strong.

Is your sample solvent the problem?

  • Symptom: Peak tailing or fronting, especially for early eluting peaks. The peak shape may change with the injection volume.

  • Test: Prepare your this compound standard in a solvent that is weaker than or as close in composition to the mobile phase as possible. For reversed-phase HPLC, this means using a higher percentage of the aqueous component of your mobile phase. If the peak shape improves, the sample solvent was likely the issue.

Solutions:

  • Modify the Sample Solvent: If possible, dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest (most polar in reversed-phase) solvent that provides adequate solubility.

  • Reduce Injection Volume: A smaller injection volume can minimize the detrimental effects of a strong sample solvent.

  • Use a Co-injection Technique: Some modern autosamplers allow for a "co-injection" where a plug of a weaker solvent is drawn into the injection loop along with the sample, helping to focus the analyte band at the head of the column.[5]

Guide 2: Identifying and Addressing Column Overload

Column overload occurs when either too much mass of the analyte is injected (mass overload) or the injection volume is too large for the column dimensions (volume overload).

Are you overloading the column?

  • Symptom of Mass Overload: A characteristic "shark-fin" or right-triangular peak shape where the front of the peak is steep and the tail is extended. The retention time may also decrease as the injected mass increases.[8][9]

  • Symptom of Volume Overload: Broader, more rounded peaks that may also exhibit tailing.[2]

  • Test: Perform a loading study by injecting a series of dilutions of your sample. If the peak shape improves significantly at lower concentrations, you are likely experiencing mass overload.

Solutions:

  • Reduce Sample Concentration: Dilute your sample to a lower concentration.

  • Decrease Injection Volume: Inject a smaller volume of your sample.

  • Use a Higher Capacity Column: If you cannot reduce the sample load, consider using a column with a larger internal diameter or a stationary phase with a higher carbon load or pore size.[2]

Table 1: Troubleshooting Summary for Peak Tailing of this compound

Potential CauseKey Indicator(s)Suggested Action(s)
Sample Solvent Mismatch Peak distortion, especially with strong sample solvent (e.g., 100% Acetonitrile).Dissolve sample in mobile phase or a weaker solvent; reduce injection volume.
Mass Overload "Shark-fin" peak shape; retention time decreases with increasing concentration.Dilute the sample; reduce injection volume.
Volume Overload Broad, tailing peaks, especially with large injection volumes.Reduce injection volume.
Column Void/Blocked Frit All peaks in the chromatogram exhibit tailing or splitting.Reverse-flush the column; replace the column frit; replace the column.
Extra-Column Volume Broadening of all peaks, especially early eluting ones.Use shorter, narrower ID tubing; ensure all fittings are correct.
Co-eluting Impurity Tailing is not symmetrical and may have a "shoulder".Change detection wavelength; modify mobile phase to improve separation.
Column Contamination Gradual increase in peak tailing over several injections.Flush the column with a strong solvent; use a guard column.[12]

Experimental Protocols

Protocol 1: Sample Loading Study to Diagnose Mass Overload

Objective: To determine if peak tailing is a result of mass overload.

Methodology:

  • Prepare a Stock Solution: Create a stock solution of this compound at the highest concentration you typically analyze.

  • Create a Dilution Series: Prepare a series of dilutions from the stock solution, for example: 100%, 50%, 25%, 10%, and 5% of the original concentration. The diluent should be a consistent, appropriate solvent.

  • Sequential Injections: Inject a constant volume of each dilution, starting from the lowest concentration and proceeding to the highest.

  • Data Analysis:

    • Observe the peak shape for each injection.

    • Calculate the Tailing Factor (Tf) for each peak.

    • Plot the Tailing Factor as a function of concentration. A sharp increase in Tf at higher concentrations is indicative of mass overload.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting peak tailing of a hydrophobic, neutral compound like this compound.

Troubleshooting_Peak_Tailing start Peak Tailing Observed for this compound q_all_peaks Does the tailing affect all peaks in the chromatogram? start->q_all_peaks physical_problem Likely a Physical Problem (e.g., column void, blocked frit, extra-column volume) q_all_peaks->physical_problem Yes q_sample_solvent Is the sample solvent stronger than the mobile phase? q_all_peaks->q_sample_solvent No, only This compound check_system Troubleshoot HPLC System: - Check for leaks/bad connections - Use shorter/narrower tubing - Reverse flush column - Replace column frit/guard column physical_problem->check_system replace_column Replace Column check_system->replace_column solvent_issue Sample Solvent Mismatch q_sample_solvent->solvent_issue Yes q_overload Does peak shape improve upon sample dilution? q_sample_solvent->q_overload No fix_solvent Modify Sample Prep: - Dissolve sample in mobile phase - Use a weaker solvent - Reduce injection volume solvent_issue->fix_solvent overload_issue Column Overload q_overload->overload_issue Yes other_issues Consider Other Causes: - Co-eluting impurity - Column contamination - On-column degradation q_overload->other_issues No fix_overload Reduce Sample Load: - Dilute sample - Decrease injection volume - Use a higher capacity column overload_issue->fix_overload advanced_troubleshooting Advanced Troubleshooting: - Modify mobile phase/gradient - Change detection wavelength - Use a different column chemistry other_issues->advanced_troubleshooting

Caption: A workflow diagram for troubleshooting peak tailing of this compound in HPLC.

References

Technical Support Center: Chromatographic Resolution of Heptyl Heptanoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of heptyl heptanoate and its constitutional isomers (other C14H28O2 esters).

Frequently Asked Questions (FAQs)

Q1: What makes the chromatographic separation of this compound isomers so challenging?

A1: The primary challenge lies in the subtle structural differences between constitutional isomers of this compound (e.g., octyl hexanoate, nonyl pentanoate, methyl tridecanoate, or branched-chain variations). These molecules share the same molecular weight and often have very similar boiling points and polarities. Standard chromatographic methods may fail to distinguish between these slight variations, leading to poor resolution or complete co-elution.[1] Effective separation requires methods that can exploit minor differences in their interaction with the stationary phase, which is typically achieved by using highly selective GC columns and carefully optimized temperature programs.[2]

Q2: Which primary analytical technique is recommended for separating this compound isomers: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

A2: Gas Chromatography (GC) is the most common and effective method for separating volatile, relatively non-polar compounds like this compound and its isomers.[3] Their volatility makes them ideal candidates for GC analysis, which separates components based on their boiling points and interactions with the stationary phase.[1]

While HPLC can be used, it is generally less suitable for these types of isomers. A reverse-phase HPLC (RP-HPLC) method might be employed, but achieving baseline separation of structurally similar, non-polar isomers would be difficult.[4][5] GC, especially with a long, high-polarity capillary column, offers superior resolving power for this specific application.[1][2]

Q3: My GC peaks are sharp, but the isomers are still co-eluting. What is the most critical parameter to adjust?

A3: If peak shape is good but resolution is poor, the issue is insufficient differential interaction with the stationary phase. The two most critical parameters to address are the GC column's stationary phase and the oven temperature program .

  • Stationary Phase: A standard, non-polar column (like a 5% phenyl-methylpolysiloxane) may not be selective enough. For ester isomers, a more polar stationary phase is required to enhance separation.[6] Highly polar columns, such as those containing high-content cyanopropyl or biscyanopropyl phases (e.g., CP-Sil 88, SP-2560), or polyethylene glycol (PEG) phases (e.g., Stabilwax), are designed to resolve isomers by exploiting subtle differences in polarity and molecular geometry.[1][7][8]

  • Oven Temperature Program: A rapid temperature ramp will not allow sufficient time for isomers to interact with the stationary phase and separate. A slow temperature ramp (e.g., 1-5°C per minute) through the elution range of the isomers is often necessary to achieve resolution.[1][7]

Troubleshooting Guides

Problem 1: Poor Resolution and Co-elution of Isomer Peaks in GC

This is the most common issue when analyzing structurally similar isomers. The following workflow can help diagnose and solve the problem.

G Troubleshooting Workflow for Poor GC Resolution start Poor Isomer Resolution check_peaks Are peaks sharp or broad/tailing? start->check_peaks broad_peaks Broad / Tailing Peaks check_peaks->broad_peaks Broad/Tailing sharp_peaks Sharp but Co-eluting Peaks check_peaks->sharp_peaks Sharp cause_broad Possible Causes: - Active sites in system - Column overload - Sub-optimal flow rate broad_peaks->cause_broad solution_broad Solutions: 1. Use deactivated inlet liner. 2. Reduce sample concentration. 3. Verify carrier gas flow rate. cause_broad->solution_broad check_column Is the column stationary phase appropriate? sharp_peaks->check_column wrong_column No (e.g., using non-polar DB-5) check_column->wrong_column No right_column Yes (e.g., using SP-2560) check_column->right_column Yes solution_column Switch to a highly polar stationary phase (e.g., biscyanopropyl or ionic liquid-based column). wrong_column->solution_column optimize_temp Optimize Oven Temperature Program right_column->optimize_temp solution_temp - Decrease initial temperature. - Use a slower ramp rate (1-5°C/min). - Add isothermal holds. optimize_temp->solution_temp

Caption: Troubleshooting workflow for poor GC resolution.

Problem 2: Asymmetrical Peak Shape (Tailing or Fronting)

Question: My this compound isomer peaks are not symmetrical and show significant tailing. What are the likely causes and solutions?

Answer: Peak tailing is typically caused by unwanted interactions within the GC system or sample matrix issues. Peak fronting is often a sign of column overload.

Symptom Possible Causes Troubleshooting Solutions
Peak Tailing 1. Active Sites: Exposed silanols in the inlet liner, column, or detector can interact with the analytes.[9] 2. Column Contamination: Non-volatile residues accumulating at the head of the column.1. Use a Deactivated Inlet Liner: Ensure the liner is properly deactivated and replace it regularly. 2. Perform Column Maintenance: "Bake out" the column at its maximum rated temperature. Trim the first few centimeters of the column inlet.
Peak Fronting 1. Column Overload: Injecting too much sample mass onto the column.[10] 2. Solvent Mismatch: Sample is dissolved in a solvent that is too strong or incompatible with the stationary phase.1. Dilute the Sample: Prepare a more dilute sample or increase the split ratio. 2. Change Sample Solvent: Dissolve the sample in a solvent with a polarity similar to the stationary phase (e.g., hexane for a non-polar column).

Experimental Protocols

Optimized GC-MS Method for this compound Isomer Analysis

This protocol provides a starting point for separating C14H28O2 ester isomers. Further optimization may be required based on the specific isomers present and the available instrumentation. This method is adapted from established protocols for analyzing fatty acid methyl esters (FAMEs), which have similar chromatographic behavior.[1][3][7]

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound standard in high-purity hexane. Create a series of working standards (e.g., 0.1 - 50 µg/mL) by serial dilution.[3]

  • Sample Dilution: If analyzing a complex matrix, dilute the sample with hexane to ensure the analyte concentration falls within the calibration range.

2. GC-MS Instrumentation and Conditions:

The key to this separation is the use of a highly polar stationary phase and a slow, controlled temperature program.

Parameter Recommended Setting Rationale
GC System Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).Standard for volatile compound analysis.
Carrier Gas Helium (99.999% purity)Inert and provides good efficiency.
Flow Rate 1.0 - 1.5 mL/min (Constant Flow Mode)Optimal for most capillary columns.
Inlet Split/Splitless Injector
ModeSplit (e.g., 50:1 ratio)Prevents column overload and ensures sharp peaks.[1]
Temperature250°CEnsures complete volatilization without thermal degradation.
Injection Volume 1 µLStandard injection volume.
GC Column Highly Polar Stationary Phase e.g., SP-2560 or CP-Sil 88 (100 m x 0.25 mm ID, 0.20 µm film thickness)Crucial for resolving isomers. The long column length and specific phase chemistry enhance separation.[1][7]
Oven Program Initial Temp: 100°C, hold for 4 min Ramp 1: 3°C/min to 220°C Hold: Hold at 220°C for 15 minThe slow ramp is critical for allowing isomers to separate. The initial and final holds ensure all compounds elute.[7]
MSD Mass Selective Detector
Transfer Line Temp260°CMust be hot enough to prevent analyte condensation.[7]
Ion Source Temp230°CStandard temperature for electron ionization.
Ionization ModeElectron Ionization (EI) at 70 eVStandard for creating reproducible mass spectra.
Scan Range40-350 m/zCovers the expected mass range of this compound (MW 228.37) and its fragments.[11]
General Experimental and Data Analysis Workflow

The following diagram outlines the logical flow from sample receipt to final data interpretation.

G Experimental Workflow for GC-MS Isomer Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Interpretation sample_prep Sample Dilution & Standard Preparation instrument_setup Instrument Setup & Method Programming injection GC Injection instrument_setup->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection data_processing Data Processing (Integration) detection->data_processing identification Peak Identification (Library/Standard) data_processing->identification

Caption: Experimental workflow for GC-MS analysis of isomers.

References

Stability of heptyl heptanoate under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of heptyl heptanoate under various experimental conditions. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what fields is it commonly used?

This compound (C₁₄H₂₈O₂) is the ester formed from the condensation of heptanoic acid and heptanol. Due to its physicochemical properties, it finds applications in the pharmaceutical industry, potentially in drug delivery systems owing to its lipid solubility, and is also used as a flavoring agent in the food industry and as an emollient in cosmetics.

Q2: What are the primary degradation pathways for this compound?

As an ester, the primary degradation pathway for this compound is hydrolysis. This reaction breaks the ester bond, yielding heptanoic acid and heptanol. The rate of hydrolysis is significantly influenced by pH and temperature.

Q3: Under what pH conditions is this compound most stable?

Generally, esters exhibit the greatest stability at a slightly acidic to neutral pH, typically in the range of pH 5 to 7.[1] Under strongly acidic or basic conditions, the rate of hydrolysis increases significantly.

Q4: How does temperature affect the stability of this compound?

Increasing the temperature accelerates the rate of hydrolysis. Saturated long-chain fatty acids have been observed to show minimal degradation (less than 1%) after 30 minutes at temperatures up to 160°C. However, prolonged exposure (8 hours) at elevated temperatures (140-160°C) can lead to significant degradation.[2][3]

Q5: What are the expected degradation products of this compound?

The primary degradation products from hydrolysis are heptanoic acid and heptanol. Under oxidative stress, further degradation to smaller carboxylic acids or aldehydes may occur.

Hydrolysis and Thermal Stability Data (Illustrative Examples)

Table 1: Illustrative Hydrolysis of a Long-Chain Fatty Acid Ester at Various pH Conditions

pHTemperature (°C)Incubation Time (hours)Degradation (%) (Illustrative)
2.060815-25
5.0608< 5
7.0608< 5
9.060820-30
12.0404> 50

This data is generalized from the behavior of fatty acid esters and should be confirmed experimentally for this compound.

Table 2: Illustrative Thermal Degradation of a Saturated Long-Chain Fatty Acid

Temperature (°C)Incubation Time (hours)Degradation (%) (Illustrative)
908< 2
12085-10
140815-25
1608> 30

Data extrapolated from studies on saturated long-chain fatty acids, indicating that significant degradation requires prolonged exposure to high temperatures.[2][3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound via Hydrolysis

This protocol outlines the steps to assess the stability of this compound under acidic and basic conditions.

1. Materials and Reagents:

  • This compound
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Hydrochloric acid (HCl), 0.1 N and 1 N solutions
  • Sodium hydroxide (NaOH), 0.1 N and 1 N solutions
  • pH meter
  • HPLC system with UV detector
  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
  • Volumetric flasks, pipettes, and vials

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

3. Acidic Hydrolysis:

  • In separate vials, mix 1 mL of the this compound stock solution with 9 mL of 0.1 N HCl and 1 N HCl.
  • Incubate the vials at a controlled temperature (e.g., 60°C) in a water bath or oven.
  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
  • Neutralize the aliquots with an equivalent amount of NaOH solution.
  • Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

4. Basic Hydrolysis:

  • In separate vials, mix 1 mL of the this compound stock solution with 9 mL of 0.1 N NaOH and 1 N NaOH.
  • Incubate the vials at a controlled temperature (e.g., 40°C, as base hydrolysis is typically faster).
  • Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, and 8 hours).
  • Neutralize the aliquots with an equivalent amount of HCl solution.
  • Dilute the neutralized samples with the mobile phase for HPLC analysis.

5. Thermal Degradation:

  • Place a known amount of this compound in a vial and expose it to a high temperature (e.g., 120°C) in an oven for a specified duration (e.g., 24 hours).
  • After the incubation period, dissolve the sample in acetonitrile and dilute for HPLC analysis.

6. HPLC Analysis:

  • Mobile Phase: Acetonitrile and water gradient.
  • Column: C18 reverse-phase column.
  • Detection: UV at an appropriate wavelength (e.g., 210 nm).
  • Inject the prepared samples and a standard solution of this compound.
  • Monitor for the appearance of degradation product peaks and the decrease in the area of the this compound peak.

7. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of the unstressed standard.
  • Ensure mass balance by comparing the total peak area of the stressed sample to the initial peak area of the unstressed sample.

Visualizations

Heptyl_Heptanoate_Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) Heptyl_Heptanoate_A This compound Protonated_Ester Protonated Ester Intermediate Heptyl_Heptanoate_A->Protonated_Ester + H+ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_A + H2O Heptanoic_Acid_A Heptanoic Acid Tetrahedral_Intermediate_A->Heptanoic_Acid_A Heptanol_A Heptanol Tetrahedral_Intermediate_A->Heptanol_A Heptyl_Heptanoate_B This compound Tetrahedral_Intermediate_B Tetrahedral Intermediate Heptyl_Heptanoate_B->Tetrahedral_Intermediate_B + OH- Heptanoate_Salt Heptanoate Salt Tetrahedral_Intermediate_B->Heptanoate_Salt Heptanol_B Heptanol Tetrahedral_Intermediate_B->Heptanol_B Heptanoic_Acid_B Heptanoic Acid Heptanoate_Salt->Heptanoic_Acid_B + H+ (workup)

Caption: Hydrolysis pathways of this compound under acidic and basic conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Stock_Solution Prepare Heptyl Heptanoate Stock Acid_Stress Acidic Hydrolysis (HCl, Heat) Stock_Solution->Acid_Stress Base_Stress Basic Hydrolysis (NaOH, Heat) Stock_Solution->Base_Stress Neutralize Neutralize Samples Acid_Stress->Neutralize Base_Stress->Neutralize Thermal_Stress Thermal Stress (High Temperature) Dilute Dilute for Analysis Thermal_Stress->Dilute Neutralize->Dilute HPLC_Analysis HPLC-UV Analysis Dilute->HPLC_Analysis Calculate_Degradation Calculate % Degradation HPLC_Analysis->Calculate_Degradation Mass_Balance Assess Mass Balance HPLC_Analysis->Mass_Balance

Caption: General workflow for a forced degradation study of this compound.

Troubleshooting Guide

Issue: No degradation is observed under initial stress conditions.

  • Possible Cause: The stress conditions (temperature, concentration of acid/base, duration) may not be harsh enough.

  • Solution:

    • Increase the concentration of the acid or base (e.g., from 0.1 N to 1 N).

    • Increase the temperature in increments of 10-20°C.

    • Extend the duration of the stress testing.

    • For thermal degradation, increase the temperature or the exposure time.

Issue: The degradation is too rapid, and the parent peak disappears completely in the first time point.

  • Possible Cause: The stress conditions are too harsh. This is common in base-catalyzed hydrolysis of esters.

  • Solution:

    • Decrease the concentration of the acid or base (e.g., from 0.1 N to 0.01 N).

    • Lower the incubation temperature.

    • Shorten the sampling intervals to capture the initial degradation profile.

Issue: Poor peak shape or resolution in the HPLC chromatogram.

  • Possible Cause 1: Incompatibility of the sample solvent with the mobile phase.

  • Solution 1: Ensure the final sample is diluted in the initial mobile phase composition.

  • Possible Cause 2: Column overload.

  • Solution 2: Reduce the injection volume or dilute the sample further.

  • Possible Cause 3: Co-elution of degradation products with the parent peak.

  • Solution 3: Optimize the HPLC method by adjusting the gradient slope, mobile phase composition (e.g., trying different organic modifiers like methanol), or using a column with a different selectivity.

Issue: Mass balance is not achieved (sum of parent and degradant peaks is significantly less than 100%).

  • Possible Cause 1: Formation of non-UV active or volatile degradation products.

  • Solution 1: Use a mass spectrometer (LC-MS) to identify potential non-UV active products. For volatile compounds, gas chromatography (GC) may be necessary.

  • Possible Cause 2: Degradation products are strongly retained on the column.

  • Solution 2: Implement a column wash step with a strong solvent at the end of each run.

  • Possible Cause 3: Different response factors for the parent compound and degradation products.

  • Solution 3: If the degradation products are identified and standards are available, determine their individual response factors to accurately quantify them.

References

Minimizing degradation of heptyl heptanoate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of heptyl heptanoate during sample preparation.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, leading to inaccurate quantification or identification.

Issue 1: Low recovery of this compound after sample extraction.

  • Question: My recovery of this compound is consistently low after performing a liquid-liquid extraction (LLE) or solid-phase extraction (SPE). What could be the cause and how can I improve it?

  • Answer: Low recovery of this compound can stem from several factors related to its chemical stability and the extraction procedure itself. The primary culprits are hydrolysis and incomplete extraction.

    • Hydrolysis: this compound is an ester and is susceptible to hydrolysis, breaking down into heptanoic acid and heptanol, especially under acidic or basic conditions.[1] This reaction is accelerated by the presence of water.

      • Recommendation: Ensure that the pH of your sample and extraction solvents is neutral (pH 6-8). If your sample matrix is inherently acidic or basic, consider neutralizing it before extraction. Use anhydrous solvents whenever possible and minimize the exposure of your sample to aqueous environments.

    • Incomplete Extraction: The choice of solvent and extraction parameters are crucial for efficiently partitioning this compound into the desired phase.

      • Recommendation for LLE: this compound is a non-polar compound.[1] Use a non-polar solvent such as hexane, ethyl acetate, or diethyl ether for extraction from aqueous matrices. Ensure vigorous mixing (e.g., vortexing) to maximize the interfacial surface area and allow for sufficient time for phase separation. Perform multiple extractions with fresh solvent to improve recovery.

      • Recommendation for SPE: For SPE, a reverse-phase sorbent (e.g., C18) is appropriate. Ensure the cartridge is properly conditioned and equilibrated. The sample should be loaded in a solvent that promotes retention on the sorbent. Elute with a non-polar solvent to recover the this compound.

Issue 2: Appearance of unexpected peaks in the chromatogram.

  • Question: I am observing unexpected peaks in my GC-MS or HPLC chromatogram that I suspect are degradation products of this compound. How can I identify and prevent their formation?

  • Answer: The appearance of extra peaks is a strong indicator of degradation. The two most likely degradation pathways are hydrolysis and thermal decomposition.

    • Hydrolysis Products: If you observe peaks corresponding to heptanoic acid and heptanol, hydrolysis is the likely cause.

      • Prevention: As mentioned previously, maintaining a neutral pH and minimizing contact with water are key.

    • Thermal Degradation: High temperatures, particularly in the GC injector port, can cause this compound to decompose. Studies on similar fatty acid methyl esters have shown that thermal decomposition can occur at temperatures above 300°C.

      • Prevention: Optimize your GC injector temperature. Start with a lower temperature (e.g., 250°C) and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation. A lower injector temperature may require a slower injection speed or a different injection technique (e.g., pulsed splitless) to ensure complete transfer of the analyte to the column.

Issue 3: Poor peak shape and inconsistent retention times in GC analysis.

  • Question: My this compound peak is showing tailing or fronting, and the retention time is not consistent between runs. What could be causing this?

  • Answer: Poor peak shape and retention time shifts can be caused by interactions with the analytical column or by degradation of the analyte on the column.

    • Active Sites on the Column: Free silanol groups on the surface of the GC column can interact with the ester group of this compound, leading to peak tailing.

      • Recommendation: Use a deactivated GC column. If you suspect your column has become active over time, you can try to bake it out according to the manufacturer's instructions or replace it.

    • Column Contamination: Buildup of non-volatile residues from previous injections can affect the chromatography.

      • Recommendation: Regularly bake out your GC column and use a guard column to protect the analytical column. Ensure your samples are free of particulate matter by filtering or centrifuging them before injection.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound during sample preparation?

A1: The primary degradation pathways for this compound are:

  • Hydrolysis: The ester bond is cleaved by water, a reaction that is catalyzed by both acids and bases, to form heptanoic acid and heptanol.[1] Base-catalyzed hydrolysis, also known as saponification, is generally faster and irreversible.

  • Thermal Decomposition: At elevated temperatures, such as those encountered in a GC injector, the molecule can break down into smaller fragments. For similar fatty acid esters, significant decomposition has been observed at temperatures above 300°C.

  • Oxidation: While less commonly the primary issue during routine sample preparation, the ester can be susceptible to oxidation over long-term storage or if exposed to strong oxidizing agents.

Q2: How can I prevent hydrolysis of this compound?

A2: To minimize hydrolysis:

  • Control pH: Maintain the pH of your samples and solutions in the neutral range (pH 6-8).

  • Use Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents. Dry your glassware thoroughly.

  • Limit Water Contact: Minimize the time your sample is in contact with aqueous solutions.

  • Low Temperature: Perform extraction and other sample handling steps at low temperatures (e.g., on an ice bath) to slow down the rate of hydrolysis.

Q3: What are the recommended storage conditions for this compound samples?

A3: For long-term stability, store this compound samples and standards at -20°C or below in tightly sealed vials to prevent exposure to moisture and air. If storing in solution, use a non-polar, anhydrous solvent like hexane.

Q4: Is derivatization necessary for the analysis of this compound?

A4:

  • For GC-MS: Derivatization is generally not necessary as this compound is sufficiently volatile for GC analysis.

  • For HPLC: this compound lacks a strong chromophore, making it difficult to detect with standard UV-Vis detectors. Therefore, derivatization is often required for sensitive HPLC analysis. This typically involves hydrolysis of the ester to heptanoic acid, followed by derivatization of the carboxylic acid with a UV-active or fluorescent tag.

Quantitative Data Summary

Table 1: Influence of pH on the Rate of Ester Hydrolysis

pHRelative Rate of HydrolysisNotes
< 4HighAcid-catalyzed hydrolysis is significant.
6 - 8LowThe rate of hydrolysis is at a minimum in this range.
> 9Very HighBase-catalyzed hydrolysis (saponification) is rapid and generally irreversible.

Note: The exact rates are dependent on temperature and the specific ester.

Table 2: Recommended Temperature Limits for this compound Analysis

Analytical StepRecommended TemperatureRationale
Sample Extraction4°C (on ice)To minimize hydrolysis and potential enzymatic degradation in biological samples.
Solvent Evaporation< 40°CTo prevent thermal degradation and loss of the volatile analyte.
GC Injector Port250 - 280°CTo ensure efficient volatilization without causing significant thermal decomposition.
GC Oven ProgramDependent on columnThe temperature program should be optimized for good chromatographic separation without exceeding the column's maximum operating temperature.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of aqueous sample in a glass vial, add 1 mL of hexane.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a clean vial.

    • Repeat the extraction with another 1 mL of hexane and combine the extracts.

    • Dry the combined hexane extract over anhydrous sodium sulfate.

    • Transfer the dried extract to a GC vial.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Program:

      • Initial temperature: 70°C, hold for 1 minute.

      • Ramp to 280°C at 15°C/min.

      • Hold at 280°C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

Protocol 2: HPLC-UV Analysis of this compound via Derivatization

  • Hydrolysis of this compound:

    • Evaporate a known amount of the sample extract containing this compound to dryness under a gentle stream of nitrogen.

    • Add 1 mL of 0.5 M methanolic KOH.

    • Heat at 60°C for 30 minutes to ensure complete hydrolysis to heptanoic acid.

    • Cool to room temperature and neutralize with 0.5 M HCl.

    • Extract the heptanoic acid with 2 x 1 mL of hexane.

    • Evaporate the combined hexane extracts to dryness.

  • Derivatization of Heptanoic Acid:

    • To the dried heptanoic acid residue, add 100 µL of a 10 mg/mL solution of a derivatizing agent (e.g., 2,4'-dibromoacetophenone) in acetonitrile and 50 µL of a catalyst solution (e.g., triethylamine).

    • Heat at 70°C for 30 minutes.

    • Cool to room temperature and evaporate the solvent.

    • Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

  • HPLC-UV Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at the wavelength of maximum absorbance for the chosen derivative.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_gc GC-MS Analysis cluster_hplc HPLC-UV Analysis sample Sample containing This compound extraction Extraction (LLE or SPE) sample->extraction cleanup Cleanup/Drying extraction->cleanup gc_injection GC Injection cleanup->gc_injection Direct Analysis hydrolysis Hydrolysis cleanup->hydrolysis Indirect Analysis gc_separation GC Separation gc_injection->gc_separation ms_detection MS Detection gc_separation->ms_detection derivatization Derivatization hydrolysis->derivatization hplc_injection HPLC Injection derivatization->hplc_injection hplc_separation HPLC Separation hplc_injection->hplc_separation uv_detection UV Detection hplc_separation->uv_detection

Caption: Experimental workflows for GC-MS and HPLC-UV analysis of this compound.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_thermal Thermal Degradation heptyl_heptanoate This compound heptanoic_acid Heptanoic Acid heptyl_heptanoate->heptanoic_acid + H2O (Acid/Base catalyst) heptanol Heptanol heptyl_heptanoate->heptanol + H2O (Acid/Base catalyst) smaller_fragments Smaller Fragments heptyl_heptanoate->smaller_fragments High Temperature

Caption: Primary degradation pathways of this compound during sample preparation.

References

Calibration curve issues for heptyl heptanoate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantification of heptyl heptanoate using calibration curves, particularly with Gas Chromatography (GC) methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your analysis.

Section 1: Poor Calibration Curve Linearity (R² < 0.995)

Q1: My calibration curve for this compound has a low coefficient of determination (R²). What are the common causes?

A low R² value indicates that the data points do not fit well to a straight line, suggesting issues with standard preparation, instrument performance, or the chosen concentration range.

Possible Causes & Solutions:

  • Inaccurate Standard Preparation: Errors in weighing the standard, dilution, or pipetting can lead to incorrect concentrations. Always perform serial dilutions carefully and use calibrated volumetric flasks and pipettes. Gravimetric preparation of standards can also improve accuracy.

  • Detector Saturation: At high concentrations, the detector (e.g., FID or MS) can become saturated, leading to a non-linear response. If the curve flattens at the high end, try lowering the concentration of your highest standards or reducing the injection volume.

  • Analyte Degradation: this compound can potentially degrade in the hot injector port, especially if active sites are present. This can disproportionately affect higher concentration standards. Ensure the injector temperature is appropriate and use deactivated liners.

  • Inappropriate Concentration Range: The linear dynamic range of an instrument is finite. Your calibration range may extend into a non-linear region. It is crucial to determine the linear range experimentally and prepare standards within that window.

  • Contamination: Contamination in the solvent or from the system can affect the accuracy of the standards, especially at the lower concentration levels. Run a solvent blank to check for interfering peaks.

Q2: The response for my highest concentration standard is lower than expected, causing the curve to bend. Why is this happening?

This is a classic sign of system overload or detector saturation.

Possible Causes & Solutions:

  • Detector Overload: The amount of analyte reaching the detector exceeds its linear response range.

    • Solution: Dilute the highest concentration standard or reduce the injection volume. If using a split/splitless injector, increasing the split ratio can also help.

  • Column Overload: Injecting too much analyte can saturate the stationary phase of the GC column, leading to peak fronting and a non-linear response.

    • Solution: Reduce the injection volume or use a column with a higher capacity (thicker film or wider internal diameter).

  • Injector Backflash: The sample may vaporize too quickly in the inlet, exceeding the liner volume and causing sample loss. This phenomenon, known as backflash, can lead to poor reproducibility and non-linearity at high concentrations.

    • Solution: Reduce the injection volume, lower the injector temperature, or use a liner with a larger internal volume.

Q3: My calibration curve has a significant, non-zero intercept. What does this indicate?

A non-zero intercept suggests a constant systematic error.

  • Positive Intercept: This often points to contamination in the blank or solvent used for dilutions. An interfering compound that co-elutes with this compound will produce a signal even when the analyte concentration is zero. Analyze a true blank (solvent only) to investigate. Contamination can also arise from septum bleed or column bleed.

  • Negative Intercept: This is less common but can result from incorrect blank subtraction, improper peak integration where the baseline is drawn too high, or an issue with the data processing method.

Section 2: Poor Reproducibility & Accuracy

Q1: I'm seeing poor reproducibility (%RSD > 15%) on replicate injections of the same standard. What should I investigate?

Poor reproducibility points to instability in the analytical system or inconsistent sample introduction.

Troubleshooting Poor Reproducibility

Potential Cause Solution Citation
Injector Variability If using manual injection, inconsistencies in injection speed and volume are common. An autosampler is highly recommended for quantitative analysis. Check for leaks in the injector, especially around the septum.
Leaky Syringe or Connections Inspect the syringe for damage or blockage. Check all gas line connections for leaks using an electronic leak detector.
Unstable Gas Flow Inconsistent carrier gas flow rates will cause retention time shifts and variations in peak area. Ensure the gas pressure regulator and electronic pressure control (EPC) are functioning correctly.
Injector Temperature Fluctuations Unstable inlet temperatures can lead to variable vaporization of the sample, affecting the amount of analyte that enters the column.

| Sample Preparation | Automated sample preparation can significantly improve reproducibility compared to manual methods. | |

Q2: My calculated concentrations are consistently wrong, even with a good R² value. What could be the issue?

This type of error often points to matrix effects or issues with standard/sample handling.

  • Matrix Effects: Components in the sample matrix (e.g., fats, oils, other organic molecules) can interfere with the analysis, either enhancing or suppressing the signal of this compound. This can lead to inaccurate quantification even if the calibration curve itself is linear.

    • Solution: The use of an internal standard that is chemically similar to this compound can compensate for matrix effects. Alternatively, preparing calibration standards in a blank matrix that matches the sample can also mitigate this issue.

  • Use of External vs. Internal Standard: An external standard method is highly susceptible to variations in injection volume and matrix effects. An internal standard method, where a constant amount of a non-interfering, similar compound is added to all standards and samples, can correct for these variations and significantly improve accuracy. Heptyl propionate or an isotopically labeled version of this compound would be excellent internal standard candidates.

Section 3: Chromatographic Peak Shape Problems

Q1: The peaks for this compound are tailing. How can I fix this?

Peak tailing is often caused by unwanted interactions between the analyte and active sites in the system.

Possible Causes & Solutions:

  • Active Sites: Silanol groups on the surface of an untreated injector liner or at the head of the column can interact with the ester, causing tailing.

    • Solution: Use a deactivated (silanized) inlet liner and replace it regularly. Trim the first few centimeters from the front of the column to remove accumulated non-volatile residues.

  • Column Contamination: Buildup of non-volatile material on the column can create active sites.

    • Solution: Bake out the column at a high temperature (within its specified limit) to remove contaminants.

  • Low Injector Temperature: If the injector temperature is too low, the sample may not vaporize completely and quickly, leading to a slow transfer onto the column and tailing peaks.

Q2: My this compound peaks are fronting. What is the cause?

Peak fronting is a typical symptom of column overload.

  • Column Overload: Injecting too high a concentration of the analyte overwhelms the stationary phase.

    • Solution: Dilute your sample or reduce the injection volume. Using a column with a thicker stationary phase film can also increase sample capacity.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards (External Standard Method)
  • Prepare Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of pure this compound standard into a 10 mL Class A volumetric flask. Dissolve and bring to volume with a high-purity volatile solvent like hexane.

  • Prepare Working Standards: Perform serial dilutions of the stock solution to create a series of working standards. A typical concentration range might be 0.5, 1, 5, 10, 25, and 50 µg/mL. Ensure each standard is thoroughly mixed.

  • Storage: Store all standard solutions in sealed vials at a low temperature (e.g., 4°C) to prevent evaporation and degradation.

Protocol 2: Recommended GC-MS Method for this compound

This protocol provides a starting point for method development. Parameters should be optimized for your specific instrument and application.

Parameter Setting Rationale/Comments Citation
Instrumentation Gas Chromatograph with Mass Spectrometer (GC-MS)Provides high sensitivity and selectivity for quantification.
GC Column Non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)These columns are well-suited for separating esters and other volatile compounds.
Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions for good resolution and capacity.
Injector Split/Splitless, operated in split mode (e.g., 50:1)Split mode is suitable for routine analysis of non-trace level samples. Use splitless for higher sensitivity.
Injector Temp. 250°CEnsures rapid and complete vaporization of this compound.
Carrier Gas Helium (99.999% purity) at 1.0-1.2 mL/min (constant flow)Inert carrier gas providing good efficiency.
Oven Program Initial: 60°C, hold 2 minAllows for sample focusing at the head of the column.
Ramp: 10°C/min to 180°CSeparates this compound from solvent and other volatiles.
Ramp: 20°C/min to 240°C, hold 5 minCleans the column of less volatile components.
MS Ionization Electron Ionization (EI) at 70 eVStandard ionization mode for creating reproducible mass spectra.
MS Acquisition Selected Ion Monitoring (SIM)For quantification, monitor characteristic ions of this compound (e.g., m/z 115, 87, 73) to enhance sensitivity and selectivity.
MS Transfer Line 260°CPrevents condensation of the analyte between the GC and MS.

Visual Guides & Workflows

Validation & Comparative

A Comparative Guide to the Validation of an HPLC-UV Method for Heptyl Heptanoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds is paramount. Heptyl heptanoate, a fatty acid ester, finds applications in various fields, including pharmaceuticals and flavor industries. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this compound. It also offers an objective comparison with alternative analytical techniques, supported by representative experimental data, to aid in selecting the most suitable method for specific analytical needs.

While Gas Chromatography (GC) is often the preferred technique for volatile compounds like esters, HPLC-UV presents a viable and accessible alternative in many laboratories.[1] This guide will focus on the validation of an HPLC-UV method, providing detailed protocols and performance data.

Experimental Protocols

A robust analytical method requires a well-defined experimental protocol. The following sections detail the methodology for the HPLC-UV quantification of this compound.

HPLC-UV Method for this compound

This protocol describes a reverse-phase HPLC method for the quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 85:15 v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (Esters typically have a UV absorbance around 200-215 nm).

  • Injection Volume: 20 µL.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of pure this compound in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration expected to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters:

The HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]

Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method.

Method_Validation_Workflow HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application A Optimize Chromatographic Conditions B Develop Sample Preparation Protocol A->B C Specificity / Selectivity B->C D Linearity & Range C->D E Accuracy (Recovery) D->E F Precision (Repeatability & Intermediate) E->F G Limit of Detection (LOD) F->G H Limit of Quantification (LOQ) G->H I Robustness H->I J Routine Sample Analysis I->J K Quality Control J->K

Caption: A flowchart of the HPLC method validation process.

Performance Data and Comparison

The performance of the HPLC-UV method is summarized below. For a comprehensive comparison, typical performance data for Gas Chromatography-Mass Spectrometry (GC-MS), a common alternative for ester analysis, is also presented.[1][4]

HPLC-UV Method Validation Data
Validation ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%)
- Repeatability (Intra-day)< 2.0%
- Intermediate Precision (Inter-day)< 3.0%
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Specificity No interference from blank matrix
Comparison with Alternative Methods
FeatureHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, UV detection.Separation based on volatility and boiling point, mass-based detection.
Sensitivity ModerateHigh to Very High[5]
Selectivity GoodExcellent (based on mass fragmentation)[5]
Sample Volatility Requirement Not requiredRequired
Derivatization May be needed for compounds without a chromophore.[6]Often used to improve volatility and peak shape.[7]
Instrumentation Cost LowerHigher
Typical Application Routine quality control, purity assessment.Trace analysis, identification of unknowns, complex matrices.[8]

Alternative Analytical Methods

While HPLC-UV is a capable technique, other methods may be more suitable depending on the specific analytical challenge.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[4] It offers high sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification.[5]

Experimental Protocol Outline for GC-MS:

  • Sample Preparation: Dilution in a volatile solvent (e.g., hexane). Headspace or Solid-Phase Microextraction (SPME) can be used for complex matrices.[4]

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).[5]

    • Injector: Split/splitless injector.

    • Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points.

    • Carrier Gas: Helium or Hydrogen.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Detection Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

Logical Relationship of Analytical Method Selection

The choice of an analytical method is a critical decision based on several factors. The following diagram outlines the logical considerations for selecting an appropriate method for this compound quantification.

Method_Selection_Logic Analytical Method Selection Logic A High Sensitivity & Selectivity Required? B Complex Sample Matrix? A->B Yes C Volatile Analyte? A->C No D GC-MS B->D Yes E HPLC-UV B->E No C->D Yes C->E No

Caption: Decision tree for analytical method selection.

Conclusion

The validated HPLC-UV method presented provides a reliable and accessible approach for the routine quantification of this compound. It demonstrates good linearity, accuracy, and precision within the specified range. For applications requiring higher sensitivity, selectivity, or the analysis of complex matrices, GC-MS stands as a superior alternative. The choice between these methods should be guided by the specific requirements of the analysis, including the sample matrix, required detection limits, and available instrumentation. This guide provides the necessary data and protocols to make an informed decision and to establish a robust analytical method for this compound quantification in a research or quality control setting.

References

A Comparative Analysis of Heptyl Heptanoate and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between isomeric forms of a compound is critical for optimizing product performance, biological activity, and formulation. This guide provides a detailed comparative analysis of heptyl heptanoate and its selected structural isomers, offering insights into their physicochemical properties, synthesis, and potential biological implications. All quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided for key methodologies.

This compound (CH₃(CH₂)₅COO(CH₂)₆CH₃) is a fatty acid ester known for its applications in the flavor, fragrance, and cosmetic industries.[1][2] Its isomers, which share the same molecular formula (C₁₄H₂₈O₂) but differ in their structural arrangement, can exhibit distinct properties that may be advantageous for specific applications, including pharmaceuticals. This guide focuses on a comparative analysis of n-heptyl heptanoate and three of its branched-chain isomers: 2-methylhexyl heptanoate, heptyl 2-methylhexanoate, and 1-methylhexyl heptanoate.

Physicochemical Properties: A Comparative Overview

The structural variations among this compound and its isomers directly influence their physical and chemical characteristics. Generally, branching in the carbon chain disrupts intermolecular van der Waals forces, leading to lower boiling points and altered densities and refractive indices compared to the linear isomer.[1] The following table summarizes the key physicochemical properties of n-heptyl heptanoate and provides estimated values for its branched isomers based on established principles of chemical isomerism.

Propertyn-Heptyl Heptanoate2-Methylhexyl Heptanoate (estimated)Heptyl 2-Methylhexanoate (estimated)1-Methylhexyl Heptanoate (estimated)
Molecular Formula C₁₄H₂₈O₂C₁₄H₂₈O₂C₁₄H₂₈O₂C₁₄H₂₈O₂
Molecular Weight ( g/mol ) 228.37228.37228.37228.37
Boiling Point (°C) 276-277< 276< 276< 276
Density (g/mL at 20°C) 0.859-0.865~0.85~0.85~0.85
Refractive Index (n²⁰/D) 1.428-1.432~1.42~1.42~1.42
Solubility Insoluble in water, soluble in non-polar organic solventsInsoluble in water, soluble in non-polar organic solventsInsoluble in water, soluble in non-polar organic solventsInsoluble in water, soluble in non-polar organic solvents

Note: Experimental data for the branched isomers are limited in publicly available literature. The provided values are estimations based on the known effects of alkyl branching on the physical properties of organic compounds.

Synthesis and Characterization: Experimental Protocols

The synthesis of this compound and its isomers is most commonly achieved through Fischer esterification, a well-established method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. The following protocols provide detailed methodologies for the synthesis and characterization of these esters.

Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization Reactants Heptanoic Acid/Isomer + Heptanol/Isomer Catalyst Acid Catalyst (e.g., H₂SO₄) Reactants->Catalyst Reflux Reflux Reaction Mixture Catalyst->Reflux Wash_H2O Wash with Water Reflux->Wash_H2O Wash_Bicarb Wash with NaHCO₃ Solution Wash_H2O->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Drying Dry with Anhydrous Na₂SO₄ Wash_Brine->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Distillation Vacuum Distillation Evaporation->Distillation GCMS GC-MS Distillation->GCMS NMR ¹H and ¹³C NMR GCMS->NMR FTIR FT-IR NMR->FTIR

A generalized workflow for the synthesis and characterization of this compound and its isomers.
Protocol 1: Synthesis of n-Heptyl Heptanoate via Fischer Esterification

Materials:

  • Heptanoic acid

  • n-Heptanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether (or other suitable organic solvent)

  • Round-bottom flask, condenser, heating mantle, separatory funnel, beakers, Erlenmeyer flask

Procedure:

  • In a round-bottom flask, combine heptanoic acid (1.0 eq) and n-heptanol (1.2 eq).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Add diethyl ether to dilute the mixture and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude ester by vacuum distillation to obtain pure n-heptyl heptanoate.

This protocol can be adapted for the synthesis of the isomeric esters by substituting the appropriate branched-chain carboxylic acid or alcohol.

Protocol 2: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-400.

Sample Preparation:

  • Dilute a small amount of the purified ester in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the sample into the GC-MS system.

Data Analysis:

  • The retention time of the peak in the gas chromatogram will help to distinguish between the isomers. Generally, branched isomers will have shorter retention times than their linear counterparts.

  • The mass spectrum will show a molecular ion peak (M⁺) at m/z 228 for all isomers. The fragmentation pattern, however, will differ and can be used to confirm the structure of the specific isomer.

Protocol 3: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS).

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified ester in about 0.6 mL of CDCl₃ in an NMR tube.

Expected ¹H NMR Spectral Data for n-Heptyl Heptanoate:

  • ~2.2 ppm (t, 2H): -CH ₂-COO-

  • ~4.0 ppm (t, 2H): -COO-CH ₂-

  • ~0.8-1.6 ppm (m, 22H): Overlapping methylene and methyl protons of the alkyl chains.

Expected ¹³C NMR Spectral Data for n-Heptyl Heptanoate:

  • ~174 ppm: C =O

  • ~64 ppm: -COO-C H₂-

  • ~34 ppm: -C H₂-COO-

  • ~14-32 ppm: Alkyl chain carbons.

The NMR spectra of the branched isomers will show distinct splitting patterns and chemical shifts for the protons and carbons near the branching point, allowing for their structural elucidation.

Protocol 4: Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation and Conditions:

  • FTIR Spectrometer: With a suitable sample holder (e.g., NaCl plates for liquid samples).

  • Scan Range: 4000-400 cm⁻¹.

Sample Preparation:

  • Apply a thin film of the neat liquid ester between two NaCl plates.

Expected FTIR Spectral Data:

  • ~2950-2850 cm⁻¹: C-H stretching vibrations of the alkyl chains.

  • ~1740 cm⁻¹: Strong C=O stretching vibration characteristic of the ester functional group.

  • ~1250-1000 cm⁻¹: C-O stretching vibrations.

The FTIR spectra of the isomers will be very similar, as they all contain the same functional groups. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed.

Biological Activity and Signaling Pathways

While n-heptyl heptanoate itself has reported weak antimicrobial activity, branched-chain fatty acid esters, as a class, have garnered significant interest for their diverse biological activities, including anti-inflammatory and antimicrobial properties.[1] Research suggests that some branched-chain fatty acid methyl esters (BCFAMEs) can exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[1]

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some branched-chain fatty acid esters have been shown to inhibit the activation of the IKK complex, thereby preventing IκBα degradation and keeping NF-κB in its inactive state in the cytoplasm.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) p_IkBa->NFkB IκBα degradation releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to BCFAE Branched-Chain Fatty Acid Ester BCFAE->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes

Inhibition of the NF-κB signaling pathway by branched-chain fatty acid esters.

Conclusion

This comparative guide highlights the key differences and similarities between n-heptyl heptanoate and its selected branched-chain isomers. While sharing the same molecular formula, their structural variations are predicted to lead to distinct physicochemical properties. The provided experimental protocols offer a robust framework for the synthesis and detailed characterization of these compounds. Furthermore, the exploration of the biological activities of related branched-chain esters suggests that the isomers of this compound may possess interesting and potentially useful pharmacological properties, particularly in the modulation of inflammatory pathways. Further experimental investigation into the specific properties and biological activities of these isomers is warranted to fully unlock their potential in various scientific and industrial applications, including drug development.

References

A Comparative Guide to Heptyl Heptanoate and Other Fatty Acid Esters in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cosmetic science, the selection of emollients is a critical determinant of a product's sensory profile, efficacy, and consumer acceptance. Fatty acid esters are a cornerstone of modern formulations, offering a wide spectrum of textures and skin benefits. This guide provides an objective comparison of heptyl heptanoate against other commonly used fatty acid esters, namely isopropyl myristate and caprylic/capric triglyceride. While direct comparative studies are limited, this analysis synthesizes available data on their individual properties and outlines the standard experimental protocols for their evaluation.

Introduction to Fatty Acid Esters in Cosmetics

Fatty acid esters are synthesized from fatty acids and alcohols and are prized for their versatility as emollients, skin-conditioning agents, and solvents in cosmetic formulations.[1][2] They play a crucial role in modulating the tactile properties of a product, improving spreadability, and influencing the skin's barrier function.[3][4] The choice of a specific ester can significantly impact the final formulation's performance, from providing a light, non-greasy feel to offering a more substantive, occlusive layer.

This compound , a straight-chain ester of heptanoic acid and heptyl alcohol, is recognized for its emollient and skin-conditioning properties.[5] It is characterized by its low volatility and is used in a variety of cosmetic products.[1]

Isopropyl Myristate is a branched-chain ester of isopropyl alcohol and myristic acid. It is a well-known emollient that is valued for its ability to reduce the greasy feel of other ingredients and enhance skin penetration.

Caprylic/Capric Triglyceride is a mixed triester of glycerin with caprylic and capric acids, which are medium-chain fatty acids.[6] It is a popular emollient due to its excellent stability, non-greasy feel, and compatibility with a wide range of cosmetic ingredients.[7][8][9]

Comparative Analysis of Physicochemical and Sensory Properties

The performance of a fatty acid ester in a cosmetic formulation is largely dictated by its physicochemical properties. These properties, in turn, influence the sensory experience for the consumer. The following table summarizes the key properties of this compound, isopropyl myristate, and caprylic/capric triglyceride based on available data.

PropertyThis compoundIsopropyl MyristateCaprylic/Capric Triglyceride
INCI Name This compoundIsopropyl MyristateCaprylic/Capric Triglyceride
Chemical Structure Straight-chain esterBranched-chain esterMixed triester
Molecular Weight ~228.37 g/mol [1][10]~270.45 g/mol ~500 g/mol
Appearance Colorless, clear oily liquid[11]Colorless, oily liquidClear, colorless to light yellow liquid
Solubility in Water Insoluble[1][11]InsolubleInsoluble
Sensory Profile Grassy, green, fruity odor[10]Low viscosity, non-greasy feelLight, non-greasy, silky feel[12]
Spreadability GoodExcellentExcellent
Key Features Emollient, skin-conditioning agent[5]Penetration enhancer, reduces greasinessHighly stable, good solvent, excellent emollient[6][12]

Experimental Protocols for Performance Evaluation

To objectively compare the performance of this compound and other fatty acid esters, a battery of standardized in-vivo and in-vitro tests are employed. These protocols are essential for substantiating claims related to skin hydration, barrier function, and sensory perception.

Skin Hydration Assessment (Corneometry)

Objective: To measure the hydration level of the stratum corneum after the application of a cosmetic formulation containing the test ester.

Methodology:

  • Subjects: A panel of healthy volunteers with normal to dry skin.

  • Instrumentation: A Corneometer®, which measures the electrical capacitance of the skin. The capacitance is proportional to the water content in the epidermis.

  • Procedure:

    • Baseline hydration measurements are taken on designated test areas on the forearms.

    • A standardized amount of the test formulation is applied to the respective areas.

    • Hydration levels are measured at predetermined time intervals (e.g., 1, 2, 4, 8, and 24 hours) post-application.

    • An untreated area serves as a control.

  • Data Analysis: The change in skin hydration from baseline is calculated for each time point and compared between the different formulations.

G Experimental Workflow: Skin Hydration (Corneometry) cluster_0 Pre-Application cluster_1 Application cluster_2 Post-Application cluster_3 Analysis start Subject Acclimatization baseline Baseline Corneometer Reading start->baseline apply Apply Test Formulations baseline->apply measurement Corneometer Readings at T1, T2, T4, T8, T24h apply->measurement analysis Data Analysis & Comparison measurement->analysis

Experimental Workflow for Corneometry
Transepidermal Water Loss (TEWL) Measurement

Objective: To assess the effect of the test ester on the skin's barrier function by measuring the rate of water evaporation from the skin surface. A lower TEWL value indicates a more intact skin barrier.

Methodology:

  • Subjects: A panel of healthy volunteers.

  • Instrumentation: A Tewameter® or similar evaporimeter.

  • Procedure:

    • Subjects acclimatize to a controlled environment (temperature and humidity).

    • Baseline TEWL measurements are taken on the test areas.

    • A standardized amount of the test formulation is applied.

    • TEWL is measured at specified time points after application.

    • An untreated control site is also measured.

  • Data Analysis: The percentage reduction in TEWL compared to the baseline and the untreated control is calculated to determine the occlusivity and barrier-enhancing properties of the ester.

G Experimental Workflow: TEWL Measurement cluster_0 Preparation cluster_1 Intervention cluster_2 Measurement cluster_3 Evaluation acclimatize Subject Acclimatization in Controlled Environment baseline Baseline TEWL Reading acclimatize->baseline apply Application of Test Formulations baseline->apply post_measurement TEWL Readings at Predetermined Intervals apply->post_measurement data_analysis Statistical Analysis of TEWL Reduction post_measurement->data_analysis

Experimental Workflow for TEWL Measurement
Sensory Evaluation

Objective: To quantify the sensory attributes of cosmetic formulations containing different fatty acid esters.

Methodology:

  • Panelists: A trained panel of 10-15 individuals who can identify and rate the intensity of various sensory characteristics.[13][14]

  • Procedure:

    • Standardized amounts of the blind-coded test formulations are provided to the panelists.

    • Panelists apply the product to a designated area of their skin (e.g., forearm).

    • Sensory attributes are evaluated at different time points: during application, immediately after, and after a set period (e.g., 5-10 minutes).

    • Attributes to be evaluated include: spreadability, absorbency, slipperiness, greasiness, tackiness, and after-feel (e.g., softness, silkiness).

  • Data Analysis: The intensity of each attribute is rated on a linear scale (e.g., 1 to 10). The data is then statistically analyzed to generate a sensory profile for each formulation, often visualized in a spider-web chart.[13][14]

G Experimental Workflow: Sensory Evaluation cluster_0 Setup cluster_1 Evaluation Protocol cluster_2 Data Processing panel Trained Sensory Panel Selection application Standardized Product Application panel->application samples Preparation of Blind-Coded Samples samples->application evaluation Evaluation of Sensory Attributes at T0, T5min, T10min application->evaluation scoring Rating of Attributes on a Linear Scale evaluation->scoring analysis Statistical Analysis & Sensory Profile Generation scoring->analysis

Experimental Workflow for Sensory Evaluation

Mechanism of Action: Skin Barrier Enhancement

Fatty acid esters primarily enhance the skin barrier through their emollient and occlusive properties. They form a thin, hydrophobic film on the skin's surface, which helps to reduce transepidermal water loss. Furthermore, they can integrate into the lipid matrix of the stratum corneum, improving its flexibility and integrity.

G Mechanism of Skin Barrier Enhancement by Fatty Acid Esters cluster_0 Stratum Corneum Interaction cluster_1 Skin Barrier Effects cluster_2 Overall Outcome ester Topical Application of Fatty Acid Ester film Formation of a Hydrophobic Film ester->film integration Integration into Intercellular Lipid Matrix ester->integration tewl Reduced Transepidermal Water Loss (TEWL) film->tewl flexibility Improved Stratum Corneum Flexibility integration->flexibility hydration Increased Skin Hydration tewl->hydration outcome Enhanced Skin Barrier Function hydration->outcome flexibility->outcome

Mechanism of Skin Barrier Enhancement

Conclusion

This compound, isopropyl myristate, and caprylic/capric triglyceride each offer a unique set of properties that can be leveraged in cosmetic formulations. This compound provides good emollience and skin conditioning. Isopropyl myristate is an excellent choice for reducing greasiness and enhancing the penetration of active ingredients. Caprylic/capric triglyceride is a highly versatile and stable emollient with a light skin feel.

The selection of the most appropriate ester will depend on the specific formulation goals, including the desired sensory profile, the need for solvency, and the target skin type. The experimental protocols detailed in this guide provide a framework for the objective evaluation and comparison of these and other fatty acid esters, enabling formulators to make data-driven decisions in the development of innovative and effective cosmetic products. Further direct comparative studies are warranted to provide a more nuanced understanding of the relative performance of these valuable cosmetic ingredients.

References

A Comparative Guide to the Performance of Heptyl Heptanoate Versus Commercial Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Plasticizers are crucial additives that impart flexibility, durability, and processability to polymeric materials. The selection of an appropriate plasticizer is particularly critical in sensitive applications such as medical devices and drug delivery systems, where performance, safety, and material integrity are paramount. Heptyl heptanoate, a fatty acid ester, presents a potential alternative to traditional phthalate-based plasticizers. However, a comprehensive evaluation of its performance is necessary to determine its suitability.

Due to a lack of specific published experimental data on this compound as a plasticizer, this guide provides a robust framework for its evaluation against established commercial alternatives like Di(2-ethylhexyl) phthalate (DEHP) and Di(2-ethylhexyl) terephthalate (DOTP).[1] This document outlines the standardized methodologies for key performance assessments and presents typical data for commercial plasticizers to serve as a benchmark for future studies. The primary polymer of interest for such applications is often Poly(vinyl chloride) (PVC).[1]

The key performance indicators for plasticizers include mechanical properties, thermal properties, and resistance to migration.[1] This guide details the experimental protocols for measuring these indicators and provides a logical framework for comparing a novel plasticizer like this compound with industry standards. Researchers are encouraged to use the described protocols to generate the necessary data for a comprehensive comparison.

Comparative Performance Data (Benchmark)

The following table summarizes typical performance data for common commercial plasticizers in PVC formulations. This data serves as a benchmark for evaluating the performance of this compound.

Performance MetricDEHP (Di(2-ethylhexyl) phthalate)DOTP (Di(2-ethylhexyl) terephthalate)This compound
Mechanical Properties Data to be generated
Tensile Strength (MPa)15 - 2520 - 30
Elongation at Break (%)250 - 400250 - 350
100% Modulus (MPa)8 - 1210 - 15
Thermal Properties Data to be generated
Glass Transition Temp. (°C)-40 to -50-45 to -55
Decomposition Temp. (°C)~200 - 220~210 - 230
Migration Resistance Data to be generated
Weight Loss in Hexane (%)5 - 153 - 10
Weight Loss in Oil (%)10 - 205 - 15

Experimental Protocols

A thorough assessment of a novel plasticizer involves a series of standardized tests to quantify its effect on the polymer matrix.

Evaluation of Mechanical Properties

The plasticizing effect on the mechanical properties of a polymer is typically evaluated by measuring its tensile strength, elongation at break, and modulus of elasticity.[1][2] These parameters indicate the material's ability to withstand stress and its flexibility.

Experimental Protocol: Tensile Properties (ASTM D638 / ASTM D2284) [1][2]

  • Specimen Preparation: PVC films are prepared with a defined concentration of the plasticizer (e.g., 30-50 parts per hundred of resin - phr).[1] The films are then conditioned in a controlled environment.[2]

  • Testing Procedure: Dumbbell-shaped specimens are cut from the conditioned PVC film.[3] A Universal Testing Machine (UTM) is used to subject the specimens to tensile stress until failure.[2][3]

  • Data Analysis: The force and elongation are recorded to generate a stress-strain curve, from which tensile strength, elongation at break, and modulus of elasticity are calculated.[3]

Analysis of Thermal Properties

Thermal analysis is crucial for determining the effect of a plasticizer on the processing temperature and the service temperature range of the polymer. The key parameters are the glass transition temperature (Tg) and thermal stability.[1]

Experimental Protocol: Glass Transition Temperature (DSC)

  • Apparatus: Differential Scanning Calorimeter (DSC).[4]

  • Sample Preparation: A small sample (5-10 mg) of the plasticized PVC is hermetically sealed in an aluminum pan.[1][3]

  • Analysis: The sample is heated at a controlled rate (e.g., 10°C/min) in the DSC instrument under an inert atmosphere.[1][3] The heat flow to the sample is measured relative to an empty reference pan. The Tg is determined from the midpoint of the step transition in the heat flow curve.[3]

Experimental Protocol: Thermal Stability (TGA)

  • Apparatus: Thermogravimetric Analyzer (TGA).[5]

  • Sample Preparation: A small, known weight of the plasticized PVC sample is placed in the TGA furnace.[5]

  • Analysis: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere.[1][5] The mass of the sample is continuously monitored as a function of temperature. The temperature at which significant weight loss occurs indicates the material's thermal stability.[1][5] The aromatic ring in heptyl 4-aminobenzoate, a similar compound, is suggested to potentially contribute to slightly higher thermal stability compared to some aliphatic plasticizers.[1]

Assessment of Migration Resistance

For applications in the medical and pharmaceutical fields, the extent to which a plasticizer migrates out of the polymer matrix is a critical safety and performance parameter.[1] Plasticizer migration can occur through volatilization, exudation, and extraction.[6]

Experimental Protocol: Solvent Extraction (ASTM D1239)

  • Sample Preparation: A pre-weighed sample of the plasticized PVC film with a known surface area is prepared.[1]

  • Extraction: The sample is immersed in a specific solvent (e.g., hexane, ethanol, or water) for a defined period (e.g., 24 hours) at a controlled temperature.[1][5]

  • Analysis: After immersion, the sample is removed, dried, and re-weighed. The percentage weight loss of the sample corresponds to the amount of plasticizer that has migrated into the solvent.[5] The migration resistance of this compound would depend on its molecular weight and its compatibility with the PVC matrix; higher molecular weight and good compatibility generally lead to lower migration.[1]

Visualizations

To aid in the understanding of the evaluation process, the following diagrams illustrate the key experimental workflows and logical relationships.

G Experimental Workflow for Plasticizer Evaluation cluster_prep Material Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison P1 PVC Resin + this compound P2 Blending & Compounding P1->P2 P3 Film/Specimen Preparation P2->P3 T1 Mechanical Testing (ASTM D638) P3->T1 T2 Thermal Analysis (DSC & TGA) P3->T2 T3 Migration Resistance (ASTM D1239) P3->T3 A1 Tensile Strength, Elongation, Modulus T1->A1 A2 Glass Transition & Decomposition Temp. T2->A2 A3 Weight Loss (%) T3->A3 C1 Compare to Commercial Plasticizers (DEHP, DOTP) A1->C1 A2->C1 A3->C1

Caption: Workflow for evaluating a novel plasticizer.

G Key Plasticizer Performance Relationships Plast Plasticizer Properties (this compound) Comp Polymer Compatibility Plast->Comp influences Mech Improved Flexibility (Lower Modulus) Therm Wider Service Temp. (Lower Tg) Migr Enhanced Safety & Durability (Low Migration) Comp->Mech Comp->Therm Comp->Migr

Caption: Key plasticizer performance relationships.

Conclusion

The performance of this compound as a plasticizer will be dictated by a combination of its molecular structure and its interaction with the polymer matrix.[1] Its ester structure suggests it would be compatible with PVC.[5] A thorough evaluation of its mechanical, thermal, and migration properties using the standardized protocols outlined in this guide is essential to determine its suitability as a viable and safe alternative to conventional plasticizers like DEHP and DOTP.[1] The development and adoption of novel, potentially bio-based plasticizers are crucial for the advancement of safer and more sustainable polymer materials.[5]

References

Cross-Validation of GC-MS and NMR Data for the Unambiguous Identification of Heptyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of chemical analysis, the precise identification of compounds is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the identification of heptyl heptanoate, a common fragrance and flavor agent. By presenting detailed experimental protocols and comparative data, this document serves as a valuable resource for researchers requiring confident structural elucidation.

Executive Summary

Both GC-MS and NMR spectroscopy are powerful techniques for the identification of volatile and semi-volatile organic compounds like this compound. GC-MS provides sensitive detection and detailed fragmentation information, which is invaluable for determining the molecular weight and identifying characteristic fragments. NMR spectroscopy, on the other hand, offers a detailed map of the molecular structure by probing the chemical environment of each proton and carbon atom. The cross-validation of data from these two orthogonal techniques provides a robust and unambiguous identification of the target compound, minimizing the potential for misidentification.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data obtained from GC-MS and NMR analysis of this compound.

Table 1: GC-MS Data for this compound

ParameterValue
Retention Time (min)Varies with method
Molecular Ion [M]+ (m/z)228
Key Fragment Ions (m/z)131, 113, 98, 85, 70, 57, 43
Base Peak (m/z)43

Table 2: ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.06Triplet2H-O-CH₂ -(CH₂)₅-CH₃
~2.28Triplet2H-CO-CH₂ -(CH₂)₄-CH₃
~1.62Multiplet4H-O-CH₂-CH₂ - & -CO-CH₂-CH₂ -
~1.29Multiplet16H-(CH₂ )₄-CH₃ & -(CH₂ )₃-CH₃
~0.88Triplet6H-CH₂-CH₃ (both ends)

Table 3: ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (ppm)Assignment
~173.9C =O
~64.4-O-CH₂ -
~34.4-CO-CH₂ -
~31.8, 31.6Methylene carbons in chains
~29.1, 28.9, 28.6Methylene carbons in chains
~25.9, 25.0Methylene carbons in chains
~22.6, 22.5Methylene carbons in chains
~14.1-CH₃ (both ends)

Experimental Protocols

Detailed methodologies for the GC-MS and NMR analyses are provided below to ensure reproducibility.

GC-MS Analysis Protocol

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as hexane or ethyl acetate.

  • Perform serial dilutions to a final concentration of approximately 10 µg/mL for analysis.

2. Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

3. GC-MS Parameters:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

NMR Analysis Protocol

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Probe: 5 mm BBFO probe.

3. NMR Parameters:

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-validation of GC-MS and NMR data for the identification of this compound.

CrossValidationWorkflow cluster_GCMS GC-MS Analysis cluster_NMR NMR Analysis gcms_sample This compound Sample gcms_prep Sample Preparation (Dilution in Hexane) gcms_sample->gcms_prep gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_data Obtain Mass Spectrum & Retention Time gcms_analysis->gcms_data gcms_interpretation Analyze Fragmentation (m/z 228, 131, 43) gcms_data->gcms_interpretation cross_validation Cross-Validation gcms_interpretation->cross_validation Molecular Weight & Key Fragments nmr_sample This compound Sample nmr_prep Sample Preparation (Dissolve in CDCl3 with TMS) nmr_sample->nmr_prep nmr_analysis 1H & 13C NMR Spectroscopy nmr_prep->nmr_analysis nmr_data Obtain 1H & 13C Spectra nmr_analysis->nmr_data nmr_interpretation Assign Chemical Shifts & Coupling Constants nmr_data->nmr_interpretation nmr_interpretation->cross_validation Structural Connectivity final_id Unambiguous Identification of This compound cross_validation->final_id

Caption: Cross-validation workflow for this compound identification.

By integrating the fragmentation data from GC-MS with the detailed structural information from NMR, a conclusive and scientifically sound identification of this compound can be achieved. This dual-technique approach is highly recommended for quality control, regulatory submissions, and any research where chemical identity is critical.

A Comparative Guide to Inter-Laboratory Analysis of Heptyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

The primary techniques for the analysis of volatile and semi-volatile compounds like heptyl heptanoate are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][2][3] The choice between these methods depends on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation.[1]

Comparison of Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is often considered the gold standard for its high sensitivity and specificity, providing structural information that confirms the analyte's identity.[1] Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and more cost-effective alternative, well-suited for routine quantification when the analyte's identity is established.[1] HPLC can also be employed, particularly when dealing with complex matrices or when GC is not available, though it may require derivatization for sensitive detection of non-UV active esters.[1][3][4]

Table 1: Performance Comparison of Analytical Methods for Ester Analysis

ParameterGC-FIDGC-MSHPLC-UV
Specificity GoodExcellentGood (can be affected by co-eluting impurities)[5]
Sensitivity (LOD/LOQ) ng/mL rangepg/mL to low ng/mL range[5]ng/mL range (may require derivatization)[5]
Linearity (R²) ≥ 0.99≥ 0.99≥ 0.999[5]
Accuracy (% Recovery) Typically 95-105%Typically 95-105%[5]98-102%[5]
Precision (%RSD) ≤ 15%≤ 7.2%[5]≤ 2.0%[5]
Typical Use Case Routine quality control, quantification of known analytes.[1]Identification and quantification, analysis in complex matrices.[1]Analysis of non-volatile or thermally labile compounds.

Note: The values presented are typical and may vary depending on the specific method, instrumentation, and sample matrix.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results across different laboratories. Below are general protocols for the analysis of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the sensitive and selective quantification of this compound.

  • Sample Preparation : For complex matrices, a headspace solid-phase microextraction (HS-SPME) can be used to extract and concentrate the volatile this compound.[1]

    • Place a known amount of the sample into a headspace vial.

    • Add an appropriate internal standard (e.g., a deuterated analog) for accurate quantification.

    • Heat the vial and expose an SPME fiber to the headspace to adsorb the volatile compounds.

  • GC-MS Analysis :

    • Injector : Split/splitless inlet.

    • Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas : Helium at a constant flow rate.

    • Oven Temperature Program : An initial temperature hold followed by a ramp to a final temperature to ensure separation from other matrix components.

    • MS Detector : Electron Ionization (EI) source with a quadrupole mass analyzer, scanning a mass range that includes the characteristic ions of this compound.

  • Quantification : Create a calibration curve using standards of known concentrations. The quantification is based on the peak area ratio of the analyte to the internal standard.

High-Performance Liquid Chromatography (HPLC) Protocol

For non-UV active esters like this compound, derivatization may be necessary for sensitive UV detection.[1]

  • Sample Preparation and Derivatization :

    • Hydrolysis : The ester is hydrolyzed to heptanoic acid using an alkaline solution (e.g., methanolic KOH).[3]

    • Extraction : The resulting heptanoic acid is extracted into an organic solvent after acidification.

    • Derivatization : The extracted heptanoic acid is reacted with a UV-active reagent (e.g., p-bromophenacyl bromide) to form a chromophoric derivative.[1]

  • HPLC Analysis :

    • Column : A reverse-phase column (e.g., C18).

    • Mobile Phase : A gradient of acetonitrile and water.[4]

    • Detector : UV-Vis detector set to the maximum absorbance wavelength of the derivatized analyte.

  • Quantification : A calibration curve is generated using derivatized standards of known concentrations.

Method Validation in an Inter-Laboratory Context

To ensure consistency and reliability of results between different laboratories, analytical methods must be validated.[6] Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include specificity, accuracy, precision, sensitivity (LOD and LOQ), linearity, and robustness.[5][6]

Table 2: Key Parameters for Inter-Laboratory Method Validation

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte in the presence of other components.[6]No interference at the retention time of the analyte.
Accuracy The closeness of the measured value to the true value.[6]80-120% recovery.
Precision The closeness of agreement between a series of measurements.[6]Repeatability (intra-day) RSD ≤ 15%, Intermediate precision (inter-day) RSD ≤ 20%.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[6]Correlation coefficient (R²) ≥ 0.99.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.[5]Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[5]Signal-to-noise ratio of 10:1.
Robustness The capacity of a method to remain unaffected by small, deliberate variations in method parameters.[5]System suitability parameters remain within acceptable limits.

Visualizing Workflows

The following diagrams illustrate the typical workflows for sample analysis and inter-laboratory proficiency testing.

GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample InternalStandard Add Internal Standard Sample->InternalStandard Extraction HS-SPME InternalStandard->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: Workflow for this compound Analysis using GC-MS.

Inter-laboratory Study Logic cluster_labs Participating Laboratories Coordinator Coordinating Laboratory SamplePrep Prepare & Distribute Homogeneous Samples Coordinator->SamplePrep LabA Lab A SamplePrep->LabA LabB Lab B SamplePrep->LabB LabC Lab C SamplePrep->LabC LabN Lab ...N SamplePrep->LabN Analysis Sample Analysis (Standardized Protocol) LabA->Analysis LabB->Analysis LabC->Analysis LabN->Analysis Results Submit Results to Coordinator Analysis->Results Stats Statistical Analysis (e.g., Horwitz Ratio) Results->Stats Report Final Report on Method Performance Stats->Report

Caption: Logical flow of an inter-laboratory proficiency testing study.

References

Comparing the efficacy of different catalysts for heptyl heptanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of heptyl heptanoate, an ester with applications in flavors, fragrances, and as a specialty solvent, is a reaction of significant interest. The efficiency of this synthesis is critically dependent on the choice of catalyst. This guide provides an objective comparison of three common types of catalysts used for the esterification of heptanoic acid with heptanol: a homogeneous acid catalyst (sulfuric acid), a heterogeneous solid acid catalyst (Amberlyst-15), and an enzymatic catalyst (immobilized lipase Novozym 435). The comparison is based on experimental data from studies on the synthesis of this compound and structurally similar esters.

At a Glance: Performance Comparison of Catalysts

The selection of a catalyst for this compound synthesis involves a trade-off between reaction speed, product yield, catalyst reusability, and overall process sustainability. The following table summarizes the key quantitative performance indicators for each catalyst type.

Catalyst TypeCatalystTypical Reaction Temperature (°C)Typical Reaction Time (hours)Reported Yield (%)Catalyst Reusability
Homogeneous Acid Sulfuric Acid (H₂SO₄)110-140 (Reflux)1-10>90[1]Not readily reusable
Heterogeneous Acid Amberlyst-1575-1402-8>95[2]Readily reusable[3]
Enzymatic Novozym 435 (Immobilized Lipase)40-6024-36>90[4]Readily reusable

In-Depth Catalyst Comparison

Homogeneous Acid Catalyst: Sulfuric Acid

Sulfuric acid is a traditional and highly effective catalyst for Fischer-Speier esterification[5]. Its key advantages are its low cost and high catalytic activity, which can lead to rapid reaction rates and high yields[1].

Advantages:

  • High reaction rates.

  • Low cost.

  • Readily available.

Disadvantages:

  • Difficult to separate from the reaction mixture, requiring neutralization and washing steps that generate corrosive waste.

  • Not easily reusable.

  • Can promote side reactions such as dehydration of the alcohol at higher temperatures[5].

Heterogeneous Solid Acid Catalyst: Amberlyst-15

Amberlyst-15 is a macroreticular polystyrene-based ion-exchange resin with strongly acidic sulfonic groups[6]. It functions as a solid acid catalyst, offering several advantages over homogeneous catalysts.

Advantages:

  • Easily separated from the reaction mixture by simple filtration[3].

  • Reusable for multiple reaction cycles with minimal loss of activity[3].

  • Reduced corrosion and waste generation.

  • High yields, often exceeding 95% for similar esterifications[2].

Disadvantages:

  • Higher initial cost compared to sulfuric acid.

  • May have mass transfer limitations compared to homogeneous catalysts, potentially requiring slightly longer reaction times or higher temperatures[7].

Enzymatic Catalyst: Novozym 435

Novozym 435 is an immobilized form of Candida antarctica lipase B, a highly efficient biocatalyst for ester synthesis[4]. It offers a green and highly selective alternative to chemical catalysis.

Advantages:

  • High selectivity, minimizing side product formation.

  • Operates under mild reaction conditions (lower temperature), reducing energy consumption and preventing thermal degradation of products.

  • Environmentally friendly and biodegradable.

  • Easily recovered and reused[4].

Disadvantages:

  • Significantly higher cost compared to acid catalysts.

  • Slower reaction rates, typically requiring longer reaction times.

  • Susceptible to denaturation at temperatures above its optimal range (typically >60-70°C)[8].

Experimental Protocols

Detailed methodologies for the synthesis of this compound using each type of catalyst are provided below. These protocols are based on established methods for similar esterification reactions.

Protocol 1: Synthesis of this compound using Sulfuric Acid

Materials:

  • Heptanoic acid

  • Heptanol

  • Concentrated sulfuric acid

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Apparatus:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

Procedure:

  • Set up the round-bottom flask with the Dean-Stark trap and reflux condenser.

  • To the flask, add heptanoic acid (1.0 equivalent), heptanol (1.5-3.0 equivalents), and toluene. The use of excess heptanol helps to drive the reaction equilibrium towards the product[5].

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the stirred reaction mixture.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed.

  • Continue refluxing until no more water is collected, indicating the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine[1].

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent and excess heptanol under reduced pressure to obtain the crude this compound, which can be further purified by vacuum distillation.

Protocol 2: Synthesis of this compound using Amberlyst-15

Materials:

  • Heptanoic acid

  • Heptanol

  • Amberlyst-15 resin

  • Toluene (optional, for azeotropic water removal)

Apparatus:

  • Round-bottom flask

  • Reflux condenser (with or without Dean-Stark apparatus)

  • Heating mantle with magnetic stirrer

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add heptanoic acid (1.0 equivalent), heptanol (1.2-2.0 equivalents), and Amberlyst-15 (typically 5-15% by weight of the limiting reactant).

  • If desired, add toluene and set up for azeotropic water removal using a Dean-Stark trap.

  • Heat the mixture to the desired reaction temperature (e.g., 90-120°C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., GC, TLC, or titration of the acid).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the Amberlyst-15 catalyst by filtration. The catalyst can be washed with a solvent and dried for reuse.

  • If a solvent was used, remove it under reduced pressure. The excess heptanol can also be removed by vacuum distillation to yield the purified this compound.

Protocol 3: Synthesis of this compound using Novozym 435

Materials:

  • Heptanoic acid

  • Heptanol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Molecular sieves (optional, to remove water)

Apparatus:

  • Screw-capped flask or round-bottom flask

  • Thermostatted water bath or heating plate with magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a screw-capped flask, combine heptanoic acid (1.0 equivalent) and heptanol (e.g., in a 1:1 to 1:2 molar ratio). A solvent-free system is often preferred for enzymatic esterification[4].

  • Add Novozym 435 (typically 5-10% by weight of the total substrates).

  • If desired, add molecular sieves to adsorb the water produced during the reaction, which helps to shift the equilibrium towards the product[4].

  • Place the flask in a thermostatted shaker or on a heating plate with a magnetic stirrer at the optimal temperature for the enzyme (typically 40-50°C) and with adequate agitation (e.g., 200 rpm)[4].

  • Monitor the reaction progress over time (e.g., 24-36 hours) by taking small aliquots and analyzing the conversion by GC or titration of the remaining acid[4].

  • Once the desired conversion is reached, stop the reaction.

  • Separate the immobilized enzyme by filtration. The recovered enzyme can be washed and reused.

  • The reaction mixture, containing the this compound and any unreacted starting materials, can be purified by vacuum distillation.

Visualizing the Process

To better understand the experimental workflow and the decision-making process for catalyst selection, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Mix Heptanoic Acid and Heptanol Catalyst 2. Add Catalyst (H₂SO₄ / Amberlyst-15 / Novozym 435) Reactants->Catalyst Reaction_Setup 3. Set up Reaction Apparatus (e.g., with Reflux/Dean-Stark) Catalyst->Reaction_Setup Heating 4. Heat and Stir (Temperature varies with catalyst) Reaction_Setup->Heating Monitoring 5. Monitor Reaction Progress (GC, TLC, Titration) Heating->Monitoring Separation 6. Catalyst Separation (Filtration for Heterogeneous/Enzymatic, Neutralization for Homogeneous) Monitoring->Separation Reaction Complete Purification 7. Purification (Distillation/Solvent Removal) Separation->Purification Analysis 8. Product Analysis (GC, NMR, etc.) Purification->Analysis Catalyst_Selection Catalyst Selection Logic cluster_criteria Decision Criteria cluster_catalysts Recommended Catalyst Start Primary Goal? Cost Lowest Cost? Start->Cost Green Green Chemistry/ Mild Conditions? Start->Green Reuse Catalyst Reusability? Start->Reuse Cost->Reuse No H2SO4 Sulfuric Acid Cost->H2SO4 Yes Green->Cost No Lipase Novozym 435 Green->Lipase Yes Reuse->Green No Amberlyst Amberlyst-15 Reuse->Amberlyst Yes

References

Heptyl Heptanoate vs. Octyl Octanoate: A Comparative Analysis for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical sciences and drug development, the selection of appropriate excipients is a critical determinant of a formulation's stability, efficacy, and overall performance. Among the myriad of choices, fatty acid esters like heptyl heptanoate and octyl octanoate are gaining attention for their utility as solvents, emollients, and penetration enhancers. This guide provides a detailed comparative study of the physicochemical and performance-related properties of this compound and octyl octanoate, supported by established experimental protocols to aid researchers in their selection process.

Physicochemical Properties: A Head-to-Head Comparison

This compound and octyl octanoate are esters derived from medium-chain fatty acids and alcohols. Their chemical structures, while similar, give rise to distinct physicochemical properties that influence their behavior in formulations. A summary of these key properties is presented below.

PropertyThis compoundOctyl OctanoateSource(s)
Molecular Formula C14H28O2C16H32O2[1][2][3][4]
Molecular Weight 228.37 g/mol 256.42 g/mol [1][2][3][4]
Appearance Colorless clear liquidColorless clear liquid[2][5][6][7]
Boiling Point 276-277 °C306-307 °C[1][2][6]
Melting Point -33 °C-18 to -17 °C[2][5][6][7]
Density 0.859-0.865 g/mL at 20°C0.859 g/mL at 25°C[1][2][5][7]
Solubility in Water InsolubleInsoluble (0.06006 mg/L at 25°C)[1][2][3][4][7]
Solubility in Organic Solvents Soluble in ethanol and other non-polar solventsSoluble in alcohol[1][2][3][4]
logP (o/w) 5.4 - 5.886.5[1][2][3][4][6]
Refractive Index 1.428-1.432 at 20°C1.435-1.439 at 20°C[2][5][6][7]
Flash Point 120 °C139.44 °C[5][6]

Performance in Pharmaceutical Formulations

Both this compound and octyl octanoate are utilized in pharmaceutical and cosmetic formulations for their emollient and solvent properties.[1][8] In the context of drug delivery, their lipophilic nature makes them suitable for dissolving hydrophobic active pharmaceutical ingredients (APIs) and enhancing their penetration through biological membranes.[1][8]

Octyl octanoate is specifically mentioned for its role as a penetration enhancer in topical formulations.[8] The higher lipophilicity of octyl octanoate, as indicated by its greater logP value, suggests it may have a more pronounced interaction with the lipid bilayers of the stratum corneum, potentially leading to superior skin penetration enhancement compared to this compound. However, this increased lipophilicity might also lead to greater retention within the skin layers, which could be advantageous for localized drug delivery.

Experimental Protocols for Comparative Evaluation

To provide quantitative, comparative data on the performance of these two esters, the following experimental protocols are proposed.

Solubility Study of a Model Hydrophobic API

Objective: To determine and compare the saturation solubility of a model hydrophobic API (e.g., ketoprofen, ibuprofen) in this compound and octyl octanoate.

Methodology:

  • Add an excess amount of the model API to a known volume of either this compound or octyl octanoate in separate sealed vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved API.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent (e.g., acetonitrile).

  • Analyze the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10]

  • The experiment should be performed in triplicate for each ester.

In Vitro Skin Permeation Study

Objective: To compare the efficacy of this compound and octyl octanoate as skin penetration enhancers for a topically applied API.

Methodology:

  • Prepare formulations of a model API (e.g., a fluorescent dye or a commercially available topical drug) in both this compound and octyl octanoate at the same concentration.

  • Use a Franz diffusion cell apparatus with excised human or animal skin as the membrane.

  • Mount the skin on the diffusion cell, separating the donor and receptor compartments.

  • Apply a finite dose of the formulation to the stratum corneum side in the donor compartment.

  • The receptor compartment should be filled with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace them with fresh buffer.

  • Analyze the concentration of the API in the collected samples using a suitable analytical technique (e.g., HPLC, fluorescence spectroscopy).

  • Calculate the cumulative amount of API permeated per unit area and the steady-state flux for each formulation.

Logical Workflow for Excipient Selection

The selection of an appropriate ester for a specific formulation can be guided by a systematic workflow.

Excipient_Selection_Workflow start Define Target Product Profile (e.g., topical, oral, injectable) api_char Characterize API Properties (Solubility, Lipophilicity) start->api_char ester_select Initial Excipient Screening: This compound vs. Octyl Octanoate api_char->ester_select sol_study Conduct Solubility Studies ester_select->sol_study compat_study Perform API-Excipient Compatibility Studies ester_select->compat_study form_dev Formulation Development (e.g., emulsion, microemulsion, solution) sol_study->form_dev compat_study->form_dev perf_test Performance Testing (e.g., In Vitro Permeation) form_dev->perf_test stability_test Stability Studies (Physical and Chemical) form_dev->stability_test final_select Final Excipient Selection and Formulation Optimization perf_test->final_select stability_test->final_select end Final Formulation final_select->end

Caption: Workflow for selecting between this compound and octyl octanoate as a pharmaceutical excipient.

Role in Drug Permeation

The primary role of these esters as penetration enhancers is to transiently disrupt the highly organized structure of the stratum corneum, thereby facilitating the diffusion of the API through the skin.

Drug_Permeation_Pathway ester This compound or Octyl Octanoate sc Stratum Corneum (Lipid Bilayer) ester->sc intercalates disruption Disruption of Lipid Bilayer Fluidity sc->disruption permeation Enhanced API Permeation disruption->permeation api API in Formulation api->sc diffuses epidermis Viable Epidermis and Dermis permeation->epidermis

Caption: Mechanism of action for ester-based penetration enhancers in topical drug delivery.

Conclusion

Both this compound and octyl octanoate are valuable excipients for pharmaceutical formulations, particularly for hydrophobic drugs. The choice between them will depend on the specific requirements of the formulation. Octyl octanoate's higher lipophilicity may offer advantages in terms of skin penetration enhancement, while this compound, with its lower molecular weight and boiling point, might be preferable in other applications. The provided experimental protocols offer a framework for generating the necessary comparative data to make an informed, evidence-based decision in the drug development process.

References

A Comparative Guide to the Accuracy and Precision of Analytical Methods for Heptyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of esters like heptyl heptanoate is critical for applications ranging from flavor and fragrance profiling to quality control in pharmaceutical formulations. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of the primary analytical techniques for the quantification of this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID).

Performance Comparison of Analytical Methods

Gas Chromatography is the cornerstone for the analysis of volatile compounds such as this compound. The choice of detector significantly influences the sensitivity, selectivity, and specificity of the analysis. GC-MS is often considered the gold standard due to its ability to provide structural information, which confirms the analyte's identity, while GC-FID is a robust and cost-effective alternative for routine quantification.[1]

The following table summarizes the typical performance characteristics of GC-MS and GC-FID for the quantification of this compound and structurally similar esters. The data is collated from various validation studies on related esters, providing a reliable benchmark for expected performance.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)Acceptance Criteria
Linearity (r²) ≥ 0.999[2]> 0.999[3]r² ≥ 0.995[4]
Accuracy (% Recovery) 95.25% - 100.29%[5]98% - 102%Typically 80% - 120%
Precision (%RSD)
- Repeatability< 2%[5]< 1.5%[3]RSD < 2%
- Intermediate Precision< 3%< 5%[6]RSD < 5%
Limit of Detection (LOD) 0.003–0.72 µg/L (for similar esters)[6]0.21 to 0.54 µg/mL (for similar esters)[3][6]Method Dependent
Limit of Quantification (LOQ) 1–30 µg/L (for similar esters)[6]0.63 to 1.63 µg/mL (for similar esters)[3][6]Method Dependent
Specificity/Selectivity High (Mass spectral data confirms identity)[6]Moderate (Based on retention time)[6]No interference with analyte peaks

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are typical experimental protocols for the analysis of this compound using GC-MS and GC-FID.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the sensitive and selective quantification of this compound, particularly in complex matrices.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Vial Preparation: Place 10 mL of the sample (e.g., cosmetic product diluted in a suitable solvent, cell culture media) into a 20 mL headspace vial.

  • Internal Standard: Add 10 µL of an internal standard solution, such as deuterated this compound or a similar, non-interfering ester like ethyl nonanoate.

  • Matrix Modification: To enhance the release of volatile compounds, add 1 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the solution.[7]

  • Equilibration: Seal the vial and incubate at 40°C for 15 minutes with agitation to allow for equilibrium to be reached between the sample and the headspace.[7]

  • Extraction: Expose a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 30 minutes at 40°C to adsorb the volatile analytes.[7]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or similar.

  • Mass Spectrometer: Agilent 5975C or similar.

  • GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[8]

  • Injector: Split/splitless injector, operated in splitless mode for the desorption of the SPME fiber.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 10°C/min.

    • Ramp to 220°C at a rate of 20°C/min, hold for 5 minutes.[1]

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400. For higher sensitivity, Selected Ion Monitoring (SIM) can be used, monitoring characteristic ions of this compound (e.g., m/z 43, 57, 98, 131).[9]

3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in the same matrix as the sample, each containing the internal standard at a constant concentration.

  • Analyze the calibration standards using the HS-SPME-GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantify this compound in the samples by applying the generated calibration curve to the measured peak area ratios.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This protocol is a robust and cost-effective method for the routine quantification of this compound when the identity of the analyte is already established.

1. Sample Preparation (Direct Liquid Injection):

  • Dilution: Dilute the sample containing this compound in a suitable volatile solvent (e.g., hexane, ethyl acetate) to a concentration within the linear range of the instrument.

  • Internal Standard: Add an internal standard (e.g., methyl octanoate or another suitable non-interfering ester) to both the sample and calibration standards at a known and constant concentration.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Shimadzu GC-2010 Plus or similar.

  • GC Column: A polar capillary column such as a polyethylene glycol (PEG) column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness) is often used for good separation of esters.

  • Injector: Split/splitless injector.

  • Injector Temperature: 250°C.[10]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.3 mL/min.[10]

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 1 minute.

    • Ramp to 200°C at a rate of 10°C/min.

    • Ramp to 220°C at a rate of 4°C/min, hold for 5 minutes.[10]

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280°C.[10]

3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in the same solvent as the sample, each containing the internal standard at the same concentration.

  • Inject the standards and the samples into the GC-FID system.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the samples based on the calibration curve.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationships in the analytical processes described.

cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Add Internal Standard Add Internal Standard Sample->Add Internal Standard Matrix Modification (optional) Matrix Modification (optional) Add Internal Standard->Matrix Modification (optional) Extraction/Dilution Extraction/Dilution Matrix Modification (optional)->Extraction/Dilution Injection Injection Extraction/Dilution->Injection Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation Detection Detection Chromatographic Separation->Detection Peak Integration Peak Integration Detection->Peak Integration Mass Spectrum (GC-MS) Mass Spectrum (GC-MS) Detection->Mass Spectrum (GC-MS) Identity Confirmation Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification Mass Spectrum (GC-MS)->Quantification MethodSelection Select Analytical Method HighSelectivity High Selectivity & Identity Confirmation Needed? MethodSelection->HighSelectivity RoutineQuant Routine Quantification of Known Analyte? MethodSelection->RoutineQuant GCMS GC-MS GCFID GC-FID HighSelectivity->GCMS Yes HighSelectivity->GCFID No RoutineQuant->GCMS No RoutineQuant->GCFID Yes

References

A Comparative Analysis of the Antimicrobial Efficacy of Medium-Chain Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comprehensive comparison of the antimicrobial properties of various medium-chain fatty acid (MCFA) esters, intended for researchers, scientists, and professionals in drug development. The following sections provide a detailed analysis of their efficacy, the experimental methods used for their evaluation, and a visualization of their mechanisms of action.

Data Presentation: A Comparative Overview of Antimicrobial Activity

The antimicrobial efficacy of medium-chain fatty acid esters is primarily quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the reported values for various esters against a range of common pathogens. Lower MIC and MBC values indicate greater antimicrobial potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Medium-Chain Fatty Acid Monoglycerides against Bacteria

EsterMicroorganismStrainMIC (µg/mL)Reference(s)
Monolaurin (Glycerol Monolaurate) Staphylococcus aureusATCC 2921325[1]
Staphylococcus aureus (MRSA)Clinical Isolates12.5 - 25[1]
Staphylococcus aureusATCC 3359162.5[2]
Escherichia coliKPC-19-0325[1]
Escherichia coli->5000[3]
Monocaprylin Staphylococcus aureusATCC 65381280[4][5][6]
Escherichia coliATCC 87391280[4][5][6]
Dermatophilus congolensis-2.5 mM[7][8]
Monocaprin Staphylococcus aureus-500[9]
Bacillus cereus-1000[9]
Salmonella typhimurium-1000[9]
Escherichia coli-1000[9]
Monomyristin Staphylococcus aureus--[10][11]
Aggregatibacter actinomycetemcomitans--
Escherichia coli--[12]

Table 2: Minimum Inhibitory Concentration (MIC) of Other Medium-Chain Fatty Acid Esters against Bacteria

EsterMicroorganismStrainMIC (µg/mL)Reference(s)
Ethyl Lauroyl Arginate (ELA) Various food spoilage and pathogenic bacteria-Varies[1]
Erythorbyl Laurate Listeria monocytogenes-2 mM (in O/W emulsion)[13]
Staphylococcus aureus-<0.5 mM (in O/W emulsion)[13]
Escherichia coli-2 mM (in O/W emulsion)[13]
Pseudomonas aeruginosa-2 mM (in O/W emulsion)[13]
Sucrose Laurate Staphylococcus aureus--[14]

Table 3: Minimum Inhibitory and Fungicidal Concentrations of Medium-Chain Fatty Acid Esters against Fungi

EsterMicroorganismMIC (µg/mL)MFC (µg/mL)Reference(s)
Monolaurin Candida albicans--[15]
Saccharomyces cerevisiae3201250[16]
Aspergillus niger3202500[16]
Penicillium glaucum160630[16]
Monocaprylin Zygosaccharomyces bailii4 mM-[2][17]
Monomyristin Candida albicans--[10][12][18]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial properties of medium-chain fatty acid esters.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standard broth microdilution method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][19][20]

1. Preparation of Materials:

  • Medium-Chain Fatty Acid Ester Stock Solution: Prepare a concentrated stock solution of the test ester in a suitable solvent (e.g., ethanol or DMSO) to ensure solubility.[21]

  • Bacterial Inoculum: Culture the test microorganism in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[19]

  • 96-Well Microtiter Plate: Use sterile, clear, flat-bottomed 96-well plates.

2. Procedure:

  • Serial Dilution: Add 100 µL of sterile broth to all wells of the microtiter plate. Pipette 100 µL of the stock ester solution into the first well of a row and mix thoroughly. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This will halve the concentration of the ester in each well.

  • Controls:

    • Positive Control: A well containing broth and the bacterial inoculum but no ester.

    • Negative Control: A well containing only broth to check for contamination.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

3. Interpretation of Results:

  • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the ester at which there is no visible growth of the microorganism.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed subsequently to the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[4][6]

1. Procedure:

  • From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a sterile agar plate (e.g., Tryptic Soy Agar).

  • Incubate the agar plates at 37°C for 24 hours.

2. Interpretation of Results:

  • The MBC is defined as the lowest concentration of the ester that results in a ≥99.9% reduction in the initial bacterial count (i.e., no more than 0.1% of the original inoculum survives).

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and workflows related to the antimicrobial properties of medium-chain fatty acid esters.

G Mechanism of Action: Cell Membrane Disruption ester Medium-Chain Fatty Acid Ester insertion Insertion into Lipid Bilayer ester->insertion Interacts with membrane Bacterial Cell Membrane disruption Membrane Disruption membrane->disruption insertion->membrane permeability Increased Permeability disruption->permeability leakage Leakage of Cellular Contents permeability->leakage death Cell Death leakage->death

Mechanism of Action: Cell Membrane Disruption

G Experimental Workflow: Antimicrobial Susceptibility Testing prep_ester Prepare Ester Stock Solution serial_dilution Perform Serial Dilution in 96-Well Plate prep_ester->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate (37°C, 18-24h) inoculation->incubation read_mic Determine MIC (Lowest concentration with no visible growth) incubation->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture For MBC incubation_agar Incubate Agar Plates (37°C, 24h) subculture->incubation_agar read_mbc Determine MBC (≥99.9% killing) incubation_agar->read_mbc

Experimental Workflow for Antimicrobial Susceptibility Testing

References

Safety Operating Guide

Proper Disposal of Heptyl Heptanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of heptyl heptanoate is a critical component of laboratory safety and environmental responsibility. As a combustible liquid, improper handling and disposal can pose significant risks. This guide provides detailed, procedural information for researchers, scientists, and drug development professionals to manage this compound waste safely and in accordance with regulatory standards.

Immediate Safety and Handling

Before beginning any disposal procedure, it is essential to be familiar with the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. Always inspect gloves for integrity before use and employ proper removal techniques to prevent skin contact.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to minimize the risk of skin exposure.

  • Respiratory Protection: Work in a well-ventilated area. If ventilation is insufficient or there is a risk of vapor inhalation, a suitable respirator should be used.[1][2]

First Aid Measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek prompt medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes. If irritation develops or persists, seek medical advice.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical help.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and consult a physician.[1][2][3]

This compound: Key Data for Safe Handling

A comprehensive understanding of the chemical's properties is fundamental to its safe management.

PropertyData
CAS Number 624-09-9[2]
Molecular Formula C14H28O2[2]
Molecular Weight 228.37 g/mol [2]
Appearance Liquid[2]
Boiling Point 277.0°C[2]
Melting Point -33°C[2]
Density 0.858 g/mL at 25 °C[4]
Solubility Insoluble in water, soluble in non-polar solvents.[5]
Storage Class Combustible liquids[4]

Standard Operating Procedure for this compound Disposal

This protocol details the necessary steps for the safe collection, storage, and disposal of this compound waste. All laboratory personnel must treat chemical waste as hazardous unless explicitly determined otherwise by their institution's Environmental Health & Safety (EHS) department.[6]

Step 1: Waste Collection and Container Management

Proper containment is the initial and one of the most critical steps in the waste disposal process.

  • Use a Suitable Container: Collect this compound waste in a designated, chemically compatible container. Plastic containers are often preferred to minimize the risk of breakage.[3][7] The container must be in good condition, leak-proof, and have a secure, tightly sealing cap.[3][8]

  • Keep Container Closed: The waste container must remain closed at all times, except when actively adding waste.[3][7]

  • Avoid Mixing: Do not mix this compound waste with incompatible chemicals. Specifically, segregate it from strong oxidizing agents and strong bases.[3] It is also crucial to keep liquid and solid waste separate.[9]

Step 2: Labeling of Waste Containers

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Hazardous Waste Label: The container must be clearly labeled with the words "Hazardous Waste."[10]

  • Identify Contents: The label must explicitly identify the contents as "this compound." If it is a mixture, list all constituents and their approximate percentages.

  • Hazard Identification: The label should also indicate the associated hazards (e.g., "Combustible").[10]

  • Contact Information: Include the name of the principal investigator or laboratory contact and the date the waste was first added to the container.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.

  • Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[3][7][10]

  • Segregation: Ensure the this compound waste is segregated from incompatible materials within the SAA.[8][9]

  • Secondary Containment: It is best practice to use secondary containment, such as a spill tray, to capture any potential leaks.[8][9]

  • Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once this limit is reached, it must be removed within three days.[3][7]

Step 4: Arranging for Disposal

The final step is to arrange for the collection of the hazardous waste by qualified personnel.

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.[7]

  • Professional Disposal: this compound waste should be offered to a licensed professional waste disposal company.[1][2] The primary disposal method is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Do Not Dispose in Regular Trash or Sewer: Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.[3][8]

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[1]

  • Contain the Spill: Prevent the spill from entering drains or waterways.[1][2][3]

  • Absorb the Spill: Use an inert, non-combustible absorbent material such as sand, vermiculite, or dry earth to absorb the spilled liquid.[3]

  • Collect and Dispose: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[1][2][3] Label the container appropriately.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start cluster_collection Step 1: Collection cluster_labeling Step 2: Labeling cluster_storage Step 3: Storage cluster_disposal Step 4: Disposal start This compound Waste Generated collect_waste Collect in a compatible, leak-proof container with a secure lid. start->collect_waste keep_closed Keep container closed except when adding waste. collect_waste->keep_closed label_waste Affix a 'Hazardous Waste' label. keep_closed->label_waste identify_contents Clearly identify contents, date, and contact information. label_waste->identify_contents store_saa Store in a designated Satellite Accumulation Area (SAA). identify_contents->store_saa segregate Segregate from incompatible materials. store_saa->segregate secondary_containment Use secondary containment. segregate->secondary_containment contact_ehs Contact institutional EHS for waste pickup. secondary_containment->contact_ehs end Disposal by licensed professional waste disposal service. contact_ehs->end

Caption: this compound Disposal Workflow.

This guide is intended to provide essential information for the proper disposal of this compound. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most detailed and up-to-date information. Adherence to these procedures is paramount for ensuring a safe laboratory environment and protecting the broader ecosystem.

References

Personal protective equipment for handling Heptyl heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Heptyl heptanoate (CAS No: 624-09-9). Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.

This compound is a combustible liquid that can cause significant skin and eye irritation, as well as respiratory irritation.[1][2][3] It is also harmful if swallowed.[1] Understanding and implementing the correct personal protective equipment (PPE) protocols, handling procedures, and disposal methods are paramount to mitigate these risks.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on established safety standards.

Protection Type Recommended Equipment Standards and Best Practices
Eye/Face Protection Safety glasses with side-shields or a full-face shield.Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[2][4]
Skin and Body Protection Impervious clothing, such as a lab coat or a complete chemical-resistant suit.The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]
Respiratory Protection For nuisance exposures: Type P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection: Type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1][2]

Operational Plan: Handling and Storage

Proper handling and storage procedures are crucial to prevent accidents and exposure.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area. Use appropriate exhaust ventilation where dusts or aerosols may form.[1][2]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1][2]

  • Hygiene: Practice good industrial hygiene. Wash hands before breaks and at the end of the workday.[1]

Storage:

  • Conditions: Store in a cool, dry, and well-ventilated place.[2]

  • Containers: Keep containers tightly closed.

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[3]

Emergency Procedures and First Aid

In the event of exposure, immediate action is critical.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]
Skin Contact Wash off immediately with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation develops.[1][2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water and consult a physician.[1][2][4]

Disposal Plan

All waste, including the chemical itself, contaminated materials, and empty containers, must be treated as hazardous waste.

Waste Collection and Disposal:

  • Collection: Collect waste this compound in a designated, chemically compatible, and leak-proof container with a tightly sealing cap.[4] Keep the container closed except when adding waste.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service.[1][2] Incineration in a chemical incinerator equipped with an afterburner and scrubber may be a suitable disposal method.[2]

  • Spills: In case of a spill, absorb the material with an inert, non-combustible substance like sand or vermiculite.[4] Collect the absorbed material into a sealed container for disposal as hazardous waste.[4] Prevent spills from entering drains or waterways.[2][4]

Empty Container Disposal:

  • Triple-Rinse: Triple-rinse the empty container with a suitable solvent (e.g., ethanol).[4]

  • Collect Rinsate: The rinsate must be collected and disposed of as hazardous waste.[4]

  • Final Disposal: After triple-rinsing, deface or remove all labels from the container before disposing of it as regular trash.[4]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling This compound AssessRisk Assess Risk of Exposure (Splash, Inhalation, Contact) Start->AssessRisk EyeProtection Eye Protection: Safety Glasses with Side-Shields or Face Shield AssessRisk->EyeProtection All Scenarios HandProtection Hand Protection: Chemical-Resistant Gloves (e.g., Nitrile) AssessRisk->HandProtection All Scenarios BodyProtection Body Protection: Lab Coat or Chemical-Resistant Suit AssessRisk->BodyProtection All Scenarios RespiratoryProtection Respiratory Protection: Required for Aerosols or Poor Ventilation AssessRisk->RespiratoryProtection Risk of Inhalation Proceed Proceed with Experiment EyeProtection->Proceed HandProtection->Proceed BodyProtection->Proceed RespiratoryProtection->Proceed

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.